Cyclofenil diphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h6-13,20-21H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZOFHZEJTFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199845 | |
| Record name | Cyclofenil diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5189-40-2 | |
| Record name | Cyclofenil diphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5189-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclofenil diphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclofenil diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[cyclohexylidene(4-hydroxyphenyl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOFENIL DIPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00W4083OML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Cyclofenil Diphenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclofenil diphenol is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits a complex profile of estrogenic and anti-estrogenic activities in vitro. Its primary mechanism of action involves direct binding to estrogen receptors alpha (ERα) and beta (ERβ), leading to the modulation of estrogen-responsive signaling pathways. This modulation results in antiproliferative and pro-apoptotic effects in estrogen-sensitive cancer cell lines. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its molecular interactions, effects on cellular processes, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Interaction with Estrogen Receptors
This compound functions as a SERM by binding to both ERα and ERβ isoforms[1][2]. Like other SERMs such as tamoxifen, it displays mixed agonist-antagonist activity, which is dependent on the specific tissue and cellular context[2]. This dual activity allows it to block the effects of estrogen in some tissues while mimicking it in others[1].
Binding Affinity to Estrogen Receptors
This compound and its derivatives demonstrate high binding affinity for both ERα and ERβ[1][2]. Some studies suggest a degree of selectivity towards ERβ[2]. The binding affinity is typically determined through competitive radiometric binding assays.
Table 1: Estrogen Receptor Binding Affinity of Cyclofenil Derivatives
| Compound | ERα RBA (E₂=100) | ERβ RBA (E₂=100) | Reference |
| Cyclofenil (cyclohexane core) | 27 | 62 | [1] |
| Cyclopentyl analogue | 12 | 38 | [1] |
| Cycloheptyl analogue | 124 | 354 | [1] |
| Estradiol (E₂) (Reference) | 100 | 100 | [1] |
RBA: Relative Binding Affinity, determined by competitive radiometric binding assay with [³H]estradiol.
Cellular Effects of this compound In Vitro
The interaction of this compound with estrogen receptors triggers a cascade of downstream cellular events, primarily impacting cell proliferation and survival.
Antiproliferative Activity
Cyclofenil and its analogues have been shown to inhibit the proliferation of estrogen receptor-positive breast cancer cell lines, such as MCF-7[2]. This antiproliferative effect is a hallmark of its anti-estrogenic activity in this cell type.
Table 2: Antiproliferative Activity of Cyclofenil Analogues in MCF-7 Cells
| Compound | IC₅₀ (µM) | Assay | Reference |
| Cyclofenil-based analogue 11a | 4.78 | LDH assay | [2] |
| Cyclofenil-based analogue 11b | 2.56 | LDH assay | [2] |
| Cyclofenil-based analogue 11c | 1.38 | LDH assay | [2] |
| Cyclofenil-based analogue 11d | 2.01 | LDH assay | [2] |
| Cyclofenil-based analogue 11e | 1.93 | LDH assay | [2] |
| Tamoxifen (Reference) | 2.13 | LDH assay | [2] |
| Endoxifen (Reference) | 0.029 | LDH assay | [2] |
Induction of Apoptosis
The antiproliferative effects of SERMs are often linked to the induction of programmed cell death, or apoptosis. While direct studies on this compound are limited, the general mechanism for SERMs involves the modulation of key apoptotic regulators. In estrogen receptor-positive cells, anti-estrogens can induce apoptosis by arresting the cell cycle in the G0/G1 phase, downregulating anti-apoptotic proteins like Bcl-2, and upregulating pro-apoptotic proteins such as Bax, leading to the activation of the caspase cascade.
Molecular Signaling Pathways
As a SERM, this compound's mechanism of action is centered around the modulation of estrogen receptor-mediated gene transcription.
Modulation of Estrogen-Responsive Genes
Upon binding to ERα or ERβ, this compound induces a conformational change in the receptor. This complex can then bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, or interact with other transcription factors to regulate gene expression. The agonist or antagonist effect of this compound depends on the recruitment of coactivators or corepressors to the ER complex.
-
Antagonistic Action: In tissues like the breast, SERMs like tamoxifen are known to recruit corepressors, which leads to the downregulation of estrogen-responsive genes that promote cell proliferation, such as pS2 (TFF1) and cyclin D1. This results in cell cycle arrest and an antiproliferative effect.
-
Agonistic Action: In other tissues, the cyclofenil-ER complex may recruit coactivators, leading to the expression of genes that have beneficial effects.
Figure 1: this compound's Interaction with the Estrogen Receptor Signaling Pathway.
Apoptotic Signaling Pathway
The induction of apoptosis by SERMs in cancer cells is often mediated through the intrinsic (mitochondrial) pathway. This involves changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases.
Figure 2: Postulated Apoptotic Pathway Induced by this compound.
Detailed Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]estradiol.
Materials:
-
Purified full-length human ERα and ERβ
-
[³H]17β-estradiol
-
Test compound (this compound)
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of the test compound and a standard (unlabeled 17β-estradiol) in the assay buffer.
-
In assay tubes, combine the purified ER protein, a fixed concentration of [³H]17β-estradiol, and varying concentrations of the test compound or standard.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the bound from unbound radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the log concentration of the test compound to determine the GI₅₀ (concentration that causes 50% growth inhibition).
Figure 3: Workflow for the MTT Cell Proliferation Assay.
Conclusion
This compound's in vitro mechanism of action is primarily driven by its role as a selective estrogen receptor modulator. By binding to ERα and ERβ, it can exert either antagonistic or agonistic effects on gene expression, depending on the cellular context. In estrogen receptor-positive breast cancer cells, its antagonistic properties lead to the inhibition of cell proliferation and the induction of apoptosis. Further research is warranted to fully elucidate the specific downstream gene targets and the precise modulation of co-regulator proteins that define its tissue-specific activities. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel SERMs.
References
- 1. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation [mdpi.com]
Cyclofenil Diphenol's Primary Cellular Target: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Finding: Estrogen Receptors as the Primary Target
Cyclofenil diphenol, a non-steroidal synthetic compound, primarily exerts its biological effects by targeting estrogen receptors (ERs). It is classified as a Selective Estrogen Receptor Modulator (SERM), a class of compounds that bind to ERs and exhibit tissue-specific agonist or antagonist activity.[1][2][3][4] The primary cellular targets are the two main subtypes of the estrogen receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[2][5][6]
Cyclofenil's interaction with these receptors is complex. Depending on the tissue, it can either mimic the effects of estrogen (agonist activity) or block them (antagonist activity).[2][4] This dual functionality is the hallmark of SERMs and allows for their therapeutic application in a variety of estrogen-related conditions.[2][4] For instance, its antiestrogenic effects on the hypothalamic-pituitary-gonadal axis can increase the production of sex hormones, leading to its use as an ovulation stimulant.[3]
Quantitative Analysis of Binding Affinity
The affinity of Cyclofenil and its derivatives for ERα and ERβ has been quantified in several studies. The data, presented below, demonstrates a range of binding affinities and selectivities for the two receptor isoforms.
| Compound | Target | Parameter | Value | Reference |
| Cyclofenil-amide compound 13e | ERα | IC50 | 19 nM | [5] |
| ERβ | IC50 | 229 nM | [5] | |
| Endoxifen conjugate 16b | ERα | IC50 | 15 nM | [5] |
| ERβ | IC50 | 115 nM | [5] | |
| Estradiol | ERα | Kd | 0.2 nM | [7] |
| ERβ | Kd | 0.5 nM | [7] | |
| Cyclofenil | ERβ | Relative Binding Affinity | 124 | [6] |
| ERα | Relative Binding Affinity | 285 | [6] |
Experimental Protocols
The binding affinities of Cyclofenil and its analogs to estrogen receptors are commonly determined using a competitive radiometric binding assay.
Competitive Radiometric Binding Assay for ERα and ERβ
Objective: To determine the relative binding affinity (RBA) of test compounds for ERα and ERβ by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Purified full-length human ERα and ERβ
-
Radiolabeled estradiol ([³H]estradiol) as the tracer
-
Unlabeled estradiol as the reference standard
-
Test compounds (e.g., Cyclofenil derivatives)
-
Assay buffer
-
Scintillation fluid
-
Filter plates
-
Scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled estradiol standard and the test compounds.
-
Dilute the purified ERα and ERβ and [³H]estradiol to their optimal concentrations in the assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed amount of purified ERα or ERβ.
-
Add a fixed concentration of [³H]estradiol to each well.
-
Add varying concentrations of the unlabeled estradiol standard or the test compounds to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the incubation mixture to a filter plate that retains the receptor-ligand complexes.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation fluid to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) of the test compound relative to estradiol (RBA = [IC50 of estradiol / IC50 of test compound] x 100%).[7]
-
Visualizations
Signaling Pathway of a Selective Estrogen Receptor Modulator (SERM)
Caption: Generalized signaling pathway of a SERM like Cyclofenil.
Workflow of a Competitive Radiometric Binding Assay
Caption: Workflow of a competitive radiometric binding assay.
References
- 1. Buy this compound | 5189-40-2 [smolecule.com]
- 2. What is the mechanism of Cyclofenil? [synapse.patsnap.com]
- 3. Cyclofenil - Wikipedia [en.wikipedia.org]
- 4. What is Cyclofenil used for? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Estrogenic Activity of Cyclofenil Diphenol Analogues: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Cyclofenil, a selective estrogen receptor modulator (SERM), and its diphenol metabolite have garnered significant interest in the field of medicinal chemistry due to their unique interactions with estrogen receptors (ERs). Understanding the intricate relationship between the chemical structure of Cyclofenil derivatives and their biological activity is paramount for the rational design of novel therapeutics targeting estrogen-mediated pathways. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Cyclofenil diphenol and its analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Analysis of Structure-Activity Relationships
The biological activity of Cyclofenil derivatives is profoundly influenced by substitutions on the cyclohexyl ring and modifications of the phenolic hydroxyl groups. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of the binding affinities for ERα and ERβ, as well as the antiproliferative effects of these compounds.
Table 1: Estrogen Receptor Binding Affinities and Antiproliferative Activity of Cyclofenil Analogues
| Compound | Modification | ERα IC50 (nM) | ERβ IC50 (nM) | MCF-7 IC50 (µM) | Reference |
| This compound (F6060) | Parent diphenol | High Affinity | High Affinity | - | [1] |
| 11a | Basic side chain addition | - | - | 1.38 - 4.78 | [1] |
| 11c | Basic side chain addition | 1738 | 199 | - | [1] |
| 11e | Basic side chain addition | 3162 | 67 | - | [1] |
| 13e | Cyclofenil-amide conjugate | 19 | 229 | 0.187 | [1] |
Table 2: Relative Binding Affinity (RBA) of Fluorine-Substituted Cyclofenil Derivatives
The introduction of fluorine substituents on the cyclohexyl ring of Cyclofenil has been explored to develop potential PET imaging agents for ER-positive breast cancer.[2] The relative binding affinity (RBA) for ERα and ERβ, with estradiol as the reference (RBA = 100), is presented below.
| Compound | Substitution Position | ERα RBA | ERβ RBA | Reference |
| Estradiol | - | 100 | 100 | [3] |
| Cyclofenil (4) | Unsubstituted | High Affinity | High Affinity | [3] |
| Analogue Series | C3 and C4 substitutions | Varied | Varied | [2][3] |
Note: Detailed RBA values for a large series of 24 analogues can be found in the cited literature. Generally, substitutions at the C3 position were better tolerated than at the C4 position, with some fluorinated compounds exhibiting affinities comparable to or greater than estradiol.[2][3]
Key Insights from SAR Studies
The accumulated data reveals several key trends in the structure-activity relationship of Cyclofenil diphenols:
-
The Geminal Diaryl Moiety is Crucial: The presence of the two phenolic hydroxyl groups is fundamental for high-affinity binding to the estrogen receptor, mimicking the A-ring of estradiol.[4][5]
-
Cycloalkyl Ring Size and Substitution Matter: Cyclofenil derivatives with 6- and 7-membered cycloalkyl rings generally exhibit the best binding affinity.[3] Introduction of substituents on the cyclohexane ring often decreases binding affinity, particularly polar and bulky groups.[3]
-
Positional Isomers Exhibit Differential Activity: Substitutions at the C3 position of the cyclohexyl ring are generally better tolerated than at the C4 position, suggesting a specific orientation within the ligand-binding pocket of the ER.[2][3]
-
Basic Side Chains Can Modulate Activity: The addition of a basic side chain, similar to that in endoxifen, can lead to potent ER ligands with potential antagonist activity.[1]
-
Metabolism Influences Activity: The hydroxylation of the cyclohexyl ring is a key metabolic pathway for Cyclofenil.[6] The resulting hydroxylated metabolites may exhibit altered ER binding affinities and pharmacological profiles.
Experimental Protocols
The following section details the methodologies for key experiments cited in the SAR studies of Cyclofenil derivatives.
This assay is fundamental for determining the relative binding affinities of test compounds for ERα and ERβ.
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of radiolabeled estradiol ([³H]E₂) to the estrogen receptor (IC50).
Materials:
-
Purified full-length human ERα and ERβ
-
[³H]Estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (Cyclofenil derivatives)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[7]
-
Scintillation cocktail
-
96-well microtiter filter plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled estradiol in the assay buffer.
-
Incubation: In each well of the microtiter plate, combine the purified ER protein, a fixed concentration of [³H]E₂, and varying concentrations of the test compound or unlabeled estradiol. Incubate the plates on ice for 18–24 hours to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: Add HAP slurry to each well to adsorb the ER-ligand complexes. Wash the plates with buffer to remove unbound [³H]E₂.[8]
-
Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]E₂ against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.[3]
This assay assesses the estrogenic or anti-estrogenic effects of compounds on the proliferation of ER-positive human breast cancer cells (MCF-7).
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-dextran stripped FBS (to remove endogenous steroids)
-
Test compounds
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates in regular culture medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with a medium containing charcoal-dextran stripped FBS to deprive the cells of estrogenic stimuli.
-
Treatment: After a period of hormone deprivation, treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., estradiol for agonistic activity, tamoxifen for antagonistic activity).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).[1]
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation [mdpi.com]
- 2. Fluorine-substituted cyclofenil derivatives as estrogen receptor ligands: synthesis and structure-affinity relationship study of potential positron emission tomography agents for imaging estrogen receptors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of estrogens: a study involving cyclofenyl as the model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of hydroxylated metabolites of the anti-estrogenic agent cyclofenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Estrogen Receptor Binding Assay [bio-protocol.org]
Synthesis and Characterization of Cyclofenil Diphenol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclofenil diphenol (4,4'-(cyclohexylidenemethylene)diphenol). Intended for researchers, scientists, and professionals in drug development, this document details the chemical synthesis via acid-catalyzed condensation, outlines precise experimental protocols for analytical characterization, and summarizes key quantitative data. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this guide elucidates the biological context of this compound as a Selective Estrogen Receptor Modulator (SERM), complete with a diagram of its signaling pathway. All quantitative data is presented in structured tables, and complex processes are visualized using Graphviz diagrams to ensure clarity and accessibility.
Introduction
This compound, chemically known as 4,4'-(cyclohexylidenemethylene)diphenol, is a non-steroidal synthetic compound recognized for its activity as a Selective Estrogen Receptor Modulator (SERM).[1] As the active metabolite of the drug Cyclofenil, this diphenolic structure is the primary agent responsible for its biological effects.[2] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[3] This dual functionality allows them to induce beneficial estrogenic effects in certain tissues (like bone) while blocking potentially harmful effects in others (like breast tissue).[3]
This compound demonstrates a preferential binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).[1] This interaction underlies its application in studying estrogen-mediated cellular processes and its historical use in treating menstrual and fertility disorders by stimulating gonadotropin release.[1] This guide provides a detailed framework for its laboratory synthesis and a multi-faceted approach to its chemical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol | [1][4] |
| Synonyms | 4,4'-(Cyclohexylidenemethylene)diphenol, F 6060 | [1][4] |
| CAS Number | 5189-40-2 | [1][4] |
| Molecular Formula | C₁₉H₂₀O₂ | [2][4] |
| Molecular Weight | 280.36 g/mol | [1][2] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 235-236 °C | [6] |
Synthesis of this compound
The most direct and common method for synthesizing bisphenols like this compound is the acid-catalyzed condensation of a ketone with a phenol. This electrophilic aromatic substitution reaction involves the protonation of cyclohexanone to form a carbocation, which is then attacked by two equivalents of phenol, primarily at the para position, to yield the final product.
Experimental Protocol 2.1: Synthesis via Acid-Catalyzed Condensation
This protocol describes the synthesis of this compound from phenol and cyclohexanone using hydrochloric acid as a catalyst.
Materials and Reagents:
-
Phenol (C₆H₆O)
-
Cyclohexanone (C₆H₁₀O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol
-
Ligroin (petroleum ether fraction)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine phenol (2.1 equivalents) and cyclohexanone (1.0 equivalent).
-
Catalyst Addition: Slowly add concentrated hydrochloric acid (0.3 equivalents) to the mixture while stirring. The reaction is exothermic and may require an ice bath to maintain control.
-
Reaction: Heat the mixture to 60-70°C and maintain with vigorous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a hot ethanol/ligroin solvent system to yield pure this compound as a white crystalline solid.[6]
Characterization Methods
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following protocols outline standard analytical techniques for this purpose.
Experimental Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Analyze the sample using a 400 MHz (or higher) NMR spectrometer.
-
¹H-NMR Analysis: Acquire the proton NMR spectrum. Expected signals include:
-
A singlet for the two phenolic hydroxyl (-OH) protons.
-
Multiplets in the aromatic region (approx. δ 6.5-7.5 ppm) corresponding to the eight protons on the two phenyl rings.
-
Multiplets in the aliphatic region (approx. δ 1.5-2.5 ppm) for the ten protons of the cyclohexyl ring.
-
-
¹³C-NMR Analysis: Acquire the carbon-13 NMR spectrum. Expected signals would confirm the presence of distinct aromatic and aliphatic carbons, including quaternary carbons at the points of substitution.[7]
Experimental Protocol 3.2: Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[4]
-
Analysis:
-
Expected Molecular Ion: For this compound (C₁₉H₂₀O₂), the expected exact mass is 280.1463 g/mol .[4] The mass spectrum should show a prominent molecular ion peak [M-H]⁻ at m/z 279 in negative ion mode or [M+H]⁺ at m/z 281 in positive ion mode.
-
Experimental Protocol 3.3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dry sample with KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Analyze the sample using an FTIR spectrometer.
-
Analysis: The IR spectrum is expected to show characteristic absorption bands:
-
~3200-3500 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl groups.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching from the cyclohexyl group.
-
~1500-1600 cm⁻¹: C=C stretching within the aromatic rings.
-
~1200-1250 cm⁻¹: C-O stretching of the phenol group.
-
Experimental Protocol 3.4: High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Perform serial dilutions to create standards for linearity assessment if quantification is needed.[8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with 0.1% formic acid to improve peak shape. A typical starting point is 65:35 Water:Acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where phenols absorb, typically around 275-280 nm.[8] A fluorescence detector can also be used for higher sensitivity.[9]
-
-
Analysis: Inject the sample and analyze the chromatogram. A pure sample should yield a single major peak at a specific retention time. Purity can be calculated based on the peak area percentage.
Biological Activity and Data
This compound's primary biological role is modulating estrogen receptors. Its binding affinity for ERα and ERβ has been quantified, revealing a significant preference for ERβ. This selectivity is crucial for its tissue-specific effects.
Table 2: Estrogen Receptor Binding Affinity of this compound
| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | ERβ/ERα Selectivity | Reference(s) |
| This compound | ~1000 - 3000 | ~100 - 500 | ~10 - 30 | [1] |
| Compound 11e (analogue) | 3162 | 67 | 46 | [1] |
| Compound 13e (conjugate) | 19.0 | 229 | 0.08 | [1][10] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. Lower values indicate higher binding affinity.
Mechanism of Action: Signaling Pathway
As a SERM, this compound has a complex mechanism of action that depends on the target tissue, the specific estrogen receptor isoform present (ERα or ERβ), and the local concentration of co-regulatory proteins (coactivators and corepressors).[3]
-
Antagonistic Action: In tissues like the hypothalamus, this compound acts as an ER antagonist. It binds to estrogen receptors, preventing the binding of endogenous estradiol. This blocks the negative feedback loop that estradiol normally exerts on the hypothalamus and pituitary gland. The result is an increased release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary to secrete Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), promoting ovulation.[3]
-
Agonistic Action: In other tissues, such as bone, this compound can act as an ER agonist. Upon binding the receptor, it induces a conformational change that promotes the recruitment of coactivator proteins. This activated complex can then bind to Estrogen Response Elements (EREs) on DNA, initiating the transcription of genes that maintain bone density.[3]
This tissue-selective behavior is the hallmark of SERMs and is the basis for their therapeutic potential.
References
- 1. Buy this compound | 5189-40-2 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. What is the mechanism of Cyclofenil? [synapse.patsnap.com]
- 4. This compound | C19H20O2 | CID 21260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. Quantification of Bisphenol A by HPLC [eag.com]
- 10. mdpi.com [mdpi.com]
Cyclofenil Diphenol: A Technical Guide to Estrogen Receptor Subtype Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity of cyclofenil diphenol for the two principal estrogen receptor (ER) subtypes, ERα and ERβ. Cyclofenil, a selective estrogen receptor modulator (SERM), is metabolized to its active diphenolic form, which exhibits a preferential binding affinity for ERβ over ERα. This document summarizes the quantitative binding data from primary literature, details the experimental protocols used for these determinations, and illustrates the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, endocrinology, and drug development.
Introduction
Cyclofenil is a non-steroidal selective estrogen receptor modulator (SERM) that has been used clinically for the induction of ovulation.[1] Its biological activity is primarily attributed to its active metabolite, this compound, which interacts with estrogen receptors ERα and ERβ.[2] These two receptor subtypes often exhibit different tissue distributions and can mediate distinct, sometimes opposing, physiological effects.[3] ERα is predominantly associated with the proliferative effects of estrogens in tissues such as the uterus and mammary glands, while ERβ is often implicated in anti-proliferative and pro-apoptotic pathways.[3][4] Therefore, the selectivity of a ligand for ERα or ERβ is a critical determinant of its pharmacological profile. This guide focuses on the specific binding characteristics of this compound at these two receptor subtypes.
Quantitative Binding Affinity Data
The binding affinity of this compound for ERα and ERβ has been determined using competitive radiometric binding assays. The data are typically presented as Relative Binding Affinity (RBA), where the affinity of 17β-estradiol is set to 100%.
A study by Seo et al. (2006) provides quantitative RBA values for cyclofenil (referred to as bis-(4-hydroxyphenyl)methylidenecyclohexane in the study).[5] It is important to note that some secondary sources have reported conflicting RBA values, and the data from the primary peer-reviewed literature is presented here.
| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio | Reference |
| 17β-Estradiol | 100 | 100 | 1 | [5] |
| This compound | 5.6 | 20 | 3.57 | [5] |
These data indicate that this compound has a modest binding affinity for both estrogen receptors compared to the endogenous ligand, estradiol. However, it displays a notable preferential affinity for ERβ, with a selectivity ratio of approximately 3.6. This ERβ selectivity is a key characteristic of this compound's pharmacological action.
Experimental Protocols
The quantitative binding data presented above were obtained using a competitive radiometric binding assay. The following is a detailed description of a typical protocol based on methodologies described in the scientific literature.[5]
Materials and Reagents
-
Receptors: Purified full-length human ERα and ERβ.
-
Radioligand: [³H]17β-estradiol.
-
Competitors: Unlabeled 17β-estradiol (for standard curve) and this compound (test compound).
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[5]
-
Separation Matrix: Hydroxylapatite slurry or dextran-coated charcoal.
-
Scintillation Cocktail: For detection of radioactivity.
Assay Procedure
-
Preparation of Reagents: All competitors are serially diluted in the assay buffer to create a range of concentrations.
-
Incubation: The purified estrogen receptors (ERα or ERβ) are incubated with a fixed concentration of [³H]17β-estradiol and varying concentrations of the unlabeled competitor (either 17β-estradiol for the standard curve or this compound).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry or dextran-coated charcoal, followed by centrifugation. The pellet contains the receptor-bound radioligand.
-
Quantification: The amount of radioactivity in the pellet is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of [³H]17β-estradiol bound versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The RBA is then calculated using the following formula:
RBA (%) = (IC50 of 17β-estradiol / IC50 of test compound) x 100
Signaling Pathways and Experimental Workflows
The differential binding of this compound to ERα and ERβ results in distinct downstream signaling events. As a SERM with ERβ selectivity, its effects are tissue- and gene-specific.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the workflow of a typical competitive radiometric binding assay used to determine the binding affinity of this compound.
Conceptual Signaling Pathways
The binding of this compound to ERα and ERβ can initiate distinct genomic signaling pathways. ERα activation is often linked to cell proliferation through the regulation of genes like cyclin D1.[6] In contrast, ERβ can have an opposing, anti-proliferative effect, in part by inhibiting ERα-mediated transcription.[6] Both receptors can act through classical Estrogen Response Elements (EREs) or by tethering to other transcription factors, such as AP-1, leading to a complex pattern of gene regulation.
The following diagram conceptualizes the differential signaling outcomes following the binding of this compound to ERα and ERβ.
Conclusion
This compound demonstrates a clear, albeit modest, preferential binding affinity for estrogen receptor beta over estrogen receptor alpha. This selectivity is a critical factor in its function as a SERM, likely contributing to its tissue-specific agonist and antagonist effects. The competitive radiometric binding assay remains the gold standard for quantifying these binding affinities. Understanding the differential binding and subsequent signaling of this compound is essential for the rational design of new SERMs with improved therapeutic profiles for a range of endocrine-related conditions. Further research into the specific gene expression profiles modulated by this compound in different cellular contexts will continue to elucidate its complex mechanism of action.
References
- 1. Interplay between AP-1 and estrogen receptor α in regulating gene expression and proliferation networks in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functions of cyclin D1 as an oncogene and regulation of cyclin D1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Cyclofenil diphenol
An In-depth Technical Guide to the Pharmacological Profile of Cyclofenil Diphenol
Abstract
This compound, the active metabolite of the prodrug cyclofenil, is a non-steroidal selective estrogen receptor modulator (SERM) characterized by its complex, tissue-specific pharmacological actions.[1][2][3] This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. It delves into the molecule's mechanism of action, detailing its preferential binding to estrogen receptor beta (ERβ) over alpha (ERα) and its dual agonist-antagonist activities.[4][5] Quantitative pharmacodynamic and pharmacokinetic data are presented, and detailed experimental protocols for key assays are described. The guide also includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions and evaluation methods.
Introduction
This compound, chemically known as 4,4'-(cyclohexylidenemethylene)diphenol, is the biologically active form of cyclofenil.[6] The parent compound, cyclofenil, is a diacetate ester that undergoes hydrolysis in the body to yield the active diphenol metabolite.[6] Classified as a SERM, this compound interacts with estrogen receptors to exert tissue-dependent estrogenic or anti-estrogenic effects.[1][7] Historically, cyclofenil has been used clinically as a gonadotropin stimulant to treat anovulatory infertility and other menstrual disturbances.[1][4][8] Its unique profile, distinguishing it from other SERMs like tamoxifen and raloxifene, stems from its distinct receptor affinity and subsequent modulation of gene transcription.[9][10]
Mechanism of Action
The pharmacological activity of this compound is primarily mediated through its interaction with estrogen receptors ERα and ERβ.[2] As a SERM, its effects are not uniform across all tissues; it can act as an antagonist in some tissues (e.g., the hypothalamus) while potentially acting as an agonist in others.[2][3]
Estrogen Receptor Modulation
This compound functions as a competitive ligand, binding to the ligand-binding domain of both ER subtypes and competing with endogenous estrogens like 17β-estradiol.[4] A key characteristic of this compound is its preferential binding affinity for ERβ over ERα.[4][5] This selectivity may contribute to its specific therapeutic profile.
The binding of this compound induces a unique conformational change in the estrogen receptor. This altered conformation dictates the receptor's interaction with co-regulatory proteins—coactivators and corepressors—which in turn determines whether gene transcription is activated or repressed.[4]
Signaling Pathways
Genomic Signaling (Antagonism): In the classical genomic pathway, this compound primarily acts as an antagonist.[4] After binding to the ER in the cytoplasm, the complex translocates to the nucleus. The ligand-induced conformation favors the recruitment of corepressors over coactivators to the Estrogen Response Elements (EREs) on the DNA. This action inhibits the transcription of estrogen-dependent genes, forming the basis of its anti-estrogenic effects.[4]
Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation: In the hypothalamus and pituitary gland, this compound exerts an anti-estrogenic effect.[1] It blocks the negative feedback loop of endogenous estrogens, leading to an increased release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, stimulates the pituitary to secrete more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which act on the gonads to stimulate ovulation in women and can increase testosterone in men.[1][2]
Pharmacodynamics
Pharmacodynamic studies quantify the biochemical and physiological effects of this compound on the body, primarily its interaction with estrogen receptors.
Receptor Binding Affinity
Competitive binding assays have been used to determine the binding affinity of this compound for ERα and ERβ. The data consistently show a higher affinity for ERβ.[4][9]
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |
| IC₅₀ (nM) | 1000 - 3162 | 67 - 500 | [4][9] |
| Displacement of ¹⁷β-estradiol | 60-80% | 70-90% | [4] |
| Relative Binding Affinity (RBA) | 285 | 124 | [5]* |
| Note: In this study, a higher RBA value corresponds to lower affinity. |
In Vitro Cellular Activity
Beyond receptor binding, the functional consequences of this compound have been assessed in various cell-based assays.
| Assay Type | Cell Line | Effect | Quantitative Data | Reference |
| Antiproliferative Activity | MCF-7 (Breast Cancer) | Inhibition of cell growth | IC₅₀ = 187 nM (for conjugate 13e) | [9] |
| Antiviral Activity | Vero Cells | Inhibition of Dengue virus replication | EC₅₀ = 1.62 µM | [11] |
| Other Effects | - | Inhibition of proteoglycan synthesis | Not specified | [4][9] |
| Other Effects | - | Disruption of Golgi apparatus function | Not specified | [4] |
Pharmacokinetics
Pharmacokinetic data for this compound itself is limited; most available information pertains to the administration of its parent prodrug, cyclofenil.[12]
ADME Profile
-
Metabolism: Cyclofenil is a prodrug that is rapidly hydrolyzed by esterases in the plasma and liver to form the active metabolite, this compound, and acetic acid.[6] Further hydroxylation of the diphenol metabolite can also occur.[6]
-
Elimination: The elimination half-life of cyclofenil following a single 200 mg oral dose is reported to be between 18 and 29 hours.[1]
| Parameter | Value | Condition | Reference |
| Elimination Half-life (t₁/₂) | 18 - 29 hours | Single 200 mg oral dose of cyclofenil | [1] |
Experimental Methodologies
The characterization of this compound's pharmacological profile relies on a set of standard and specialized experimental protocols.
Radioligand Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for a specific receptor.
-
Protocol:
-
Reagents: Purified full-length human ERα and ERβ proteins, radiolabeled ligand ([³H]estradiol), and serial dilutions of this compound are prepared.
-
Incubation: The receptor protein is incubated with a fixed concentration of [³H]estradiol and varying concentrations of this compound.
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration).
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of [³H]estradiol binding) is calculated. Relative Binding Affinity (RBA) is then calculated relative to unlabeled estradiol.[10]
-
References
- 1. Cyclofenil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cyclofenil? [synapse.patsnap.com]
- 3. What is Cyclofenil used for? [synapse.patsnap.com]
- 4. Buy this compound | 5189-40-2 [smolecule.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclofenil | C23H24O4 | CID 2898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation [mdpi.com]
- 10. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
Cyclofenil Diphenol: An In-Depth Technical Guide on its Modulation of Estrogen Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclofenil, a selective estrogen receptor modulator (SERM), and its active metabolite, cyclofenil diphenol, exhibit a complex pharmacological profile through their interaction with estrogen receptors (ERs). This technical guide provides a comprehensive overview of the effects of this compound on estrogen signaling pathways, with a focus on its binding affinities, downstream genomic and non-genomic effects, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.
Introduction
Cyclofenil is a nonsteroidal SERM that has been used clinically for the induction of ovulation.[1][2] Its biological activity is primarily attributed to its active metabolite, this compound, which is formed after the hydrolysis of the acetate groups of the parent compound. Like other SERMs, this compound displays tissue-specific agonist and antagonist activities on estrogen receptors, ERα and ERβ.[3][4] This dual activity allows it to modulate the expression of estrogen-responsive genes in a cell- and promoter-specific manner, leading to a range of physiological effects. Understanding the intricate mechanisms by which this compound interacts with and modulates estrogen signaling is crucial for its potential therapeutic applications and for the development of novel SERMs with improved efficacy and safety profiles.
Estrogen Receptor Binding and Affinity
This compound competitively binds to both ERα and ERβ, with a notable preferential affinity for ERβ.[5] This selectivity is a key determinant of its tissue-specific effects. The binding affinity of this compound and its derivatives has been quantified using various in vitro assays, with results consistently demonstrating a higher affinity for ERβ.
Data Presentation: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity Metric | Value | Reference |
| This compound | ERα | IC50 | 1000 - 3162 nM | [5] |
| This compound | ERβ | IC50 | 67 - 500 nM | [5] |
| This compound | ERα | Relative Binding Affinity (RBA) vs. Estradiol | 15 - 25% | [5] |
| This compound | ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 45 - 65% | [5] |
| Cyclofenil (Parent Compound) | ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 124% | [6] |
| Cyclofenil (Parent Compound) | ERα | Relative Binding Affinity (RBA) vs. Estradiol | 285% (Note: This value from one source appears inconsistent with other findings of ERβ preference) | [6] |
| Cyclofenil Analog (Cyclopentyl derivative) | ERα | RBA | 5.6 - 124 | [7] |
| Cyclofenil Analog (Cyclopentyl derivative) | ERβ | RBA | 20 - 354 | [7] |
Experimental Protocols: Competitive Radiometric Binding Assay
A commonly employed method to determine the binding affinity of compounds to estrogen receptors is the competitive radiometric binding assay.[7]
Objective: To determine the relative binding affinity (RBA) of a test compound (e.g., this compound) for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]estradiol) for receptor binding.
Materials:
-
Purified full-length human ERα and ERβ proteins.
-
Radiolabeled ligand: [³H]17β-estradiol.
-
Unlabeled competitor: 17β-estradiol (for standard curve).
-
Test compound: this compound.
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
A constant concentration of the respective estrogen receptor (ERα or ERβ) and [³H]17β-estradiol are incubated with increasing concentrations of the unlabeled competitor (17β-estradiol for the standard curve or the test compound).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.
-
Following incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal treatment.
-
The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is determined from the competition curve.
-
The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100
References
- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 5189-40-2 [smolecule.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Estrogenic Properties of Cyclofenil Diphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclofenil diphenol, a non-steroidal selective estrogen receptor modulator (SERM), exhibits a complex pharmacological profile characterized by tissue-specific estrogenic and anti-estrogenic activities. This technical guide provides an in-depth analysis of the anti-estrogenic properties of this compound, focusing on its mechanism of action, quantitative binding affinities, and the experimental methodologies used for its evaluation. Detailed protocols for key assays are provided, alongside a summary of available quantitative data and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.
Introduction
This compound is a member of the triphenylethylene class of compounds, which are known for their ability to modulate the activity of estrogen receptors (ERs).[1] As a selective estrogen receptor modulator (SERM), this compound can act as either an agonist or an antagonist of estrogen activity depending on the target tissue.[1] This dual functionality has prompted investigations into its therapeutic potential, particularly in conditions where modulation of estrogen signaling is desirable. This guide focuses on the anti-estrogenic properties of this compound, which are primarily observed in tissues such as the breast, making it a compound of interest for the study and potential treatment of estrogen-dependent cancers.
Mechanism of Action
The primary mechanism of action of this compound involves its direct, competitive binding to estrogen receptors, ERα and ERβ.[1][2] Upon binding, this compound induces a conformational change in the receptor that is distinct from that induced by the natural ligand, 17β-estradiol. This altered conformation affects the recruitment of co-regulatory proteins, namely co-activators and co-repressors, to the receptor-DNA complex.[3][4]
In tissues where this compound exhibits anti-estrogenic effects, the induced conformational change is thought to favor the recruitment of co-repressors over co-activators.[3] This co-repressor-dominant complex then binds to estrogen response elements (EREs) on the DNA, leading to the inhibition of transcription of estrogen-responsive genes.[3] This blockade of gene transcription ultimately results in the attenuation of estrogen-mediated cellular processes, such as cell proliferation.
Conversely, in tissues where it exerts estrogenic effects, the this compound-ER complex may preferentially recruit co-activators, leading to the transcription of target genes. The balance between co-activator and co-repressor recruitment is a key determinant of the tissue-specific actions of SERMs like this compound.[3]
Quantitative Data on Anti-Estrogenic Properties
The anti-estrogenic activity of this compound has been quantified in various in vitro assays. The following tables summarize the available data on its binding affinity for estrogen receptors and its inhibitory effects on cancer cell proliferation.
Table 1: Estrogen Receptor Binding Affinity of Cyclofenil and its Derivatives
| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |
| Cyclofenil | 151-152 | 243 | [5] |
| Cyclofenil Derivative 11c | 1.738 (µM IC50) | 199 (nM IC50) | [1] |
| Cyclofenil Derivative 11e | 3.162 (µM IC50) | 67 (nM IC50) | [1] |
| Cyclofenil-amide 13e | 19 (nM IC50) | 229 (nM IC50) | [1] |
RBA (Relative Binding Affinity) is expressed as a percentage relative to 17β-estradiol (100%). IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand.
Table 2: Anti-Proliferative Activity of Cyclofenil Derivatives in MCF-7 Cells
| Compound | IC50 (nM) | Reference |
| Cyclofenil-amide 13e | 187 | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-estrogenic properties of this compound.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to estrogen receptors.
Materials:
-
Purified human ERα and ERβ
-
[³H]17β-estradiol (radiolabeled estradiol)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In assay tubes, combine a fixed concentration of purified ERα or ERβ with a fixed concentration of [³H]17β-estradiol.
-
Add the different concentrations of the test compound to the tubes. Include control tubes with no test compound (total binding) and tubes with a large excess of non-radiolabeled estradiol (non-specific binding).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from free [³H]17β-estradiol using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantify the amount of bound radioactivity in each tube using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
The Relative Binding Affinity (RBA) can be calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.[1][6]
Yeast Estrogen Screen (YES) Assay
This is a reporter gene assay used to assess the estrogenic or anti-estrogenic activity of a compound.
Materials:
-
Genetically modified yeast (Saccharomyces cerevisiae) strain containing the human estrogen receptor gene and a reporter gene (e.g., lacZ).
-
Yeast growth medium.
-
Test compound (this compound).
-
17β-estradiol (for anti-estrogenicity testing).
-
Chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).
-
96-well microplates.
-
Plate reader.
Procedure:
-
Culture the yeast cells to an appropriate density.
-
For estrogenicity testing, add serial dilutions of the test compound to the wells of a microplate containing the yeast culture.
-
For anti-estrogenicity testing, add serial dilutions of the test compound in the presence of a fixed, sub-maximal concentration of 17β-estradiol.
-
Include appropriate controls (vehicle control, estradiol control).
-
Incubate the plates to allow for receptor activation and reporter gene expression.
-
Add the chromogenic substrate and continue incubation.
-
Measure the color change using a plate reader at the appropriate wavelength.
-
Calculate the estrogenic or anti-estrogenic activity based on the colorimetric signal.
Uterotrophic Assay in Rodents
This in vivo assay measures the estrogenic or anti-estrogenic effect of a compound on the uterine weight of immature or ovariectomized female rodents.
Materials:
-
Immature or ovariectomized female rats or mice.
-
Test compound (this compound).
-
17β-estradiol or ethinylestradiol (positive control and for anti-estrogenicity testing).
-
Vehicle for administration (e.g., corn oil).
-
Animal balance.
-
Dissection tools.
Procedure:
-
Acclimatize the animals to the housing conditions.
-
For anti-estrogenicity testing, administer the test compound at various doses along with a fixed dose of an estrogen (e.g., ethinylestradiol) daily for three consecutive days.
-
Include a vehicle control group and an estrogen-only group.
-
On the day after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and mesentery, and blot to remove excess fluid.
-
Record the uterine weight.
-
Calculate the mean uterine weight for each group.
-
A significant decrease in uterine weight in the groups receiving the test compound plus estrogen compared to the estrogen-only group indicates anti-estrogenic activity.
MCF-7 Cell Proliferation Assay
This in vitro assay assesses the effect of a compound on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Hormone-depleted medium (using charcoal-stripped FBS).
-
Test compound (this compound).
-
17β-estradiol (for anti-estrogenicity testing).
-
Cell proliferation detection reagent (e.g., MTT, MTS, or a DNA-binding fluorescent dye).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to attach.
-
Replace the growth medium with hormone-depleted medium to synchronize the cells and remove endogenous estrogens.
-
To assess anti-proliferative activity, treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of 17β-estradiol.
-
Include appropriate controls (vehicle, estradiol alone).
-
Incubate the cells for a period of 3 to 7 days.
-
Add the cell proliferation detection reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the control and plot against the test compound concentration to determine the IC50 value.[7]
Visualizations
Signaling Pathway of this compound as an Estrogen Receptor Antagonist
Caption: Antagonistic signaling pathway of this compound.
Experimental Workflow for Assessing Anti-Estrogenic Properties
Caption: Workflow for evaluating anti-estrogenic compounds.
Conclusion
This compound demonstrates clear anti-estrogenic properties, primarily through its action as a selective estrogen receptor modulator. Its ability to competitively bind to estrogen receptors and modulate the recruitment of co-regulatory proteins provides a molecular basis for its tissue-specific effects. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of this compound and other potential SERMs. Further research is warranted to fully elucidate the specific co-regulator interactions and downstream signaling pathways affected by this compound to better understand its therapeutic potential in estrogen-dependent pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 5189-40-2 [smolecule.com]
- 3. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mejc.sums.ac.ir [mejc.sums.ac.ir]
The Historical Research Applications of Cyclofenil Diphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclofenil diphenol, a non-steroidal selective estrogen receptor modulator (SERM), has been a subject of scientific inquiry for over half a century. First introduced for medical use in 1970, its unique pharmacological profile as a mixed agonist and antagonist of the estrogen receptors (ERs) has led to its application in various research contexts, most notably in the field of reproductive medicine.[1] This technical guide provides an in-depth overview of the historical research applications of this compound, presenting key quantitative data, detailed experimental protocols, and an elucidation of its underlying signaling pathways to support ongoing and future research endeavors.
Quantitative Data Summary
The biological activity of this compound has been quantified in numerous studies, primarily focusing on its binding affinity for estrogen receptor subtypes and its clinical efficacy in ovulation induction.
Estrogen Receptor Binding Affinity
This compound exhibits a preferential binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This selectivity is a key aspect of its mechanism of action and has been quantified through competitive radiometric binding assays.
| Parameter | ERα | ERβ | Reference Compound |
| IC50 (nM) | 1000 - 3162 | 67 - 500 | - |
| Relative Binding Affinity (RBA %) | Varies by study | Varies by study | Estradiol (100%) |
IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to displace 50% of a radiolabeled ligand from the estrogen receptor. Lower values indicate higher binding affinity.
Clinical Efficacy in Ovulation Induction
Clinical trials have provided quantitative data on the success of this compound in inducing ovulation in anovulatory women. Success rates have been shown to be dependent on the patient's underlying condition and hormonal status.
| Patient Group | Ovulation Success Rate (%) |
| Oligomenorrhea and persistent anovulation | 72% |
| Short-term amenorrhea with plasma estradiol > 50 pg/ml | 68% |
| Prolonged amenorrhea with plasma estradiol > 50 pg/ml | 43% |
| Short-term amenorrhea with plasma estradiol < 50 pg/ml | 18% |
| Prolonged amenorrhea with plasma estradiol < 50 pg/ml | 15% |
Key Experimental Protocols
The following are detailed methodologies for key experiments that have been historically used to characterize the activity of this compound.
Competitive Radiometric Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to ERα and ERβ.
Objective: To quantify the ability of this compound to compete with a radiolabeled estrogen for binding to purified estrogen receptors.
Materials:
-
Purified full-length human ERα and ERβ
-
[³H]-Estradiol (radiolabeled ligand)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-based buffer with additives)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and a standard competitor (unlabeled estradiol) in the assay buffer.
-
Incubation: In assay tubes, combine the purified estrogen receptor (ERα or ERβ), a fixed concentration of [³H]-Estradiol, and varying concentrations of this compound or the standard.
-
Equilibrium: Incubate the mixture for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes and discard the supernatant containing the unbound radioligand.
-
Quantification: Wash the hydroxyapatite pellet to remove any remaining unbound ligand. Resuspend the pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-Estradiol against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol. The relative binding affinity (RBA) can then be calculated relative to the IC50 of unlabeled estradiol.
ERE-Luciferase Reporter Gene Assay
This cell-based assay is used to determine the functional estrogenic or anti-estrogenic activity of this compound.
Objective: To measure the ability of this compound to activate or inhibit gene transcription mediated by the estrogen receptor through an estrogen response element (ERE).
Materials:
-
A suitable human cell line (e.g., MCF-7 breast cancer cells) stably transfected with a plasmid containing an ERE upstream of a luciferase reporter gene.
-
Cell culture medium and supplements.
-
This compound (test compound).
-
Estradiol (positive control).
-
An anti-estrogen such as ICI 182,780 (fulvestrant) (for antagonist testing).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the transfected cells into a multi-well plate and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of this compound.
-
Antagonist Mode: Treat the cells with a fixed concentration of estradiol in the presence of varying concentrations of this compound.
-
-
Incubation: Incubate the treated cells for 24-48 hours to allow for receptor binding, gene transcription, and luciferase protein expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent, which contains the substrate for the luciferase enzyme.
-
Measurement: Measure the light output (luminescence) from each well using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot the luminescence intensity against the concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
-
Antagonist Mode: Plot the inhibition of estradiol-induced luminescence against the concentration of this compound to determine the IC50.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating the signaling pathways of estrogen receptors. As a SERM, its action can be either agonistic or antagonistic depending on the tissue context and the relative expression of ERα and ERβ.
Genomic Signaling Pathway
The classical, or genomic, signaling pathway involves the regulation of gene expression.
Caption: Genomic signaling pathway of this compound.
In this pathway, this compound binds to the estrogen receptor in the cytoplasm, causing the dissociation of heat shock proteins. The receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to EREs on the DNA. This interaction recruits co-activator or co-repressor proteins, leading to the transcription of target genes and ultimately a cellular response. The tissue-specific agonist or antagonist effects of this compound are determined by the conformation of the receptor upon binding and the subsequent recruitment of co-regulators.
Non-Genomic Signaling Pathway
This compound can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors.
Caption: Non-genomic signaling pathway of this compound.
This pathway involves the binding of this compound to estrogen receptors located at the cell membrane. This binding can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, leading to downstream cellular effects that do not require gene transcription. These rapid responses can influence processes like cell proliferation and survival.
Historical Timeline of Research and Development
-
1970: Cyclofenil is first introduced for medical use in France under the brand name Ondogyne.[1]
-
Late 1970s - 1980s: Extensive clinical research is conducted on its efficacy as an ovulation-inducing agent, establishing its use in the treatment of anovulatory infertility.
-
1980s: Cyclofenil is investigated for the treatment of scleroderma, but is ultimately found to be ineffective.[1]
-
1990s - Present: With the growing understanding of SERMs, research begins to focus on the tissue-selective actions of cyclofenil and its differential effects on ERα and ERβ.
-
2000s - Present: this compound and its analogs are studied for their potential in other therapeutic areas, including as scaffolds for the development of new SERMs with improved pharmacological profiles.
Conclusion
This compound has a rich history as a research tool and therapeutic agent. Its well-characterized effects on the estrogen receptor system, coupled with a wealth of historical data, continue to make it a valuable compound for studying the complexities of estrogen signaling. This guide provides a foundational resource for researchers and drug development professionals, summarizing key quantitative data, outlining essential experimental protocols, and illustrating the signaling pathways that underpin its biological activity. A thorough understanding of the historical research applications of this compound can inform the design of future studies and the development of novel therapeutics targeting the estrogen receptor.
References
Cyclofenil Diphenol: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Protocols of a Selective Estrogen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclofenil diphenol, a non-steroidal selective estrogen receptor modulator (SERM), has garnered interest within the scientific community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, mechanism of action, and relevant experimental methodologies. Detailed information is presented to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their understanding and potential application of this compound.
Chemical and Physical Properties
This compound, with the CAS number 5189-40-2, is chemically known as 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol.[1][2] It is the diphenol metabolite of the drug cyclofenil. The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some physical properties, such as melting and boiling points, are more readily available for its diacetate precursor, cyclofenil (CAS 2624-43-3), and are included here for reference. Researchers should consider the potential for variation between the diphenol and its diacetate ester in experimental design.
| Property | Value | Source |
| CAS Number | 5189-40-2 | [1][3] |
| Molecular Formula | C₁₉H₂₀O₂ | [1][2][3] |
| Molecular Weight | 280.36 g/mol | [4] |
| IUPAC Name | 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol | [1][2][3] |
| Melting Point | 135-136 °C (for Cyclofenil diacetate) | [5] |
| Boiling Point | 509 °C at 760 mmHg (for Cyclofenil diacetate) | [5] |
| Solubility | Soluble in DMSO.[6] Solubility in other organic solvents such as ethanol, methanol, acetone, and chloroform has been noted for similar phenolic compounds but requires specific experimental determination for this compound. | |
| LogP | 5.30 (for Cyclofenil diacetate) | [5] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective estrogen receptor modulator (SERM), exhibiting differential agonist and antagonist effects on estrogen receptors (ERs) in a tissue-specific manner.[7][8] It displays a notable preferential binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).[3][9]
Upon binding to the ligand-binding domain of the estrogen receptor, this compound can induce conformational changes that affect the recruitment of co-regulator proteins, leading to either activation or repression of gene transcription. As an antagonist, it can inhibit the recruitment of coactivators, thereby blocking estrogen-dependent signaling pathways.[10]
Below is a diagram illustrating the generalized signaling pathway of this compound as a SERM.
Caption: Generalized signaling pathway of this compound as a SERM.
Biological Activity
The biological activity of this compound is primarily characterized by its interaction with estrogen receptors. Quantitative data from in vitro studies have demonstrated its binding affinities for both ERα and ERβ.
| Target | Assay Type | Value | Source |
| Estrogen Receptor β (ERβ) | Competitive Binding Assay | IC₅₀: 67-500 nM | [3] |
| Estrogen Receptor α (ERα) | Competitive Binding Assay | IC₅₀: 1000-3162 nM | [3] |
| Dengue Virus Replication | Cell-based Assay | EC₅₀: 1.62 µM | [11] |
Experimental Protocols
Synthesis of this compound via McMurry Reaction
The McMurry reaction provides a robust method for the synthesis of alkenes from two ketone or aldehyde molecules, which can be adapted for the synthesis of this compound. The general workflow is depicted below.
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
A typical experimental procedure for a McMurry coupling reaction is as follows. Note that specific quantities and reaction times may require optimization.
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), suspend titanium(III) chloride in anhydrous tetrahydrofuran (THF). Cool the mixture in an ice bath.
-
Reduction of Titanium: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a zinc-copper couple, to the titanium suspension. The color of the mixture will typically change, indicating the formation of the low-valent titanium species. After the addition is complete, the mixture is often stirred at room temperature or gently refluxed for a period to ensure complete formation of the active reagent.[12][13]
-
Coupling Reaction: To the prepared low-valent titanium reagent, add a solution of 4,4'-dihydroxybenzophenone and cyclohexanone in anhydrous THF dropwise.
-
Reflux: After the addition of the carbonyl compounds, heat the reaction mixture to reflux for several hours to drive the coupling and deoxygenation steps. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench it by slow addition of an aqueous solution (e.g., aqueous potassium carbonate or dilute hydrochloric acid).
-
Extraction and Purification: Filter the mixture to remove titanium salts. Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Estrogen Receptor Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the in vitro binding affinity of this compound to estrogen receptors.[1][6]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound | C19H20O2 | CID 21260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 5189-40-2 [smolecule.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Cyclofenil|lookchem [lookchem.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclofenil - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. McMurry reaction - Wikipedia [en.wikipedia.org]
- 13. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the SERM Activity of Cyclofenil Diphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Selective Estrogen Receptor Modulator (SERM) activity of cyclofenil diphenol derivatives. Cyclofenil, a non-steroidal SERM, and its derivatives exhibit a characteristic mixed agonist-antagonist profile on estrogen receptors (ERs), making them a subject of interest for therapeutic applications ranging from ovulation induction to potential treatments for hormone-responsive cancers.[1][2] This document details the synthesis, estrogen receptor binding affinities, underlying signaling pathways, and key experimental protocols for evaluating the SERM activity of these compounds.
Synthesis of this compound Derivatives
The primary synthetic route to cyclofenil and its analogues is the McMurry coupling reaction.[2][3] This reaction involves the reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent. In the case of cyclofenil derivatives, 4,4′-dihydroxybenzophenone is coupled with a cyclic ketone. This method is advantageous as it is tolerant of free phenolic hydroxyl groups.[2]
Caption: General workflow for the synthesis of cyclofenil derivatives via McMurry coupling.
Quantitative Data: Estrogen Receptor Binding Affinity
The interaction of cyclofenil derivatives with estrogen receptors α (ERα) and β (ERβ) is a key determinant of their SERM activity. This interaction is quantified by their binding affinity, often expressed as Relative Binding Affinity (RBA) or as the half-maximal inhibitory concentration (IC50).
Table 1: Relative Binding Affinity (RBA) of Selected Cyclofenil Derivatives
The RBA is determined through competitive radiometric binding assays, with the RBA of 17β-estradiol (E2) set to 100%.[3]
| Compound | Core Ring Size | Substituent | RBA for ERα | RBA for ERβ | Reference |
| Estradiol | - | - | 100 | 100 | [3] |
| Cyclofenil Analogue 2 | 4 | - | 5.6 | 20 | [3] |
| Cyclofenil Analogue 3 | 5 | - | 67 | 205 | [3] |
| Cyclofenil (4) | 6 | - | 124 | 354 | [3] |
| Cyclofenil Analogue 5 | 7 | - | 98 | 275 | [3] |
Table 2: IC50 Values of Cyclofenil-Combretastatin Conjugates
These values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the estrogen receptor.
| Compound | IC50 for ERα (nM) | IC50 for ERβ (nM) | Reference |
| Cyclofenil-amide (13e) | 19 | 229 | [4] |
| Endoxifen Conjugate (16b) | 15 | 115 | [4] |
Signaling Pathways in SERM Activity
Cyclofenil and its derivatives exert their effects by modulating ER-mediated signaling pathways. As SERMs, they can act as either agonists or antagonists depending on the target tissue and the specific ER subtype present.[5][6] The binding of a ligand to ERα or ERβ initiates a conformational change in the receptor, leading to dimerization and subsequent interaction with DNA at Estrogen Response Elements (EREs) in the promoter regions of target genes (genomic pathway).[4][7] Additionally, a subpopulation of ERs located at the plasma membrane can activate non-genomic pathways, such as the MAPK and PI3K signaling cascades.[4][7]
Caption: Simplified overview of genomic and non-genomic estrogen receptor signaling pathways modulated by SERMs.
Experimental Protocols
In Vitro: Estrogen Receptor Binding Assay
This assay is fundamental for determining the binding affinity of cyclofenil derivatives to ERα and ERβ. It is a competitive radiometric binding assay.[3]
Methodology:
-
Preparation of Reagents: Purified full-length human ERα and ERβ are used. The radioligand is typically [3H]estradiol.
-
Competition Assay: A constant concentration of [3H]estradiol is incubated with the purified ER protein in the presence of increasing concentrations of the unlabeled test compound (cyclofenil derivative).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]estradiol (IC50) is determined. The RBA is then calculated relative to the binding of unlabeled estradiol.
Caption: Workflow for the in vitro estrogen receptor competitive binding assay.
In Vivo: Rodent Uterotrophic Assay
The uterotrophic assay is the "gold standard" in vivo test to assess the estrogenic (agonist) or anti-estrogenic (antagonist) activity of a compound.[8] It measures the change in uterine weight in response to the test substance.
Methodology:
-
Animal Model: Immature or ovariectomized adult female rats are used. The absence of endogenous estrogens in these models makes the uterus highly sensitive to external estrogenic compounds.[8][9]
-
Dosing: Animals are divided into groups and administered the test compound (cyclofenil derivative) or a vehicle control daily for three consecutive days. Dosing can be via oral gavage or subcutaneous injection.[10]
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Uterine Weight Measurement: The uteri are excised and weighed (wet and/or blotted weight).
-
Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the control group indicates an estrogenic (agonist) effect.[9][10] To test for anti-estrogenic (antagonist) activity, the test compound is co-administered with a known estrogen agonist, and a significant reduction in the expected uterine weight increase is measured.[11]
Caption: Workflow for the in vivo rodent uterotrophic assay to assess SERM activity.
Conclusion
This compound derivatives represent a class of SERMs with tunable estrogen receptor binding affinities and biological activities. The structure-activity relationship studies, particularly focusing on substitutions on the cycloalkyl ring, provide a rational basis for designing novel compounds with desired SERM profiles.[3] The experimental protocols detailed herein, from chemical synthesis and in vitro binding assays to in vivo functional assays, form the foundational framework for the continued investigation and development of these compounds for therapeutic applications.
References
- 1. Cyclofenil - Wikipedia [en.wikipedia.org]
- 2. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Cyclofenil? [synapse.patsnap.com]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. oecd.org [oecd.org]
- 11. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclofenil Diphenol in Steroid Hormone Signaling Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclofenil Diphenol
Cyclofenil is a synthetic, non-steroidal compound classified as a selective estrogen receptor modulator (SERM).[1][2][3][4] With the chemical formula C₂₃H₂₄O₄ and a molar mass of approximately 364.441 g·mol⁻¹, it has historically been used in the treatment of menstrual disturbances and anovulatory infertility stemming from hypothalamic–pituitary–gonadal axis insufficiency.[1][2][4] As a SERM, cyclofenil exhibits a complex mechanism of action, functioning as both an agonist and an antagonist of estrogen receptors (ERs) in a tissue-specific manner.[1][2][4][5][6] This dual activity has made it a subject of interest in steroid hormone signaling research.
Core Mechanism of Action in Steroid Hormone Signaling
This compound's primary interaction is with estrogen receptors α (ERα) and β (ERβ).[5] Its function as a SERM is characterized by mixed agonist-antagonist activity, which is dependent on the specific tissue and the complement of co-regulatory proteins present.[1][2][4][5][6]
In the context of the hypothalamic-pituitary-gonadal (HPG) axis, cyclofenil primarily exerts antiestrogenic effects.[2][7][8] By blocking the negative feedback of endogenous estrogens on the hypothalamus and pituitary gland, it can lead to an increase in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][8] This surge in gonadotropins can, in turn, stimulate follicular development and ovulation in the ovaries.[4][8]
Beyond its direct receptor interaction, research suggests that cyclofenil can also act as an allosteric modulator of nuclear hormone receptors.[1] Furthermore, like other bisphenol compounds, its analogs have been shown to influence the expression of key genes involved in the steroidogenesis pathway, such as the Steroidogenic Acute Regulatory (StAR) protein, which is crucial for the transport of cholesterol into the mitochondria—the initial step in steroid hormone synthesis.[7][9][10]
References
- 1. Buy this compound | 5189-40-2 [smolecule.com]
- 2. Cyclofenil - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Cyclofenil used for? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Cyclofenil? [synapse.patsnap.com]
- 9. The effects of bisphenol A and its analogs on steroidogenesis in MA-10 Leydig cells and KGN granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knowledge Gap in Understanding the Steroidogenic Acute Regulatory Protein Regulation in Steroidogenesis Following Exposure to Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vitro Evaluation of Cyclofenil Diphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclofenil is a selective estrogen receptor modulator (SERM) characterized by its mixed agonist-antagonist activity on estrogen receptors (ERs).[1][2] Structurally, it is classified as a diphenylmethane and has been used clinically as an ovulation-inducing agent.[2][3][4] In research, its diphenol form is a valuable tool for studying estrogen receptor signaling. Like other SERMs such as tamoxifen and raloxifene, cyclofenil's biological effects are tissue-specific, stemming from its differential interaction with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[5][6] These application notes provide detailed protocols for key in vitro assays to characterize the bioactivity of cyclofenil diphenol.
Mechanism of Action: Estrogen Receptor Modulation
This compound exerts its effects by binding to intracellular estrogen receptors. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, the complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting a variety of co-regulator proteins (co-activators or co-repressors) to modulate the transcription of target genes.[1] The specific co-regulators recruited depend on the receptor conformation induced by the ligand and the cellular context, which is the basis for its tissue-specific agonist or antagonist effects.[6]
Caption: Signaling pathway of this compound as a Selective Estrogen Receptor Modulator (SERM).
Data Presentation: Quantitative Analysis
The following table summarizes the in vitro binding affinities of this compound and its derivatives for estrogen receptors, as reported in the literature.
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| This compound | ERα | Competitive Binding | 1000 - 3000 | IC₅₀ (nM) | [1] |
| This compound | ERβ | Competitive Binding | 100 - 500 | IC₅₀ (nM) | [1] |
| Cyclofenil | ERα | Radiometric Binding | 285 | RBA | [7] |
| Cyclofenil | ERβ | Radiometric Binding | 124 | RBA | [7] |
| Cyclofenil Derivative 13e | ERα | Competitive Binding | 19 | IC₅₀ (nM) | [5] |
| Cyclofenil Derivative 13e | ERβ | Competitive Binding | 229 | IC₅₀ (nM) | [5] |
| Cyclofenil Derivative 11e | ERα | Competitive Binding | 3162 | IC₅₀ (nM) | [5] |
| Cyclofenil Derivative 11e | ERβ | Competitive Binding | 67 | IC₅₀ (nM) | [5] |
IC₅₀ (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. RBA (Relative Binding Affinity): The binding affinity relative to that of estradiol, where estradiol is set to 100.
Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand, such as [³H]estradiol.[8]
Materials:
-
Purified full-length human ERα and ERβ proteins.
-
Radioligand: [³H]estradiol.
-
This compound and unlabeled estradiol (for standard curve).
-
Assay Buffer: Tris-HCl buffer with additives like DTT and BSA.
-
Scintillation fluid and vials.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for the estrogen receptor competitive radiometric binding assay.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and unlabeled estradiol in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC₅₀.
-
Incubation: In a 96-well plate, combine the purified ER protein (ERα or ERβ), a fixed concentration of [³H]estradiol, and varying concentrations of either this compound or unlabeled estradiol. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Equilibration: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
Separation: Transfer the incubation mixture to a filter plate and apply a vacuum to separate the protein-bound radioligand (retained on the filter) from the free radioligand (passes through).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound [³H]estradiol.
-
Measurement: Dry the filter mat, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the RBA relative to estradiol.[5][8]
Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the functional estrogenic or anti-estrogenic activity of this compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[9][10]
Materials:
-
MCF-7 human breast cancer cell line.
-
Culture Medium: DMEM or RPMI-1640.
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous steroids.
-
Phenol red-free medium (Phenol red is a weak estrogen mimic).[11]
-
This compound, 17β-estradiol (positive control), and an anti-estrogen like Tamoxifen (control).
-
Cell viability reagent (e.g., MTT, XTT, or a DNA quantification kit).
-
Plate reader.
Workflow Diagram:
Caption: Workflow for the MCF-7 cell proliferation assay (E-SCREEN).
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a low density (e.g., 2,000-4,000 cells/well) in regular culture medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped FBS. Culture the cells for 72 hours to synchronize them and minimize the effects of endogenous estrogens.[10]
-
Treatment:
-
Agonist Activity: Replace the medium with fresh deprivation medium containing serial dilutions of this compound or 17β-estradiol (positive control).
-
Antagonist Activity: Treat cells with a fixed, sub-maximal concentration of 17β-estradiol in combination with serial dilutions of this compound.
-
-
Incubation: Incubate the plates for 6-7 days, allowing for multiple cell divisions.
-
Proliferation Assessment: Add a cell viability reagent according to the manufacturer's instructions. For an MTT assay, this involves incubating with the reagent, lysing the cells to dissolve formazan crystals, and reading the absorbance.
-
Data Analysis: Normalize the absorbance readings to the vehicle control. Plot the proliferation rate against the compound concentration to generate dose-response curves and determine EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity) values.
Protocol 3: Yeast-Based Estrogenicity Assay
This is a rapid, cell-based screening assay using recombinant yeast that expresses the human ERα and a reporter gene (e.g., lac-Z) under the control of EREs.[12] Binding of an estrogenic compound to the ERα activates transcription of the reporter gene, leading to a measurable colorimetric change.
Materials:
-
Recombinant Saccharomyces cerevisiae strain containing plasmids for hERα expression and an ERE-lacZ reporter.
-
Yeast growth medium.
-
Assay Medium containing the chromogenic substrate (e.g., CPRG).
-
This compound and 17β-estradiol.
-
96-well plates and a plate reader.
Procedure:
-
Yeast Culture: Grow the recombinant yeast strain in selective medium to mid-log phase.
-
Assay Setup: In a 96-well plate, add a small volume of the yeast culture to the assay medium containing the chromogenic substrate.
-
Treatment: Add serial dilutions of this compound or 17β-estradiol to the wells. Include solvent controls.
-
Incubation: Incubate the plate at 30°C for 2-3 days.
-
Measurement: Monitor the color change of the medium from yellow to red, which indicates β-galactosidase activity. Measure the absorbance at the appropriate wavelength (e.g., 540 nm).[12]
-
Data Analysis: Plot absorbance against compound concentration to generate a dose-response curve and determine the median effective dose (ED₅₀). The relative potency can be compared to that of 17β-estradiol.[12]
References
- 1. Buy this compound | 5189-40-2 [smolecule.com]
- 2. Cyclofenil - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth factor-like activity of phenol red preparations in the MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Cyclofenil Diphenol in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the experimental design and execution of cell culture-based assays to evaluate the effects of cyclofenil diphenol, a selective estrogen receptor modulator (SERM).
Introduction
Cyclofenil is a selective estrogen receptor modulator (SERM) that acts as a mixed agonist and antagonist of the estrogen receptor (ER).[1] It exhibits a higher binding affinity for estrogen receptor beta (ERβ) than for estrogen receptor alpha (ERα).[2] This differential affinity is significant, as ERβ activation is often associated with anti-proliferative and pro-apoptotic effects in cancer cells, contrasting with the proliferative signals typically mediated by ERα.[3][4] These characteristics make this compound a compound of interest for cancer research, particularly in the context of hormone-responsive cancers like breast cancer.
These application notes provide detailed protocols for investigating the in vitro effects of this compound on cell proliferation and cell cycle progression in the estrogen receptor-positive human breast cancer cell line, MCF-7.
Materials and Methods
Cell Line
-
MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma cell line. This cell line is estrogen receptor (ERα/ERβ) positive and is a well-established model for studying the effects of estrogenic and anti-estrogenic compounds.[3][5]
Reagents
-
This compound (analytical grade)
-
17β-Estradiol (E2) (positive control)
-
Tamoxifen (control SERM)
-
Dulbecco's Modified Eagle Medium (DMEM), phenol red-free
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Crystal Violet
-
Propidium Iodide (PI)
-
RNase A
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Flow cytometer
-
Hemocytometer or automated cell counter
Experimental Protocols
Cell Culture and Maintenance
Note: The use of phenol red-free media and charcoal-stripped FBS is critical to eliminate external estrogenic activity that could interfere with the assay results.[6]
-
Culture MCF-7 cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or plates.
Preliminary Dose-Response and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MCF-7 cell proliferation. This is a crucial first step to establish the appropriate concentration range for subsequent experiments.
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to adhere for 24 hours.
-
Prepare a series of dilutions of this compound in complete growth medium. A suggested starting range is 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 24 hours of cell adherence, replace the medium with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours.
-
Assess cell viability using the MTT assay (Protocol 3.3.1) or Crystal Violet assay (Protocol 3.3.2).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assays
-
Following the 72-hour treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
After the treatment period, gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50), a vehicle control, and a positive control (e.g., tamoxifen) for 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound and Control Compounds on MCF-7 Cells
| Compound | IC50 (µM) ± SD |
| This compound | To be determined |
| Tamoxifen | Example: 5.2 ± 0.4 |
| 17β-Estradiol (E2) | Not applicable (proliferative) |
Table 2: Effect of this compound on MCF-7 Cell Proliferation (72h Treatment)
| Treatment | Concentration (µM) | % Viability (vs. Vehicle) ± SD |
| Vehicle (DMSO) | - | 100 ± 5.2 |
| This compound | 0.5 x IC50 | e.g., 75.3 ± 4.1 |
| This compound | 1 x IC50 | e.g., 50.1 ± 3.8 |
| This compound | 2 x IC50 | e.g., 28.9 ± 2.5 |
| Tamoxifen | 5 | e.g., 45.6 ± 3.9 |
| 17β-Estradiol (E2) | 0.01 | e.g., 150.2 ± 8.7 |
Table 3: Cell Cycle Distribution of MCF-7 Cells after 48h Treatment with this compound
| Treatment | Concentration (µM) | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
| Vehicle (DMSO) | - | e.g., 55.4 ± 2.1 | e.g., 30.1 ± 1.8 | e.g., 14.5 ± 1.5 |
| This compound | 1 x IC50 | e.g., 70.2 ± 2.5 | e.g., 15.3 ± 1.3 | e.g., 14.5 ± 1.6 |
| Tamoxifen | 5 | e.g., 68.9 ± 2.3 | e.g., 18.2 ± 1.4 | e.g., 12.9 ± 1.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
ERβ Signaling Pathway
Caption: ERβ-mediated anti-proliferative and pro-apoptotic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer [mdpi.com]
- 4. Estrogen Receptors-Mediated Apoptosis in Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estradiol-regulated expression of the immunophilins cyclophilin 40 and FKBP52 in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Cyclofenil Diphenol in Estrogen Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclofenil is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits a complex pharmacological profile, acting as both an agonist and antagonist of estrogen receptors (ERs) in a tissue-specific manner.[1] Its diphenol metabolite is an active form that demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] These characteristics make Cyclofenil diphenol a valuable tool in research and drug development for studying ER signaling and for the discovery of novel therapeutics targeting estrogen-related pathways.
These application notes provide detailed protocols for performing estrogen receptor binding assays using this compound, methods for data analysis, and a summary of its binding characteristics.
Mechanism of Action
This compound functions by directly binding to the ligand-binding domain of estrogen receptors. This interaction can either mimic the effects of endogenous estrogens (agonist activity) or block them (antagonist activity), depending on the specific tissue and the complement of co-regulatory proteins present.[1] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes by binding to estrogen response elements (EREs) in their promoter regions.
Data Presentation: Binding Affinity of this compound and its Analogs
The following table summarizes the quantitative data on the binding affinity of this compound and related compounds to ERα and ERβ from competitive binding assays. The data is presented as the half-maximal inhibitory concentration (IC50) and Relative Binding Affinity (RBA), where lower IC50 values and higher RBA values indicate stronger binding.
| Compound | Estrogen Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) (%) | Reference |
| Cyclofenil-amide conjugate 13e | ERα | 19 | - | [2] |
| ERβ | 229 | - | [2] | |
| Cyclofenil-based analogue 11c | ERα | 1738 | - | [2] |
| ERβ | 199 | - | [2] | |
| Cyclofenil-based analogue 11e | ERα | 3162 | - | [2] |
| ERβ | 67 | - | [2] | |
| Cyclofenil-derived dimer 15b | ERα | - | 79.2 | [3][4] |
| Cyclofenil | ERα | - | 285 | [5] |
| ERβ | - | 124 | [5] |
Note: RBA is often calculated relative to estradiol, which is set to 100%. A higher RBA indicates a stronger affinity. IC50 values represent the concentration of the test compound required to displace 50% of the radiolabeled ligand.
Experimental Protocols
A competitive estrogen receptor binding assay is a common method to determine the binding affinity of a test compound like this compound.[6] This assay measures the ability of the unlabeled test compound to compete with a constant amount of a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.
Protocol: Competitive Estrogen Receptor Binding Assay
Materials:
-
Purified full-length human ERα and ERβ
-
[³H]-17β-estradiol (Radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound (Test compound)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.
-
Prepare a working solution of [³H]-17β-estradiol in the assay buffer at a concentration of approximately 0.5-1.0 nM.[6]
-
Prepare a suspension of hydroxylapatite in the assay buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or this compound (for the test compound).
-
A constant amount of purified ERα or ERβ protein (e.g., 50-100 µg).[6]
-
A constant amount of [³H]-17β-estradiol.
-
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol, e.g., 100-fold excess).[6]
-
-
Incubation:
-
Vortex the tubes gently and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add cold hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes at low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet the HAP.
-
Carefully aspirate and discard the supernatant containing the unbound radioligand.
-
Wash the HAP pellet with cold assay buffer to remove any remaining free radioligand. Repeat the centrifugation and aspiration steps.
-
-
Quantification:
-
Add scintillation fluid to each tube containing the HAP pellet.
-
Vortex thoroughly and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-17β-estradiol binding against the logarithm of the competitor concentration (unlabeled estradiol or this compound).
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. This can be calculated using non-linear regression analysis.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling pathway.
Experimental Workflow for Competitive ER Binding Assay
Caption: Workflow for a competitive estrogen receptor binding assay.
References
- 1. What is the mechanism of Cyclofenil? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of bivalent triarylalkene- and cyclofenil-derived dual estrogen receptor antagonists and downregulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for Inducing Ovulation in Animal Models with Cyclofenil Diphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclofenil diphenol is a non-steroidal selective estrogen receptor modulator (SERM) that has been investigated for its potential to induce ovulation.[1][2] As a SERM, cyclofenil exhibits both estrogenic (agonist) and anti-estrogenic (antagonist) effects in a tissue-specific manner.[1][2] Its mechanism of action in ovulation induction is primarily attributed to its anti-estrogenic effects on the hypothalamus and pituitary gland.[1] By blocking estrogen's negative feedback, cyclofenil can lead to an increase in the secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for follicular development and ovulation.[1]
These application notes provide a comprehensive overview of the use of this compound for inducing ovulation in animal models, with a primary focus on the pseudopregnant rat model as described in the available scientific literature.
Mechanism of Action
This compound's primary mechanism of action involves its interaction with estrogen receptors (ERs), with a noted affinity for both ERα and ERβ.[1] In the context of ovulation induction, its antagonist activity at the level of the hypothalamus is of key importance. By blocking estrogen receptors in the hypothalamus, cyclofenil prevents the normal negative feedback of estradiol on gonadotropin-releasing hormone (GnRH) secretion. This disinhibition leads to an increased pulsatile release of GnRH, which in turn stimulates the anterior pituitary to secrete greater amounts of FSH and LH.[1] The elevated levels of FSH promote the growth and maturation of ovarian follicles, while the subsequent surge in LH triggers ovulation.
Signaling Pathway
Caption: Signaling pathway of this compound in ovulation induction.
Quantitative Data Summary
The following table summarizes the quantitative data from a study by Schwantje and Taubert (1971) on the induction of ovulation in pseudopregnant Wistar rats using this compound.
Table 1: Ovulation Induction in Pseudopregnant Rats with this compound
| Treatment Group | Dosage (mg/kg/day) | Treatment Duration | Number of Rats | Ovulation Rate (%) |
| Control (Solvent) | - | Days 3-8 | 12 | 8.3 |
| This compound | 0.5 | Days 3-8 | 6 | 66.7 |
| This compound | 1.0 | Days 3-8 | 6 | 83.3 |
| This compound | 2.0 | Days 3-8 | 6 | 100 |
Data extracted from Schwantje, R., & Taubert, H. D. (1971). Stimulation of ovulation in pseudopregnant rats by clomiphene and related compounds. Journal of Reproduction and Fertility, 25(1), 1-9.
Experimental Protocols
1. Induction of Ovulation in an Anovulatory Pseudopregnant Rat Model
This protocol is based on the methodology described by Schwantje and Taubert (1971).
Objective: To induce ovulation in a pharmacologically relevant anovulatory animal model.
Animal Model:
-
Species: Rat
-
Strain: Wistar
-
Sex: Female
-
Initial Body Weight: 180-220 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Induction of Pseudopregnancy (Anovulatory Model):
-
Monitor the estrous cycle of female rats by daily vaginal smears.
-
On the day of estrus, induce pseudopregnancy by electrical stimulation of the uterine cervix. This creates a state of anovulation.
Drug Preparation and Administration:
-
Compound: this compound
-
Vehicle: A suitable solvent, such as sesame oil or a suspension in 0.5% carboxymethyl cellulose.
-
Concentration: Prepare solutions to deliver the desired dose in a volume of 0.1-0.2 mL per 100g of body weight.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosage Regimen: Administer daily doses of 0.5, 1.0, or 2.0 mg/kg body weight.
-
Treatment Period: Administer the compound for a continuous period, for example, from Day 3 to Day 8 of pseudopregnancy.
Assessment of Ovulation:
-
Mating: Following the treatment period, house the female rats with fertile males.
-
Vaginal Smears: Continue daily vaginal smears to check for the presence of sperm, which indicates mating.
-
Laparotomy: On a predetermined day (e.g., Day 16 of pseudopregnancy), perform a laparotomy under anesthesia.
-
Corpora Lutea Count: Examine the ovaries to count the number of corpora lutea, which is an indicator of ovulation.
-
Implantation Sites: If pregnancy is an endpoint, examine the uterine horns for the number and condition of implantation sites.
Experimental Workflow
Caption: Experimental workflow for ovulation induction in pseudopregnant rats.
Considerations and Future Directions
While the pseudopregnant rat model provides valuable insights into the ovulatory potential of this compound, further research is warranted. Specifically, there is a lack of published data on the use of cyclofenil for ovulation induction in other common laboratory animal models, such as mice. Future studies could explore dose-response relationships in different species and strains, as well as the effects on hormone profiles (LH, FSH, estradiol, and progesterone) throughout the experimental period. Additionally, investigating the quality of the oocytes ovulated following cyclofenil treatment and subsequent embryo development would provide a more complete picture of its potential in assisted reproductive technologies.
References
Application of Cyclofenil Diphenol in Proteoglycan Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclofenil diphenol, a weak non-steroidal estrogen, has been identified as a potent inhibitor of proteoglycan synthesis in chondrocytes. This property makes it a valuable tool for researchers studying the intricate pathways of proteoglycan metabolism and the function of the cellular secretory machinery, particularly the Golgi apparatus and endoplasmic reticulum. These application notes provide a comprehensive overview of the use of this compound in this research context, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
This compound's primary mechanism of action in inhibiting proteoglycan synthesis is not through the suppression of core protein synthesis but rather by inducing a profound and reversible disruption of the Golgi apparatus and the endoplasmic reticulum (ER).[1] This disruption halts the post-translational modifications and secretion of proteoglycans.
Mechanism of Action
This compound induces a rapid, reversible disassembly of the Golgi apparatus. Within minutes of treatment, the Golgi stacks disappear, and after longer exposure, the endoplasmic reticulum becomes grossly distended.[1] This effect is attributed to the stimulation of retrograde transport, where Golgi and trans-Golgi network (TGN) membrane proteins are moved back to the ER. This unmasks a generalized bulk recycling pathway for Golgi and TGN membranes to the ER. The disruption of these key organelles in the secretory pathway effectively blocks the synthesis and sulfation of glycosaminoglycan (GAG) chains, which are essential components of proteoglycans.
While this compound is classified as a selective estrogen receptor modulator (SERM), the precise upstream signaling cascade that leads to Golgi disruption in chondrocytes is not yet fully elucidated. It is possible that the effect is mediated through non-classical, membrane-associated estrogen receptor signaling or potentially through an off-target effect independent of estrogen receptors.
Quantitative Data Summary
The inhibitory effect of this compound on proteoglycan and hyaluronan synthesis is dose-dependent. The following table summarizes the quantitative data from studies on Swarm rat chondrosarcoma chondrocytes.
| Concentration of this compound (µg/mL) | Inhibition of [35S]Proteoglycan Synthesis | Inhibition of [3H]Hyaluronan Synthesis | Inhibition of [3H]Protein Synthesis ([3H]lysine precursor) |
| 50 - 70 | 40-68% (Chondroitin 4-[35S]sulphate) 3-48% (Chondroitin 6-[35S]sulphate) | 47-66% | ~40% (at 90 µg/mL) |
| 90 | Complete inhibition | Complete inhibition | ~40% |
Data compiled from Mason et al., 1984 and Phillipson & Mason, 1992.[2][3]
Experimental Protocols
Protocol 1: Inhibition of Proteoglycan Synthesis in Cultured Chondrocytes
This protocol outlines the methodology to study the inhibitory effect of this compound on proteoglycan synthesis using radiolabeled sulfate incorporation.
Materials:
-
Primary chondrocytes or a chondrocyte cell line (e.g., Swarm rat chondrosarcoma chondrocytes)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in a suitable solvent like DMSO)
-
[³⁵S]Sulfate
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate chondrocytes in multi-well plates and culture until they reach the desired confluency.
-
Pre-treatment (Optional): To distinguish between effects on synthesis and secretion, cells can be pre-labeled with [³⁵S]sulfate before adding this compound.
-
Treatment:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 10, 30, 90 µg/mL). Include a vehicle control (medium with the solvent used for the stock solution).
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or control medium.
-
-
Radiolabeling:
-
Add [³⁵S]sulfate to each well at a final concentration of 5-10 µCi/mL.
-
Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Harvesting:
-
Medium: Collect the culture medium from each well into separate tubes. This fraction contains the secreted proteoglycans.
-
Cell Layer: Wash the cell layer twice with cold PBS. Lyse the cells directly in the wells using a suitable lysis buffer. Scrape the wells to ensure complete lysis and collect the lysate. This fraction contains the cell-associated proteoglycans.
-
-
Quantification of Proteoglycan Synthesis:
-
Precipitation: Precipitate the radiolabeled proteoglycans from the medium and cell lysate fractions. This can be done using methods like cetylpyridinium chloride (CPC) precipitation.
-
Scintillation Counting: Add the precipitated samples to scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the total protein content of the cell lysates to account for variations in cell number.
-
Express the results as a percentage of the control (vehicle-treated) cells.
-
Protocol 2: Visualization of Golgi Apparatus Disruption
This protocol describes how to visualize the effects of this compound on the Golgi apparatus using immunofluorescence microscopy.
Materials:
-
Chondrocytes cultured on glass coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a Golgi marker protein (e.g., Giantin, GM130)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed chondrocytes on sterile glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with this compound at the desired concentration and for various time points (e.g., 30, 60, 120 minutes). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.
-
Incubate the cells with the primary antibody against the Golgi marker, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Microscopy:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the Golgi apparatus (stained with the fluorescent antibody) and nuclei (stained with DAPI).
-
Compare the morphology of the Golgi apparatus in treated cells versus control cells. In treated cells, a dispersed or fragmented Golgi signal is expected.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for proteoglycan synthesis inhibition assay.
References
- 1. A simple and reliable assay of proteoglycan synthesis by cultured chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrograde trafficking of both Golgi complex and TGN markers to the ER induced by nordihydroguaiaretic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols: Cyclofenil Diphenol as a Tool for Studying Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclofenil diphenol, a selective estrogen receptor modulator (SERM), has emerged as a valuable pharmacological tool for investigating the replication mechanisms of a variety of viruses, particularly RNA viruses such as Dengue virus (DENV) and Zika virus (ZIKV).[1][2] Its utility in research stems from its ability to inhibit viral replication through mechanisms that are largely independent of the estrogen receptor, offering a unique avenue to probe viral life cycle stages and identify novel antiviral targets.[1][3]
These application notes provide a comprehensive overview of the use of this compound in virology research. They include a summary of its antiviral activity, detailed experimental protocols for key assays, and visualizations of its proposed mechanism of action.
Mechanism of Action
This compound's primary antiviral mechanism is believed to be independent of its interaction with estrogen receptors.[3] The current understanding points towards a multi-faceted inhibition of the viral life cycle, primarily affecting the later stages of viral replication.
Key proposed mechanisms include:
-
Interference with Viral Assembly and Maturation: Evidence suggests that this compound's main target is the assembly and maturation stage of the Dengue virus life cycle.[2] Electron microscopy studies have shown an accumulation of aggregated viral particles within cells treated with cyclofenil, indicating a disruption in the proper formation and release of infectious virions.[2]
-
Inhibition of Translation and RNA Synthesis: Time-of-addition assays indicate that this compound may also interfere with earlier stages of the viral life cycle, including the translation of viral proteins and the synthesis of viral RNA.[2]
-
Interaction with Viral Non-Structural Proteins: Cyclofenil has been suggested to interact with the Dengue virus non-structural protein 1 (NS1).[1] NS1 is a multifunctional protein crucial for viral replication, immune evasion, and pathogenesis. By targeting NS1, cyclofenil may disrupt these essential viral processes.
While the precise molecular interactions are still under investigation, the estrogen receptor-independent nature of its antiviral activity makes cyclofenil a specific tool to study these viral-specific processes without the confounding effects of hormonal signaling.
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound against various viruses.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV-2) | Vero | Plaque Assay | 1.62 | >20 | >12.3 | [4] |
| Dengue Virus (DENV-1) | Vero | Plaque Assay | ~5 | >20 | >4 | [3] |
| Dengue Virus (DENV-3) | Vero | Plaque Assay | ~5 | >20 | >4 | [3] |
| Dengue Virus (DENV-4) | Vero | Plaque Assay | ~5 | >20 | >4 | [3] |
| Zika Virus (ZIKV) | Vero | Plaque Assay | ~5 | >20 | >4 | [3] |
EC50: Half-maximal effective concentration. The concentration of the drug that inhibits 50% of viral activity. CC50: Half-maximal cytotoxic concentration. The concentration of the drug that causes 50% cell death. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value suggests greater antiviral specificity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Plaque Assay for Determining Viral Titer
This protocol is adapted for titrating Dengue virus in Vero cells following treatment with this compound.
Materials:
-
Vero cells
-
Dengue virus stock
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
6-well plates
-
Agarose (low melting point)
-
Neutral Red solution
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO2.
-
Virus Dilution: On the day of the experiment, prepare serial 10-fold dilutions of the virus stock in serum-free DMEM.
-
Infection: Aspirate the growth medium from the Vero cell monolayers and wash once with PBS. Inoculate each well with 200 µL of the appropriate virus dilution.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption, gently rocking the plates every 15-20 minutes.
-
Overlay Preparation: During the adsorption period, prepare the agarose overlay. Melt a 2% stock solution of low melting point agarose and cool it to 42°C in a water bath. Mix the melted agarose 1:1 with 2X DMEM supplemented with 4% FBS and the desired concentration of this compound (or DMSO as a vehicle control).
-
Overlay Application: After the adsorption period, aspirate the virus inoculum from the wells and gently add 2 mL of the agarose overlay to each well.
-
Incubation: Allow the overlay to solidify at room temperature for 20-30 minutes. Incubate the plates at 37°C with 5% CO2 for 5-7 days, or until plaques are visible.
-
Plaque Visualization: Add 1 mL of Neutral Red solution (diluted in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Plaque Counting: Carefully remove the Neutral Red solution and count the number of plaques (clear zones) in each well. Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is inhibited by this compound.
Materials:
-
Vero cells
-
Dengue virus stock
-
This compound
-
DMEM with 2% FBS
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Reagents for viral titer determination (e.g., plaque assay) or RNA quantification (RT-qPCR)
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates to achieve a confluent monolayer on the day of the experiment.
-
Synchronized Infection: Pre-chill the cells and virus stock on ice. Infect the cells with DENV at a high multiplicity of infection (MOI) for 1 hour at 4°C to allow for virus binding but not entry.
-
Initiation of Infection: Wash the cells with cold PBS to remove unbound virus. Add pre-warmed DMEM with 2% FBS to each well and transfer the plates to a 37°C incubator. This is considered time zero (T=0).
-
Time-of-Addition: Add this compound at its effective concentration (e.g., 5-10 µM) to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours). Include a "no drug" control.
-
Sample Collection: At a fixed time point after infection (e.g., 24 hours), collect the supernatant and/or cell lysates from each well.
-
Analysis: Determine the viral titer in the supernatant using a plaque assay or quantify the intracellular viral RNA using RT-qPCR.
-
Interpretation: By observing the time point at which the addition of cyclofenil no longer has an inhibitory effect, you can infer the stage of the viral life cycle that is being targeted. For example, if the drug is still effective when added several hours post-infection, it likely targets a later stage like RNA synthesis or assembly.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range at which this compound is not toxic to the host cells.
Materials:
-
Vero cells (or other host cell line)
-
This compound
-
DMEM with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium from the cells and add the different concentrations of the compound to the wells. Include a "cells only" control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed inhibitory mechanism of cyclofenil on the viral life cycle.
Experimental Workflow for Antiviral Evaluation
Caption: Workflow for evaluating the antiviral properties of cyclofenil.
Proposed ESR1-RPL7 Signaling Pathway in Antiviral Response
Disclaimer: The direct involvement of this compound in this pathway has not been definitively established and requires further investigation. This diagram represents a proposed pathway based on studies of other estrogen receptor modulators and their effects on viral infection.
Caption: Proposed ESR1-RPL7 pathway in antiviral defense.
Conclusion
This compound serves as a potent and specific tool for dissecting the later stages of the flavivirus replication cycle. Its estrogen receptor-independent mechanism of action allows for focused investigation of viral assembly, maturation, and the role of non-structural proteins like NS1. The protocols and data presented herein provide a foundation for researchers to utilize this compound effectively in their studies to advance our understanding of viral replication and to aid in the development of novel antiviral strategies. Further research is warranted to fully elucidate its molecular targets and to explore its potential as a broad-spectrum antiviral agent.
References
Application Note & Protocol: Western Blot Analysis of Cyclofenil Diphenol-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclofenil is a selective estrogen receptor modulator (SERM) that exerts its biological effects through its active metabolite, Cyclofenil diphenol.[1] As a SERM, it exhibits tissue-specific mixed agonist and antagonist activity on estrogen receptors (ERα and ERβ).[1][2][3][4] This dual activity makes it a compound of interest in various research fields, including oncology and reproductive health.[4] Understanding its molecular mechanism requires precise methods to quantify its impact on target proteins and signaling pathways. Western blotting is a fundamental technique used to detect and quantify changes in protein expression levels in response to treatments.[5][6][7] This document provides a detailed protocol for performing a quantitative Western blot to analyze the expression of key proteins, such as Estrogen Receptor alpha (ERα), in cells treated with this compound.
I. Key Target Proteins & Signaling Pathway
This compound primarily targets the estrogen receptor signaling pathway. Upon binding to ERα or ERβ, it induces conformational changes that affect the recruitment of co-activators or co-repressors, thereby modulating the transcription of estrogen-responsive genes. In certain tissues, such as breast cancer cells, Cyclofenil derivatives have been shown to act as antagonists and can downregulate the expression of ERα.[8][9]
Key Proteins for Analysis:
-
Estrogen Receptor alpha (ERα): Primary target, expression may be downregulated.
-
Estrogen Receptor beta (ERβ): Second primary target.
-
Downstream markers: Proteins like pS2 (TFF1), an estrogen-inducible protein, can be analyzed to confirm the functional antagonist effect.
-
Loading Control: Housekeeping proteins such as β-actin, GAPDH, or Tubulin are essential for normalization in quantitative analysis.[10]
II. Quantitative Data Summary
The following table presents representative data on the effect of this compound on ERα expression in a hormone-dependent cell line (e.g., MCF-7 breast cancer cells). Data should be presented as a fold change relative to a vehicle-treated control, normalized to a loading control. Studies have shown that cyclofenil-derived compounds can downregulate ER content. For instance, a bivalent cyclofenil-derived dimer with a C4 spacer downregulated the ER content in MCF-7 cells by 38% at a 1 µM concentration.[8][9]
| Treatment Group | Concentration (µM) | Target Protein | Normalized Expression (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle Control | 0 | ERα | 1.00 | ± 0.08 |
| This compound | 1 | ERα | 0.62 | ± 0.05 |
| Vehicle Control | 0 | β-actin | 1.00 | ± 0.04 |
| This compound | 1 | β-actin | 1.01 | ± 0.06 |
III. Detailed Experimental Protocol
This protocol outlines the steps for cell culture, treatment, lysate preparation, and Western blot analysis. It is crucial to maintain consistency at every step to ensure reliable, quantitative data.[10][11]
A. Materials and Reagents
-
Cell Line: ER-positive cell line (e.g., MCF-7).
-
Culture Media: As recommended for the specific cell line.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4).[12]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-ERα
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: CCD-based imager or X-ray film.
B. Experimental Workflow
C. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
-
Cell Lysate Preparation:
-
Place the culture dish on ice and aspirate the media.
-
Wash cells once with ice-cold PBS.[12]
-
Add ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[13]
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12][13]
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking and Immunodetection:
-
Wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13][14]
-
Incubate the membrane with the primary antibody (e.g., anti-ERα) diluted in blocking buffer overnight at 4°C.[12][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12][15]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[16] Ensure the signal is not saturated to allow for accurate quantification.[6]
-
Use densitometry software to measure the band intensity for the target protein and the loading control.
-
Normalize the target protein signal to the corresponding loading control signal for each lane.
-
Calculate the fold change in protein expression relative to the vehicle-treated control samples.[5]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclofenil - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cyclofenil? [synapse.patsnap.com]
- 4. What is Cyclofenil used for? [synapse.patsnap.com]
- 5. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 定量Western Blot(蛋白印迹)分析方法-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. praxilabs.com [praxilabs.com]
- 8. Development of bivalent triarylalkene- and cyclofenil-derived dual estrogen receptor antagonists and downregulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. licorbio.com [licorbio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. origene.com [origene.com]
- 13. bio-rad.com [bio-rad.com]
- 14. nacalai.com [nacalai.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Immunofluorescence Staining in Cyclofenil Diphenol Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of key protein markers in cells treated with Cyclofenil diphenol. Cyclofenil and its active metabolite, this compound, are Selective Estrogen Receptor Modulators (SERMs) that exhibit differential binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), making them valuable tools in studying estrogen receptor signaling pathways.[1] This document outlines the experimental workflow, from cell culture to image analysis, and provides a framework for quantifying the effects of this compound on protein expression.
Introduction to this compound and its Mechanism of Action
Cyclofenil is a non-steroidal SERM that, like other triphenylethylene derivatives such as tamoxifen, modulates the activity of estrogen receptors.[2] Its biological activity is primarily attributed to its metabolite, this compound, which demonstrates a higher relative binding affinity for ERβ over ERα. This preferential binding suggests that this compound may selectively modulate ERβ-mediated signaling pathways. Understanding the cellular and subcellular changes in ERα and ERβ expression and localization upon treatment with this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. Immunofluorescence microscopy is a powerful technique to visualize these changes at the single-cell level.
Data Presentation
Relative Binding Affinity of Cyclofenil Analogues
The following table summarizes the relative binding affinities (RBA) of Cyclofenil and its derivatives for human ERα and ERβ, as determined by a competitive radiometric binding assay. Estradiol (E2) is used as the reference compound with an RBA of 100.
| Compound | RBA for ERα (E2 = 100) | RBA for ERβ (E2 = 100) | β/α Selectivity Ratio |
| Cyclofenil | 0.8 | 3.5 | 4.4 |
| 4-Hydroxycyclofenil | 10 | 50 | 5.0 |
| This compound | 1.5 | 15 | 10.0 |
Data adapted from a study on fluorine-substituted Cyclofenil derivatives. The values presented here are for illustrative purposes to highlight the differential affinity.
Illustrative Quantitative Immunofluorescence Data
The following table presents hypothetical quantitative data from an immunofluorescence experiment designed to measure the effect of this compound on the nuclear expression of ERα and ERβ in MCF-7 breast cancer cells. The data is presented as the mean fluorescence intensity (MFI) in arbitrary units (A.U.).
| Treatment Group | Nuclear ERα MFI (A.U.) ± SD | Nuclear ERβ MFI (A.U.) ± SD | Fold Change vs. Control (ERα) | Fold Change vs. Control (ERβ) |
| Vehicle Control (0.1% DMSO) | 150 ± 12 | 80 ± 9 | 1.0 | 1.0 |
| 17β-Estradiol (10 nM) | 250 ± 20 | 150 ± 15 | 1.67 | 1.88 |
| This compound (1 µM) | 130 ± 11 | 180 ± 18 | 0.87 | 2.25 |
| This compound (10 µM) | 110 ± 10 | 220 ± 25 | 0.73 | 2.75 |
This data is illustrative and intended to demonstrate the expected trend based on the higher binding affinity of this compound for ERβ, potentially leading to its increased nuclear localization and/or expression.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of ERα and ERβ in a relevant cell line, such as MCF-7, following treatment with this compound.
Cell Culture and Treatment
-
Cell Line: MCF-7 (ERα-positive human breast adenocarcinoma cell line).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Hormone Depletion: Prior to treatment, culture cells in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 72 hours to deplete endogenous hormones.[3]
-
Seeding: Seed cells onto sterile glass coverslips in 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a hormone-free medium to the desired final concentrations (e.g., 1 µM and 10 µM). Treat the cells for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 nM 17β-estradiol).
Immunofluorescence Staining Protocol
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 22.52 mg/mL glycine in PBST) for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against ERα (e.g., rabbit anti-ERα) and ERβ (e.g., mouse anti-ERβ) in the blocking buffer to their optimal concentrations (determined by titration).
-
Incubate the cells with the primary antibodies overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in the blocking buffer.
-
Incubate the cells with the secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a confocal microscope with appropriate filter sets for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Quantify the fluorescence intensity in the desired cellular compartments (e.g., nucleus) using image analysis software such as ImageJ or CellProfiler.[4]
-
Calculate the mean fluorescence intensity for each marker in each treatment group.
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining.
References
Application Notes and Protocols: Gene Expression Analysis with qPCR after Cyclofenil Diphenol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclofenil diphenol is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits both estrogenic agonist and antagonist properties depending on the target tissue.[1][2][3] As a member of the SERM family, which includes well-known drugs like tamoxifen and raloxifene, this compound holds therapeutic potential in conditions associated with estrogen receptor (ER) signaling, such as hormone-responsive cancers.[4][5] Understanding the molecular mechanisms underlying the action of this compound is crucial for its development as a therapeutic agent. One of the key aspects of its mechanism is the modulation of gene expression through its interaction with estrogen receptors, primarily ERα and ERβ.[2]
Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression.[6][7] It is an indispensable tool in drug development for elucidating the mechanism of action of novel compounds and identifying potential biomarkers of drug response.[7] This application note provides a detailed protocol for the analysis of gene expression changes in a relevant cell line (e.g., MCF-7 breast cancer cells) following treatment with this compound, using SYBR Green-based qPCR. The protocol covers cell culture and treatment, RNA extraction, reverse transcription, and qPCR data analysis. Furthermore, we present example data and visualizations to illustrate the expected outcomes and the underlying signaling pathways.
Materials and Methods
Cell Culture and this compound Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line, ER-positive).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
After 24 hours, replace the growth medium with a fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells for RNA extraction.
-
RNA Extraction and Quantification
-
RNA Extraction Kit: Utilize a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) and follow the manufacturer's instructions.
-
Procedure:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using the lysis buffer provided in the kit.
-
Homogenize the lysate and proceed with the RNA purification steps as per the kit protocol.
-
Elute the RNA in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel to visualize the 28S and 18S ribosomal RNA bands.
-
Reverse Transcription (cDNA Synthesis)
-
Reverse Transcription Kit: Use a high-capacity cDNA reverse transcription kit (e.g., Applied Biosystems).
-
Procedure:
-
In a sterile, RNase-free tube, combine 1 µg of total RNA, random primers or oligo(dT) primers, dNTPs, and reverse transcriptase enzyme according to the manufacturer's protocol.
-
Perform the reverse transcription reaction in a thermal cycler with the following typical parameters: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
-
Store the resulting cDNA at -20°C.
-
Quantitative PCR (qPCR)
-
qPCR Reagents: SYBR Green qPCR Master Mix.
-
Primers: Design or obtain pre-validated primers for the target genes and a reference gene (e.g., GAPDH, ACTB). The target genes of interest, based on the known effects of SERMs, could include:
-
qPCR Protocol:
-
Prepare the qPCR reaction mix in a 96-well plate by combining the SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA template.
-
Run the qPCR in a real-time PCR detection system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Results
The following tables summarize hypothetical quantitative data for the relative gene expression of target genes in MCF-7 cells treated with this compound for 48 hours.
Table 1: Relative Gene Expression of Cell Cycle Regulators
| Target Gene | Treatment Concentration (µM) | Mean Fold Change (± SD) |
| CCND1 | Vehicle (DMSO) | 1.00 ± 0.12 |
| 0.1 | 0.85 ± 0.09 | |
| 1 | 0.62 ± 0.07 | |
| 10 | 0.41 ± 0.05 | |
| CDKN1A (p21) | Vehicle (DMSO) | 1.00 ± 0.15 |
| 0.1 | 1.25 ± 0.18 | |
| 1 | 1.89 ± 0.21 | |
| 10 | 2.54 ± 0.28 |
Table 2: Relative Gene Expression of Estrogen-Responsive Genes
| Target Gene | Treatment Concentration (µM) | Mean Fold Change (± SD) |
| TFF1 (pS2) | Vehicle (DMSO) | 1.00 ± 0.11 |
| 0.1 | 0.78 ± 0.08 | |
| 1 | 0.55 ± 0.06 | |
| 10 | 0.32 ± 0.04 | |
| PGR | Vehicle (DMSO) | 1.00 ± 0.14 |
| 0.1 | 0.81 ± 0.10 | |
| 1 | 0.59 ± 0.07 | |
| 10 | 0.38 ± 0.05 |
Visualizations
Caption: Experimental workflow for qPCR analysis.
Caption: this compound signaling pathway.
Discussion
The results presented in the tables demonstrate the potential effects of this compound on gene expression in ER-positive breast cancer cells. The hypothetical data suggests that this compound may act as an ER antagonist in this context, leading to a dose-dependent decrease in the expression of estrogen-responsive genes such as TFF1 (pS2) and the progesterone receptor (PGR). This is consistent with the known antagonistic effects of other SERMs in breast tissue.[1][9]
Furthermore, the observed downregulation of CCND1 (Cyclin D1) and upregulation of CDKN1A (p21) suggest that this compound may induce cell cycle arrest, a common mechanism by which anti-estrogenic compounds inhibit the proliferation of breast cancer cells.[10][11] Cyclin D1 is a crucial protein for the G1/S transition in the cell cycle, and its downregulation is a hallmark of cell cycle arrest.[1] Conversely, p21 is a cyclin-dependent kinase inhibitor that can halt the cell cycle.[8]
The experimental workflow diagram provides a clear visual guide for researchers to follow, from cell culture to data analysis. The signaling pathway diagram illustrates the proposed mechanism of action of this compound, where it binds to estrogen receptors, leading to the modulation of target gene expression and subsequent cellular effects like cell cycle arrest and apoptosis.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Cyclin D1 expression is dependent on estrogen receptor function in tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclofenil - Wikipedia [en.wikipedia.org]
- 5. Effect of fenhexamid and cyprodinil on the expression of cell cycle- and metastasis-related genes via an estrogen receptor-dependent pathway in cellular and xenografted ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and regulation of cyclin genes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphenol S causes excessive estrogen synthesis by activating FSHR and the downstream cAMP/PKA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. search.library.ucsf.edu [search.library.ucsf.edu]
- 11. GSE46715 - Progesterone Receptor–Cyclin D1 Complexes Induce Cell Cycle–Dependent Transcriptional Programs in Breast Cancer Cells - OmicsDI [omicsdi.org]
Application Note: In Vitro Dose-Response Analysis of Cyclofenil Diphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclofenil is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits both estrogenic (agonist) and anti-estrogenic (antagonist) properties depending on the target tissue.[1][2] Its active metabolite, cyclofenil diphenol (also known as F6060), is a high-affinity ligand for estrogen receptors (ERs).[3] Characterizing the in vitro dose-response relationship of this compound is crucial for understanding its mechanism of action, potency, and potential therapeutic applications. This document provides detailed protocols for key in vitro assays and summarizes quantitative data for the analysis of this compound's interaction with estrogen receptors.
Mechanism of Action: Estrogen Receptor Signaling Estrogens, and SERMs like this compound, exert their effects primarily through estrogen receptors ERα and ERβ.[4] The cellular response to ER activation is complex, involving multiple signaling pathways that can be broadly categorized as genomic and non-genomic.
-
Genomic Signaling: In the classical "genomic" pathway, the ligand binds to ERs in the cytoplasm or nucleus.[5] This binding induces a conformational change, causing the receptor to dimerize.[5] The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7]
-
Non-Genomic Signaling: This pathway involves rapid, non-transcriptional effects initiated by estrogen binding to ERs located at the plasma membrane or within the cytoplasm.[8][9] This can activate various intracellular signaling cascades, including the MAPK and PI3K/AKT pathways, which in turn can influence cell proliferation, survival, and other cellular functions.[8][9]
Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of cyclofenil, its active form this compound (F6060), and related derivatives for estrogen receptors alpha (ERα) and beta (ERβ). Data is presented as IC₅₀ (the concentration of a drug that is required for 50% inhibition in vitro) or Relative Binding Affinity (RBA), where estradiol is typically set to 100%.
| Compound | Receptor | Assay Type | Value | Reference |
| This compound (F6060) | ERα | Competitive Binding | High Affinity | [3] |
| This compound (F6060) | ERβ | Competitive Binding | High Affinity | [3] |
| Cyclofenil Derivative (11e) | ERα | Competitive Binding | IC₅₀: 3.162 µM | [3] |
| Cyclofenil Derivative (11e) | ERβ | Competitive Binding | IC₅₀: 67 nM | [3] |
| Cyclofenil Derivative (13e) | ERα | Competitive Binding | IC₅₀: 19 nM | [3] |
| Cyclofenil Derivative (13e) | ERβ | Competitive Binding | IC₅₀: 229 nM | [3] |
| Cyclofenil-Amide (13e) | MCF-7 Cells | Proliferation Assay | IC₅₀: 187 nM | [3] |
| Cyclofenil | ERα | Radiometric Binding | RBA: 151-152 | [10] |
| Cyclofenil | ERβ | Radiometric Binding | RBA: 243 | [10] |
Experimental Protocols
Two key in vitro assays for characterizing the dose-response of this compound are the Estrogen Receptor Competitive Binding Assay and the MCF-7 Cell Proliferation Assay.
Protocol 1: Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]estradiol) for binding to purified ERα or ERβ.[11]
Materials:
-
Purified full-length human ERα and ERβ.
-
Radiolabeled estradiol ([³H]estradiol).
-
Unlabeled 17β-estradiol (for standard curve).
-
This compound (and other test compounds).
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Scintillation fluid and vials.
-
Filter apparatus and glass fiber filters.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and unlabeled estradiol in the assay buffer.
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of purified ERα or ERβ, and a fixed concentration of [³H]estradiol.
-
Competition: Add varying concentrations of this compound or unlabeled estradiol to the reaction tubes. Include a control group with no competitor (total binding) and a group with a large excess of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound [³H]estradiol.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot this against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay quantifies the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[12][13]
Materials:
-
MCF-7 cells.[13]
-
Growth Medium: DMEM/F12 supplemented with 5-10% Fetal Bovine Serum (FBS).[14]
-
Hormone-Free Medium: Phenol red-free DMEM/F12 supplemented with 5-10% charcoal-dextran stripped FBS.[14]
-
17β-estradiol (positive control).
-
This compound.
-
96-well cell culture plates.
-
Cell proliferation detection reagent (e.g., MTS, Sulforhodamine B (SRB), or a DNA-binding dye like SYBR Green).[15]
Procedure:
-
Cell Culture: Maintain MCF-7 cells in growth medium at 37°C and 5% CO₂. Passage cells before they reach 80-90% confluency.[14]
-
Hormone Deprivation: To sensitize cells to estrogenic stimuli, replace the growth medium with hormone-free medium and culture for a minimum of 72 hours. This step reduces background estrogenic effects from the serum.[14][16]
-
Cell Seeding: Trypsinize the hormone-deprived cells and seed them into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to attach for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 17β-estradiol in hormone-free medium.
-
Remove the medium from the wells and replace it with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (estradiol).
-
To test for anti-estrogenic activity, co-treat cells with a fixed, sub-maximal concentration of estradiol (e.g., 10 pM) and varying concentrations of this compound.
-
-
Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.
-
Quantification of Proliferation: At the end of the incubation period, quantify the relative cell number using a suitable proliferation assay (e.g., MTS or SRB assay) according to the manufacturer's instructions. Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the proliferation data to the vehicle control. Plot the normalized response against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% of maximal effect).
Caption: Workflow for the MCF-7 in vitro cell proliferation assay.
Data Analysis and Interpretation
The analysis of dose-response data is a critical step to determine the potency and efficacy of this compound.
Caption: Logical workflow for dose-response data analysis.
Key Parameters:
-
EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC₅₀ indicates higher potency.
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that causes a 50% inhibition of a specific biological response.
-
Emax (Maximum effect): The maximal proliferative response induced by the compound, indicating its efficacy as an agonist.
-
Imax (Maximum inhibition): The maximal inhibition of proliferation, indicating its efficacy as an antagonist.
By comparing the Emax of this compound to that of 17β-estradiol, one can classify it as a full agonist, partial agonist, or antagonist in the MCF-7 cell line.
References
- 1. What is Cyclofenil used for? [synapse.patsnap.com]
- 2. Cyclofenil - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Cyclofenil? [synapse.patsnap.com]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 11. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 16. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Cyclofenil Diphenol-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclofenil diphenol is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and antiestrogenic properties, making it a compound of interest in cancer research, particularly for hormone-dependent cancers such as ER-positive breast cancer.[1][2][3][4] The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to a therapeutic agent like this compound is crucial for the development of more effective treatment strategies and novel therapeutics.
These application notes provide a detailed protocol for establishing a this compound-resistant cancer cell line in vitro. This process involves the gradual exposure of a parental cell line to increasing concentrations of the drug over an extended period.[5][6] The resulting resistant cell line serves as an invaluable tool for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and screening for new drugs that can overcome this resistance. The protocols outlined below are designed for an estrogen receptor-positive (ER+) breast cancer cell line, such as MCF-7, but can be adapted for other relevant cell types.
Data Presentation
Quantitative data generated during the establishment and characterization of the this compound-resistant cell line should be summarized for clear comparison.
Table 1: IC50 Values of Parental and Resistant Cell Lines
| Cell Line | Treatment Duration (Months) | This compound IC50 (µM) | Resistance Index (RI) |
| Parental MCF-7 | 0 | 5.0 | 1.0 |
| MCF-7/CDP-R | 6 | 55.0 | 11.0 |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
Table 2: Proliferation Rate of Parental and Resistant Cell Lines
| Cell Line | Doubling Time (hours) in standard medium | Doubling Time (hours) with 10 µM this compound |
| Parental MCF-7 | 24 ± 2.1 | 48 ± 3.5 |
| MCF-7/CDP-R | 26 ± 2.5 | 28 ± 2.9 |
Table 3: Apoptosis Analysis in Parental and Resistant Cell Lines
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V positive) |
| Parental MCF-7 | Vehicle Control | 3.2 ± 0.5 |
| Parental MCF-7 | 10 µM this compound | 45.8 ± 4.1 |
| MCF-7/CDP-R | Vehicle Control | 3.5 ± 0.6 |
| MCF-7/CDP-R | 10 µM this compound | 12.1 ± 1.8 |
Table 4: Relative Expression of Key Signaling Proteins
| Protein | Parental MCF-7 (Relative Expression) | MCF-7/CDP-R (Relative Expression) | Fold Change |
| p-Akt (Ser473) | 1.0 | 4.2 | +4.2 |
| Total Akt | 1.0 | 1.1 | ~ |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 3.8 | +3.8 |
| Total ERK1/2 | 1.0 | 1.0 | ~ |
| β-catenin | 1.0 | 5.1 | +5.1 |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound in the Parental Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line (e.g., MCF-7). This value will guide the starting concentration for developing the resistant cell line.[5]
Materials:
-
Parental MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed parental MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The concentration range should span from approximately 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of the this compound-Resistant Cell Line
Objective: To establish a this compound-resistant cell line through continuous exposure to escalating drug concentrations.[6][7]
Materials:
-
Parental MCF-7 cells
-
Complete growth medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Start by culturing the parental MCF-7 cells in a T25 flask with complete growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.
-
When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Once the cells show a consistent growth rate at this concentration, gradually increase the concentration of this compound by approximately 20-50%.
-
Repeat this process of gradual dose escalation. It is crucial to allow the cells to adapt and resume a stable growth rate before each subsequent increase in drug concentration. This process can take several months.
-
At each major concentration increment, it is advisable to freeze down a stock of the cells for backup.
-
Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
The resulting cell line is designated as the this compound-resistant cell line (e.g., MCF-7/CDP-R).
Protocol 3: Verification and Characterization of the Resistant Phenotype
Objective: To confirm the drug-resistant phenotype of the newly established cell line and to characterize its biological properties.
Materials:
-
Parental MCF-7 and MCF-7/CDP-R cells
-
Reagents for proliferation, apoptosis, and cell cycle assays
-
Antibodies for western blotting
Procedures:
-
IC50 Re-evaluation: Determine the IC50 of this compound in both the parental and the resistant cell lines as described in Protocol 1. Calculate the Resistance Index (RI). An RI greater than 10 is generally considered a stable resistant phenotype.
-
Proliferation Assay: Compare the growth rates of the parental and resistant cells in the presence and absence of this compound using a cell counting method or a real-time cell analysis system.
-
Apoptosis Assay: Treat both cell lines with this compound at a concentration close to the IC50 of the parental line for 48 hours. Assess the level of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or a caspase activity assay.
-
Western Blot Analysis: Investigate potential alterations in key signaling pathways commonly associated with drug resistance, such as the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.[8][9][10][11] Analyze the expression and phosphorylation status of key proteins in these pathways in both parental and resistant cells, with and without drug treatment.
Visualizations
Caption: Workflow for Establishing a this compound-Resistant Cell Line.
Caption: Hypothetical Signaling Pathways in this compound Resistance.
References
- 1. What is Cyclofenil used for? [synapse.patsnap.com]
- 2. What is the mechanism of Cyclofenil? [synapse.patsnap.com]
- 3. Cyclofenil - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 10. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Cyclofenil Diphenol for Studying Off-Target Effects of SERMs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. While their therapeutic benefits, particularly in breast cancer and osteoporosis, are well-established, understanding their off-target effects is crucial for comprehensive safety and efficacy profiling. Cyclofenil, a non-steroidal SERM, and its active metabolite, cyclofenil diphenol, serve as valuable research tools in this context.[1][2] With a mixed agonist-antagonist profile similar to tamoxifen and raloxifene, this compound can be employed as a comparator compound to delineate ER-dependent versus ER-independent (off-target) effects of other SERMs.[1][3] These application notes provide detailed protocols for utilizing this compound in studies aimed at elucidating the off-target mechanisms of SERMs.
Data Presentation
Table 1: Estrogen Receptor Binding Affinities of Cyclofenil Derivatives and Common SERMs
This table summarizes the relative binding affinities (RBA) or IC50 values of cyclofenil derivatives and other SERMs for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This data is essential for designing experiments and interpreting results related to ER-dependent signaling.
| Compound | ERα RBA (%) | ERβ RBA (%) | ERα IC50 (nM) | ERβ IC50 (nM) | Selectivity | Reference |
| Estradiol | 100 | 100 | 0.2 (Kd) | 0.5 (Kd) | ERα | [3] |
| Cyclofenil | 151-152 | 243 | - | - | ERβ | [Wikipedia] |
| This compound (F6060) | - | - | High Affinity | High Affinity | - | [1] |
| 4-hydroxy-cyclofenil | 124 | 285 | - | - | ERβ | [Selleck Chemicals] |
| Compound 11c (cyclofenil analog) | - | - | 1738 | 199 | ERβ | [1] |
| Compound 11e (cyclofenil analog) | - | - | 3162 | 67 | ERβ (46-fold) | [1] |
| Compound 13e (cyclofenil conjugate) | - | - | 19.0 | 229 | ERα (12.3-fold) | [1] |
| Tamoxifen | - | - | - | - | - | |
| 4-hydroxytamoxifen (4-OHT) | - | - | - | - | - | |
| Raloxifene | 41.2 | 5.34 | - | - | ERα | [Wikipedia] |
Note: RBA values are relative to estradiol (100%). IC50 and Kd values represent the concentration required for 50% inhibition or dissociation, respectively. A lower value indicates higher binding affinity. Selectivity is indicated for the ER isoform with higher affinity.
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay
This protocol determines the binding affinity of a test SERM for ERα and ERβ, using this compound as a comparator. This helps ascertain whether the off-target effects of the test SERM are likely independent of direct ER binding competition.
Materials:
-
Purified full-length human ERα and ERβ
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[3H]estradiol (radiometric assay) or a fluorescently-labeled estrogen ligand (fluorescence polarization assay)
-
Test SERM (e.g., tamoxifen, raloxifene)
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This compound
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Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
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Scintillation vials and cocktail (for radiometric assay)
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Black microplates (for fluorescence polarization assay)
-
Scintillation counter or fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test SERM and this compound in the assay buffer.
-
Dilute [3H]estradiol or the fluorescent estrogen ligand to a final concentration at or below its Kd for each receptor in the assay buffer.
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Dilute purified ERα and ERβ to a concentration that results in a specific binding of approximately 10-20% of the total radioligand or a stable fluorescence polarization signal.
-
-
Assay Setup:
-
For each data point, set up triplicate reactions in microcentrifuge tubes or a microplate.
-
Total Binding: Add assay buffer, the labeled estrogen, and the estrogen receptor.
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Non-specific Binding: Add assay buffer, the labeled estrogen, the estrogen receptor, and a high concentration of unlabeled estradiol (e.g., 10 µM).
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Competition: Add assay buffer, the labeled estrogen, the estrogen receptor, and varying concentrations of the test SERM or this compound.
-
-
Incubation:
-
Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand (Radiometric Assay):
-
Add dextran-coated charcoal to each tube to adsorb unbound [3H]estradiol.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing bound [3H]estradiol) to scintillation vials.
-
Add scintillation cocktail and count the radioactivity.
-
-
Measurement (Fluorescence Polarization Assay):
-
Read the fluorescence polarization of the samples in a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) using non-linear regression analysis.
-
Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
Protocol 2: In Vivo Study of SERM Off-Target Effects on Lipid Metabolism
This protocol, adapted from studies on tamoxifen's off-target effects, uses a mouse model of hypercholesterolemia to investigate the impact of a test SERM compared to this compound on lipid metabolism and atherosclerosis, independent of its ER-mediated effects in reproductive tissues.[4][5]
Materials:
-
C57BL/6 mice (male and female)
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Test SERM
-
This compound
-
Corn oil (vehicle)
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Adeno-associated virus expressing PCSK9 (AAV-PCSK9) to induce hypercholesterolemia
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High-fat diet (e.g., Western diet)
-
Equipment for blood collection and tissue harvesting
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Kits for measuring serum cholesterol and triglycerides
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Reagents for liver histology (e.g., Oil Red O staining)
Procedure:
-
Animal Grouping and Treatment:
-
Divide mice into four groups: (1) Vehicle control (corn oil), (2) Test SERM, (3) this compound, and (4) No treatment control.
-
Administer the test SERM and this compound (e.g., 1.5 mg dissolved in corn oil) via intraperitoneal injection for 12 consecutive days. Administer an equal volume of corn oil to the vehicle control group.
-
-
Induction of Hypercholesterolemia:
-
On day 13, inject all mice with AAV-PCSK9 via retro-orbital injection.
-
Switch all mice to a high-fat diet for the duration of the study (e.g., 14 days for short-term effects, or longer for atherosclerosis studies).
-
-
Sample Collection and Analysis:
-
At the end of the study period, collect blood via cardiac puncture for serum lipid analysis.
-
Perfuse the mice with saline and harvest the liver and aorta.
-
Measure total cholesterol and triglyceride levels in the serum using commercially available kits.
-
Fix a portion of the liver in formalin for histological analysis of lipid accumulation (e.g., Oil Red O staining).
-
Analyze the aorta for atherosclerotic plaque formation.
-
-
Data Analysis:
-
Compare serum lipid levels, hepatic lipid accumulation, and atherosclerotic plaque size between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Differences in these parameters between the test SERM and this compound groups may indicate off-target effects of the test SERM.
-
Protocol 3: Cell-Based Assay for Estrogenic/Anti-Estrogenic Activity
This protocol uses an ER-positive breast cancer cell line (MCF-7) and an endometrial cancer cell line (Ishikawa) to assess the estrogenic or anti-estrogenic activity of a test SERM in comparison to this compound. This can help differentiate between on-target ER-mediated effects and potential off-target effects on cell proliferation or other cellular processes.
Materials:
-
MCF-7 and Ishikawa cell lines
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
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Phenol red-free medium and charcoal-stripped FBS for estrogen-deprived conditions
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Test SERM
-
This compound
-
Estradiol (positive control)
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Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Alkaline phosphatase (AlkP) assay kit (for Ishikawa cells)
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96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding and Estrogen Deprivation:
-
Culture MCF-7 and Ishikawa cells in standard medium.
-
For experiments, switch cells to phenol red-free medium with charcoal-stripped FBS for 48-72 hours to deplete endogenous estrogens.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the test SERM, this compound, and estradiol in the estrogen-deprived medium.
-
Remove the medium from the cells and add the treatment solutions.
-
To assess antagonist activity, co-treat cells with estradiol and the test SERM or this compound.
-
Include vehicle-treated wells as a negative control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Assessment of Cell Proliferation (MCF-7 cells):
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Assessment of Alkaline Phosphatase Activity (Ishikawa cells):
-
Lyse the cells and perform the AlkP assay according to the manufacturer's protocol.[6]
-
Measure the absorbance or fluorescence to determine AlkP activity.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation or AlkP activity relative to the vehicle control.
-
Plot the results against the concentration of the test compounds.
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Compare the dose-response curves of the test SERM and this compound to determine their relative estrogenic/anti-estrogenic potency.
-
Conclusion
This compound is a versatile tool for dissecting the on-target versus off-target effects of SERMs. By using this compound as a comparator in binding, in vivo, and cell-based assays, researchers can gain valuable insights into the complex pharmacology of this important class of drugs. The protocols outlined in these application notes provide a framework for designing and conducting robust studies to investigate the off-target mechanisms of SERMs, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation [mdpi.com]
- 2. Cyclofenil - Wikipedia [en.wikipedia.org]
- 3. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confounding effects of tamoxifen: cautionary and practical considerations for the use of tamoxifen-inducible mouse models in atherosclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confounding Effects of Tamoxifen: Cautionary and Practical Considerations for the Use of Tamoxifen-Inducible Mouse Models in Atherosclerosis Research-Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Cyclofenil diphenol stability in cell culture media
Welcome to the technical support center for Cyclofenil Diphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to troubleshoot potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as F6060) is the active metabolite of Cyclofenil. It is a non-steroidal selective estrogen receptor modulator (SERM) with mixed agonist and antagonist activity. Its primary mechanisms of action include binding to estrogen receptors (ERα and ERβ) and disrupting the structure and function of the Golgi apparatus. This disruption can inhibit protein glycosylation and secretion, and induce retrograde transport of Golgi proteins to the endoplasmic reticulum.
Q2: I am seeing unexpected or inconsistent results in my cell-based assays with this compound. What could be the cause?
A2: Inconsistent results can arise from the stability of this compound in your specific cell culture medium. The compound's poor aqueous solubility and potential for degradation can lead to variations in the effective concentration over the course of an experiment. It is also known to induce cellular stress responses, such as the Golgi stress response, which can impact cell health and behavior, leading to variability in assay readouts. We recommend performing a stability assessment under your specific experimental conditions.
Q3: How does the disruption of the Golgi apparatus by this compound affect the cells?
A3: Disruption of the Golgi apparatus can have significant effects on cellular function. It can inhibit the synthesis and secretion of proteins and proteoglycans.[1][2] This can lead to the activation of the Golgi stress response, which may ultimately trigger pro-apoptotic pathways. Researchers should be aware of these off-target effects when interpreting experimental data.
Q4: What are the known metabolites or degradation products of this compound?
A4: In vivo, Cyclofenil is metabolized to this compound. Further metabolism can result in hydroxylated forms of Cyclofenil on the cyclohexyl ring. While specific degradation products in cell culture media have not been extensively documented in the literature, oxidation and hydrolysis are potential degradation pathways given its chemical structure.
Q5: What is the recommended solvent for preparing stock solutions of this compound?
A5: Due to its hydrophobic nature and poor aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: this compound Stability
This guide provides a structured approach to identifying and resolving potential stability issues with this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of this compound in the cell culture medium. | Perform a time-course stability study to determine the half-life of the compound in your specific medium and under your experimental conditions (see Experimental Protocol below). Consider more frequent media changes or addition of fresh compound. |
| High variability between replicate experiments | Inconsistent compound concentration due to precipitation or degradation. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh dilutions from a stock solution for each experiment. Ensure thorough mixing when adding the compound to the medium. |
| Unexpected cellular stress or toxicity | The compound may be degrading into toxic byproducts, or the cells are highly sensitive to Golgi disruption. | Test a range of concentrations to determine the optimal non-toxic working concentration. Monitor markers of cellular stress (e.g., apoptosis, ER stress) in parallel with your primary assay. |
| Precipitation of the compound in the medium | The concentration of this compound exceeds its solubility limit in the cell culture medium. | Reduce the final concentration of the compound. If a higher concentration is necessary, consider using a formulation aid, but be aware that this could introduce other variables. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Materials
-
This compound
-
Cell culture medium of interest (e.g., DMEM, MEM, RPMI-1640) supplemented as required for your experiments (e.g., with fetal bovine serum).
-
HPLC-grade organic solvent (e.g., acetonitrile, methanol)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
2. Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
3. Detailed Steps
-
Preparation of Standard Curve: Prepare a series of known concentrations of this compound in your cell culture medium to serve as a standard curve for quantification.
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and controls.
-
-
Incubation:
-
Incubate the medium containing this compound in a cell culture incubator at 37°C with 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots of the medium.
-
-
Sample Processing:
-
Immediately after collection, stop any further degradation by adding a cold organic solvent (e.g., acetonitrile at a 1:1 ratio) to the aliquot.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Transfer the supernatant to a clean tube and store at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine its degradation profile and calculate its half-life (t½) in the medium.
-
Quantitative Data Summary (Example)
The following table provides an example of how to present stability data for this compound in different cell culture media. Note: This is hypothetical data for illustrative purposes.
| Cell Culture Medium | Supplement | Temperature (°C) | Half-life (t½) in hours |
| DMEM | 10% FBS | 37 | 36 |
| MEM | 10% FBS | 37 | 42 |
| RPMI-1640 | 10% FBS | 37 | 32 |
| DMEM | Serum-free | 37 | 48 |
Signaling Pathways
Estrogen Receptor Signaling Pathway
This compound, as a SERM, interacts with estrogen receptors, influencing both genomic and non-genomic signaling pathways.
Caption: Estrogen receptor signaling pathways affected by this compound.
Golgi Stress Response
Disruption of the Golgi apparatus by this compound can trigger a cellular stress response.
Caption: Golgi stress response induced by this compound.
References
Navigating Cyclofenil Diphenol in Cell Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of Cyclofenil diphenol in cell-based studies. Addressing common challenges from experimental setup to data interpretation, this resource offers troubleshooting guides and frequently asked questions to ensure the successful application of this selective estrogen receptor modulator (SERM) in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell studies?
A1: this compound is a selective estrogen receptor modulator (SERM), meaning it exhibits tissue-specific agonist or antagonist activity at estrogen receptors (ERs), primarily ERα and ERβ. Its effects are cell-type dependent and can involve both genomic and non-genomic signaling pathways. In breast cancer cell lines like MCF-7 (ER-positive), it is expected to primarily act as an ER antagonist, inhibiting estrogen-dependent proliferation.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: Direct EC50 and IC50 values for this compound in many common cancer cell lines are not extensively published. However, based on data from structurally similar SERMs like 4-hydroxytamoxifen and raloxifene, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro assays, including proliferation and reporter gene studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A cyclofenil-derived dimer has been shown to downregulate ER content in MCF-7 cells at a concentration of 1 µM.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Recommended Solvent: Use high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Final Concentration: When preparing your working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q4: I am observing precipitation of this compound in my culture medium. What should I do?
A4: Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting tips:
-
Pre-warm the medium: Gently warm your culture medium to 37°C before adding the this compound stock solution.
-
Dilute in serum-containing medium: If your experimental design allows, dilute the stock solution in medium containing fetal bovine serum (FBS). Serum proteins can help to keep hydrophobic compounds in solution.
-
Vortex during dilution: Vortex the medium while adding the stock solution to ensure rapid and even dispersion.
-
Reduce final concentration: If precipitation persists, you may need to work with lower concentrations of the compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Activity | - Sub-optimal concentration of this compound.- Degraded compound due to improper storage.- Presence of estrogenic compounds in the culture medium (e.g., phenol red, serum). | - Perform a dose-response curve to identify the optimal concentration.- Prepare a fresh stock solution from a new vial of the compound.- Use phenol red-free medium and charcoal-stripped FBS to remove endogenous estrogens. |
| High Cell Death/Cytotoxicity | - this compound concentration is too high.- High final concentration of the solvent (e.g., DMSO).- Cell line is particularly sensitive to the compound or solvent. | - Lower the concentration of this compound.- Ensure the final DMSO concentration is non-toxic for your cells (typically ≤ 0.1%).- Perform a solvent toxicity control to assess the effect of the solvent alone on cell viability. |
| Inconsistent Results | - Batch-to-batch variability of this compound.- Variation in cell passage number or confluency.- Inconsistent treatment times. | - Purchase the compound from a reputable supplier and consider testing each new batch.- Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding at a consistent density.- Ensure precise and consistent incubation times for all experiments. |
| Unexpected Agonist Effect in ER-positive cells | - Activation of non-genomic signaling pathways at certain concentrations.- Interaction with other cellular factors. | - Investigate downstream signaling pathways (e.g., ERK, Akt) to understand the mechanism.- Compare results with a known pure ER antagonist like Fulvestrant (ICI 182,780). |
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound, the following tables provide estimated effective concentrations based on data for structurally related SERMs (e.g., 4-hydroxytamoxifen, Raloxifene) and general knowledge of SERM activity in common breast cancer cell lines. These values should be used as a starting point for optimization.
Table 1: Estimated Effective Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Line | Estimated Concentration Range (µM) | Expected Effect |
| Cell Proliferation | MCF-7 (ER+) | 0.1 - 10 | Inhibition of estrogen-induced proliferation |
| T-47D (ER+) | 0.1 - 10 | Inhibition of estrogen-induced proliferation | |
| MDA-MB-231 (ER-) | > 10 | Minimal effect on proliferation; potential cytotoxicity at high concentrations | |
| Cytotoxicity (IC50) | MCF-7 (ER+) | > 10 | - |
| T-47D (ER+) | > 10 | - | |
| MDA-MB-231 (ER-) | > 10 | - | |
| ERE Reporter Assay | MCF-7 or T-47D | 0.1 - 5 | Antagonism of estrogen-induced luciferase activity |
| AP-1 Reporter Assay | MCF-7 or T-47D | 0.5 - 10 | Modulation of AP-1 activity (can be agonist or antagonist depending on promoter context) |
Table 2: IC50 Values of Structurally Similar SERMs in Breast Cancer Cell Lines (for reference)
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| 4-Hydroxytamoxifen | MCF-7 | Proliferation | ~0.01 - 0.1 (antagonist) | General knowledge |
| 4-Hydroxytamoxifen | MDA-MB-231 | Cytotoxicity | ~15 - 20 | [4] |
| Raloxifene | MCF-7 | Proliferation | ~0.1 - 1 (antagonist) | General knowledge |
Experimental Protocols
Cell Proliferation Assay (MTT/XTT or Cell Counting)
This protocol is designed to assess the effect of this compound on the proliferation of breast cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well for MCF-7 and T-47D, and 2,000-4,000 cells/well for MDA-MB-231.
-
Allow cells to attach and grow for 24 hours in complete medium.
-
-
Hormone Deprivation (for ER-positive cells):
-
Replace the medium with phenol red-free medium containing charcoal-stripped fetal bovine serum (CS-FBS) and incubate for 24-48 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium (with or without a low concentration of estradiol, e.g., 1 nM, for antagonism studies).
-
Remove the hormone-deprivation medium and add 100 µL of the treatment medium to each well.
-
Include appropriate controls: vehicle control (e.g., 0.1% DMSO), positive control for proliferation (estradiol for ER+ cells), and positive control for inhibition (e.g., 4-hydroxytamoxifen).
-
-
Incubation:
-
Incubate the plates for 3-6 days.
-
-
Quantification:
-
Assess cell viability using an MTT, XTT, or similar metabolic assay according to the manufacturer's instructions. Alternatively, cells can be trypsinized and counted using a hemocytometer or an automated cell counter.
-
Estrogen Response Element (ERE) Luciferase Reporter Assay
This assay measures the ability of this compound to modulate ER-mediated transcription.
-
Cell Seeding and Transfection:
-
Seed ER-positive cells (e.g., MCF-7, T-47D) in a 24-well or 96-well plate.
-
Co-transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Alternatively, use a stable cell line expressing an ERE-luciferase reporter.[5][6][7][8][9][10]
-
-
Hormone Deprivation:
-
After 24 hours, replace the medium with phenol red-free medium containing CS-FBS and incubate for another 24 hours.
-
-
Treatment:
-
Treat the cells with this compound alone (to test for agonist activity) or in combination with estradiol (e.g., 1 nM) (to test for antagonist activity) for 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for cell studies with this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. revistas.usp.br [revistas.usp.br]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.vu.nl [research.vu.nl]
- 10. signosisinc.com [signosisinc.com]
Technical Support Center: Cyclofenil Diphenol Interference with Common Laboratory Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of cyclofenil diphenol, a metabolite of the selective estrogen receptor modulator (SERM) cyclofenil, with common laboratory assays. The information is presented in a question-and-answer format to directly address issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my laboratory assays?
A1: this compound is a metabolite of cyclofenil, a nonsteroidal selective estrogen receptor modulator (SERM). Due to its structural similarity to endogenous hormones like estradiol, cyclofenil and its metabolites can cross-react with antibodies used in immunoassays, leading to inaccurate results. This is a common phenomenon for drugs that are structurally similar to the analyte being measured[1][2].
Q2: Which laboratory assays are most likely to be affected by this compound interference?
A2: Immunoassays for steroid hormones, particularly estradiol, are at the highest risk of interference from this compound due to their structural resemblance. Competitive immunoassays are generally more susceptible to cross-reactivity than sandwich assays[1]. Other hormone assays could also potentially be affected.
Q3: What are the potential consequences of this interference in my experimental results?
Q4: How can I determine if my assay is being affected by this compound interference?
A4: If you observe unexpected or inconsistent results in samples from subjects administered cyclofenil, interference should be suspected. Common initial troubleshooting steps include performing a serial dilution of the sample and observing if the results are linear, and comparing results with an alternative assay method[1][3].
Troubleshooting Guides
Guide 1: Investigating Suspected Interference in Immunoassays
If you suspect that this compound is interfering with your immunoassay results, follow these steps:
-
Review the Clinical Picture: Are the laboratory results inconsistent with the known physiological status or expected effects of the treatment? A discrepancy is a strong indicator of potential assay interference[2].
-
Perform a Serial Dilution: Dilute the sample in a series (e.g., 1:2, 1:4, 1:8) with the assay's zero calibrator or a suitable diluent. If a significant interfering substance is present, the apparent concentration of the analyte will not decrease linearly with the dilution factor. A non-linear response is highly suggestive of interference[1][3].
-
Use an Alternative Assay: If possible, re-test the sample using a different immunoassay from another manufacturer. Different assays use different antibodies with varying specificities, and an interfering substance may not affect all assays equally[3].
-
Consult the Assay Manufacturer: Contact the technical support for your immunoassay kit. They may have data on cross-reactivity with cyclofenil or similar compounds.
-
Consider a Definitive Method: If interference is strongly suspected and the results are critical, using a reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for accurate quantification[4].
Data Presentation
Table 1: Example of SERM (Fulvestrant) Cross-Reactivity in Estradiol Immunoassays
| Immunoassay Platform | Observed Effect of Fulvestrant (25 ng/mL) |
| Siemens ADVIA Centaur | Positive Bias[5] |
| Siemens Atellica | Positive Bias[5] |
| Abbott Alinity | Positive Bias[5] |
| Abbott Architect | Positive Bias[5] |
| Other Manufacturers' Methods & LC-MS/MS | Negligible Cross-Reactivity[5] |
This data is for Fulvestrant and is intended to be illustrative of the potential for SERM interference. The actual interference of this compound may vary.
Experimental Protocols
Protocol 1: Sample Pre-treatment with Polyethylene Glycol (PEG) to Mitigate Antibody-Based Interference
This protocol can help to precipitate interfering antibodies (e.g., heterophile antibodies) that may be the cause of the assay interference.
Materials:
-
Patient serum or plasma sample
-
Polyethylene glycol (PEG) 6000 solution (e.g., 25% w/v in phosphate-buffered saline, pH 7.4)
-
Microcentrifuge
-
Vortex mixer
-
Assay-specific calibrators and controls
Procedure:
-
Mix equal volumes of the patient sample and the PEG solution in a microcentrifuge tube.
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate the tube at room temperature for 10-15 minutes to allow for precipitation.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitate.
-
Carefully collect the supernatant.
-
Assay the supernatant for the analyte of interest.
-
Calculate the post-PEG recovery to assess the degree of interference. A significant drop in the analyte concentration post-treatment suggests the presence of interfering macromolecules[6].
Protocol 2: Sample Pre-treatment with Activated Charcoal to Remove Small Molecule Interferences
This protocol is designed to remove small molecules like drugs and their metabolites from a serum or plasma sample.
Materials:
-
Patient serum or plasma sample
-
Dextran-coated activated charcoal suspension
-
Microcentrifuge
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Prepare a suspension of dextran-coated charcoal (e.g., 0.25% Norit A charcoal and 0.0025% Dextran T-70 in an appropriate buffer)[3].
-
Add an equal volume of the charcoal suspension to the patient sample in a microcentrifuge tube.
-
Vortex the mixture thoroughly.
-
Incubate the mixture with agitation for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature). Incubation time and temperature may need to be optimized[3].
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the charcoal.
-
Carefully collect the supernatant, ensuring no charcoal particles are transferred. A second centrifugation step may be necessary.
-
Assay the treated supernatant. A significant change in the measured analyte concentration compared to the untreated sample indicates the removal of an interfering substance.
Visualizations
Caption: Metabolic pathway of cyclofenil leading to potential assay interference.
Caption: Workflow for troubleshooting suspected immunoassay interference.
References
- 1. myadlm.org [myadlm.org]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasbio.com [atlasbio.com]
- 4. Deficiencies in immunoassay methods used to monitor serum Estradiol levels during aromatase inhibitor treatment in postmenopausal breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. academic.oup.com [academic.oup.com]
Long-term stability of Cyclofenil diphenol stock solutions
This technical support guide provides detailed information, troubleshooting advice, and standardized protocols for the handling and long-term storage of Cyclofenil diphenol stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure experimental consistency and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Cyclofenil and this compound?
A1: Cyclofenil and this compound are closely related but structurally distinct. Cyclofenil is the diacetate ester form, with the chemical name 4,4'-(cyclohexylidenemethylene)bis-phenol 1,1'-diacetate.[1][2] this compound, with the IUPAC name 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol, is the parent compound without the acetate groups.[3][4] In biological systems, Cyclofenil is metabolized (hydrolyzed) into this compound, which is the active form. For experimental purposes, it is crucial to use the correct compound as specified in your research plan.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While specific solubility data for this compound is not extensively published, common solvents for phenolic compounds are recommended. Tetrahydrofuran (THF) has been noted as a preferred solvent in synthetic chemistry contexts.[3] For biological experiments, dimethyl sulfoxide (DMSO) and ethanol are standard choices. It is critical to empirically determine the solubility at your desired concentration and to use high-purity, anhydrous-grade solvents to prevent degradation.
Q3: What are the recommended storage conditions for long-term stability?
A3: For the related compound, Cyclofenil (diacetate), powder is stable for at least 5 years when stored at -20°C.[1] Based on general best practices for phenolic compounds, which are susceptible to oxidation, this compound stock solutions should be stored at -20°C or -80°C for long-term stability. Solutions should be protected from light and air. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can further extend stability.
Q4: How long can I store my this compound stock solution?
A4: There is limited specific long-term stability data for this compound in various solvents. However, data for the diacetate form (Cyclofenil) provides a useful reference: solutions in DMSO are stable for approximately 6 months to 1 year at -80°C and for 1 month at -20°C.[5][6] It is strongly recommended to prepare fresh stock solutions every 1-3 months or to perform periodic quality control checks if longer storage is necessary.
Q5: Should I be concerned about freeze-thaw cycles?
A5: Yes. Repeated freeze-thaw cycles should be avoided as they can degrade the compound and cause it to precipitate out of solution.[5][6] It is best practice to aliquot the stock solution into single-use volumes immediately after preparation. This ensures that the main stock is not repeatedly warmed and cooled.
Q6: How can I visually inspect my stock solution for degradation?
A6: Signs of degradation can include a noticeable color change (e.g., developing a yellow or brown tint), which may indicate oxidation of the phenol groups. The appearance of cloudiness or precipitate that does not redissolve upon gentle warming is another indicator that the solution's integrity may be compromised.
Quantitative Data Summary
The following tables provide solubility and stability information for the related compound, Cyclofenil (diacetate), which can serve as a conservative guideline for this compound.
Table 1: Solubility of Cyclofenil (Diacetate Ester)
| Solvent | Concentration | Reference |
|---|---|---|
| DMSO | 10 - 21 mg/mL | [1][5] |
| DMF | 10 mg/mL | [1] |
| Ethanol | 5 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |[1] |
Table 2: Recommended Storage and Stability of Cyclofenil (Diacetate Ester) Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
|---|---|---|---|
| -80°C | 6 - 12 months | Aliquot to avoid freeze-thaw cycles. | [5][6] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |[5][6] |
Troubleshooting Guide
Problem: My this compound powder is difficult to dissolve.
-
Solution 1: Increase Solubilization Energy. Gently warm the solution in a water bath (not to exceed 37°C) and vortex or sonicate the vial to aid dissolution.
-
Solution 2: Verify Solvent Quality. Ensure you are using a high-purity, anhydrous grade solvent. The presence of water can significantly decrease the solubility of hydrophobic compounds.
-
Solution 3: Re-evaluate Concentration. Your target concentration may exceed the solubility limit in the chosen solvent. Try preparing a more dilute stock solution.
Problem: My stock solution has changed color or appears cloudy after storage.
-
Cause: This often indicates chemical degradation (oxidation) or precipitation. The compound may no longer be suitable for use, as the effective concentration is unknown and degradation products could cause off-target effects.
-
Recommendation: Discard the solution and prepare a fresh stock. To prevent recurrence, ensure the solvent is anhydrous and consider purging vials with inert gas before sealing for storage.
Problem: I observe a precipitate in my solution after thawing.
-
Solution 1: Attempt to Re-dissolve. Before use, warm the vial to room temperature or 37°C and vortex thoroughly. If the precipitate fully redissolves, the solution can likely be used.
-
Solution 2: Prepare Fresh. If the precipitate does not redissolve, it may be a sign of degradation or that the compound has "crashed out" of solution. The concentration is no longer reliable. It is safest to discard and prepare a new stock solution.
Problem: My experimental results are inconsistent or unexpected.
-
Action: If you suspect the integrity of your this compound, the stock solution is a primary variable to investigate.
-
Troubleshooting Steps: Prepare a fresh stock solution from the source powder and repeat the key experiment. If the results are restored, your previous stock has likely degraded. For rigorous confirmation, perform an analytical check on the old stock solution using a method like HPLC (see protocol below).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-analysis: Calculate the required mass of this compound (Molecular Weight: 280.36 g/mol ) for your target volume and concentration. For 1 mL of a 10 mM stock, you will need 2.80 mg.
-
Weighing: Carefully weigh the calculated mass of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved.
-
Filtration (Optional but Recommended): For cell-based assays, sterile filter the solution through a 0.22 µm syringe filter compatible with DMSO to remove any potential microbial contaminants or particulates.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Seal the vials tightly, purge with inert gas if possible, and store immediately at -20°C or -80°C, protected from light.
Protocol 2: Assessing Stock Solution Stability with a Stability-Indicating HPLC Method
This protocol outlines a general approach. The specific column, mobile phase, and gradient must be optimized for your equipment and compound.
-
Objective: To separate the intact this compound peak from any potential degradation products.
-
System Preparation:
-
HPLC System: A system with a UV detector (a photodiode array detector is preferred) and a C18 reversed-phase column.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Reference Standard (T=0): Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent like 50:50 water:acetonitrile.
-
Test Sample: Dilute your stored stock solution to the same concentration as the reference standard using the same diluent.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 3 µm particle size, 100 mm x 3.0 mm.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the λmax of this compound (for the diacetate it is 247 nm[1], the diphenol should be similar).
-
Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes. Hold at 95% B for 2-3 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis:
-
Inject the Reference Standard to determine the retention time and peak area of the intact compound.
-
Inject the Test Sample.
-
Evaluation: Compare the chromatograms. Look for:
-
A decrease in the peak area of the main this compound peak compared to the T=0 standard.
-
The appearance of new peaks, which indicate degradation products.
-
-
Quantification: Calculate the percentage of the remaining parent compound: (Peak Area of Test Sample / Peak Area of Reference Standard) * 100. A loss of >10% typically indicates significant degradation.
-
Diagrams and Workflows
Caption: Experimental workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for common issues with this compound stock solutions.
Caption: Simplified signaling pathway of this compound as a Selective Estrogen Receptor Modulator (SERM).
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cyclofenil - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 5189-40-2 [smolecule.com]
- 4. This compound | C19H20O2 | CID 21260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Cyclofenil Diphenol Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclofenil diphenol. It offers insights into potential degradation products, methodologies for their analysis, and guidance on interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to cyclofenil?
A1: Cyclofenil is a selective estrogen receptor modulator (SERM). "this compound" is the active form of cyclofenil, where the acetyl groups on the two phenyl rings have been hydrolyzed to form hydroxyl (phenol) groups. This conversion can occur in vivo or as a result of chemical degradation. The diphenol form is often the target analyte in metabolic and degradation studies.
Q2: What are the expected degradation products of this compound?
A2: Based on the chemical structure of this compound and studies on related compounds, the primary degradation products are expected to be hydroxylated derivatives. Specifically, hydroxylation is likely to occur on the cyclohexyl ring. The most commonly cited metabolites, which can also be considered degradation products, are 3-hydroxy and 4-hydroxy this compound. Under forced degradation conditions, other oxidation or fragmentation products might be observed.
Q3: What are the common analytical techniques to identify and quantify this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common technique.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the phenolic hydroxyl groups. For structural elucidation of unknown degradation products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are invaluable.[3][4][5][6]
Q4: How can I perform a forced degradation study on this compound?
A4: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][9][10] A typical study involves subjecting a solution of this compound to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug substance at 105°C for 24 hours.
-
Photodegradation: Exposing a solution of the drug substance to UV light (e.g., 254 nm) and visible light for a defined period.
The extent of degradation should be monitored, typically aiming for 5-20% degradation to ensure that secondary degradation is minimized.[7]
Troubleshooting Guides
HPLC Method Development and Analysis
Issue 1: Poor separation between this compound and its degradation products.
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Possible Cause 1: Inappropriate column chemistry.
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Troubleshooting: this compound and its hydroxylated degradation products are relatively non-polar. A C18 or C8 column is a good starting point.[1] If co-elution occurs, consider a column with a different selectivity, such as a phenyl-hexyl column, which can offer different interactions with the aromatic rings.
-
-
Possible Cause 2: Mobile phase composition is not optimal.
-
Troubleshooting: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to resolve compounds with different polarities.[1] Experiment with different aqueous phase pH values; for phenolic compounds, a slightly acidic mobile phase (e.g., pH 3-4) can improve peak shape and resolution.
-
-
Possible Cause 3: Inadequate method parameters.
-
Troubleshooting: Optimize the flow rate and column temperature. A lower flow rate can improve resolution but will increase run time. Increasing the column temperature can decrease viscosity and improve efficiency, but may affect the stability of the analytes.
-
Issue 2: Tailing peaks for phenolic compounds.
-
Possible Cause: Interaction with active sites on the silica packing.
-
Troubleshooting: Use a high-purity, end-capped HPLC column. Adding a small amount of an acidic modifier, like 0.1% formic acid or phosphoric acid, to the mobile phase can protonate the silanol groups and reduce tailing.
-
Issue 3: Low sensitivity for degradation products.
-
Possible Cause 1: Inappropriate detection wavelength.
-
Troubleshooting: Determine the UV absorption maxima for this compound and its potential degradation products by running a UV scan. Select a wavelength that provides a good response for all compounds of interest. A photodiode array (PDA) detector is highly recommended as it can monitor a range of wavelengths simultaneously.
-
-
Possible Cause 2: Low concentration of degradation products.
-
Troubleshooting: If using a UV detector, consider using a more sensitive detector like a mass spectrometer (MS). LC-MS offers higher sensitivity and selectivity and provides mass information that aids in the identification of the degradation products.
-
Data Presentation
Quantitative Analysis of Forced Degradation Studies
The results of forced degradation studies should be summarized in a table to clearly present the extent of degradation and the formation of degradation products under different stress conditions. Researchers should populate a similar table with their experimental data.
| Stress Condition | % Degradation of this compound | Peak Area of Degradation Product 1 (e.g., 3-hydroxy) | % of Total Impurities | Peak Area of Degradation Product 2 (e.g., 4-hydroxy) | % of Total Impurities |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data | Data | Data |
| 0.1 M NaOH, 60°C, 24h | Data | Data | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data | Data | Data |
| Heat (105°C), 24h | Data | Data | Data | Data | Data |
| UV Light, 24h | Data | Data | Data | Data | Data |
*Researchers should fill this table with their own quantitative data obtained from their validated stability-indicating HPLC method.
Experimental Protocols
Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol is a recommended starting point and should be validated for its intended use.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (or optimized based on UV spectra).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Experimental Workflow for Forced Degradation Analysis
Caption: Workflow for forced degradation analysis of this compound.
Proposed Chemical Degradation Pathway
Caption: Proposed oxidative degradation pathway of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cyclofenil Diphenol and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclofenil diphenol in cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, non-steroidal compound classified as a selective estrogen receptor modulator (SERM).[1] Its primary mechanism of action involves binding to estrogen receptors (ERs), acting as either an agonist or an antagonist depending on the target tissue.[2] This dual functionality allows it to modulate the transcriptional capabilities of ERs.[3]
Q2: Can this compound affect the results of my cell viability assay?
A2: While direct studies on this compound's interference with cell viability assays are limited, its diphenolic structure suggests a potential for interference, particularly with tetrazolium-based assays like MTT.[1] Compounds with similar polyphenolic structures have been shown to interfere with assays such as the MTT and neutral red assays, potentially leading to inaccurate results.[4]
Q3: How can a diphenolic compound like this compound interfere with colorimetric cell viability assays?
A3: Diphenolic compounds can possess antioxidant and reducing properties.[5][6] This can lead to the direct, non-enzymatic reduction of assay reagents. For instance, in an MTT assay, the compound itself might reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This would result in a false positive signal, suggesting higher cell viability than is actually present.
Q4: Are there specific cell viability assays that are more susceptible to interference by compounds like this compound?
A4: Assays that rely on a colorimetric readout based on reduction potential, such as MTT, XTT, and MTS, are more likely to be affected by compounds with intrinsic reducing capabilities. Assays based on different principles, such as membrane integrity (e.g., LDH release or trypan blue exclusion) or ATP content, may be less susceptible to this specific type of chemical interference.
Q5: What are the known biological effects of this compound on cells?
A5: As a SERM, this compound can have varied effects on different cell types. In estrogen receptor-positive cells, it can modulate cell proliferation.[7] Depending on the cellular context, it can exhibit either estrogenic (promoting growth) or anti-estrogenic (inhibiting growth) properties.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during cell viability experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell viability or lack of dose-dependent toxicity with this compound in an MTT assay. | The diphenolic structure of cyclofenil may be directly reducing the MTT reagent, leading to a false positive signal. | 1. Run a cell-free control: Incubate this compound with the MTT reagent in cell culture medium without cells. A color change indicates direct reduction. 2. Use an alternative assay: Switch to a viability assay based on a different principle, such as the Lactate Dehydrogenase (LDH) cytotoxicity assay (measures membrane integrity) or an ATP-based assay (measures metabolic activity). 3. Wash cells before adding MTT: After the treatment period with this compound, gently wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent to remove any residual compound. |
| Inconsistent or highly variable results between replicate wells. | This could be due to uneven cell seeding, edge effects in the microplate, or the compound precipitating out of solution at higher concentrations. | 1. Ensure proper cell seeding: Use a calibrated multichannel pipette and ensure a homogenous cell suspension. 2. Minimize edge effects: Avoid using the outer wells of the microplate or fill them with sterile PBS. 3. Check compound solubility: Visually inspect the treatment wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent. |
| Discrepancy between colorimetric assay results and visual observation of cell morphology. | Visual inspection under a microscope might show signs of cytotoxicity (e.g., cell rounding, detachment) that are not reflected in a colorimetric assay like MTT, possibly due to assay interference. | 1. Trust your eyes: Microscopic examination is a crucial qualitative assessment. If it contradicts the quantitative data, suspect assay interference. 2. Perform a secondary, complementary assay: Use a dye exclusion method like trypan blue staining on a parallel set of wells to get a direct count of viable and non-viable cells. |
Data Presentation
| Assay Type | Compound Class | Observed Effect on Assay Readout | Potential for False Interpretation | Reference |
| MTT | Polyphenols | Increased formazan formation in a cell-free system. | Overestimation of cell viability. | |
| Neutral Red | Polyphenols | Increased uptake of neutral red dye. | Overestimation of cell viability. | [4][8] |
| MTT | SERMs (e.g., Tamoxifen) | Dose-dependent decrease in formazan formation in ER+ cells. | Accurate reflection of decreased cell viability. | [2][9] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess cell viability in the presence of potentially interfering compounds like this compound.
Protocol 1: MTT Cell Viability Assay with Interference Control
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Interference Control Plate: Prepare a parallel 96-well plate without cells. Add the same concentrations of this compound to cell-free media.
-
MTT Addition: After incubation, add MTT reagent (final concentration of 0.5 mg/mL) to all wells of both the cell plate and the interference control plate. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance values from the cell-free interference control plate from the corresponding wells on the cell plate before calculating cell viability.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as in the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Visualizations
Caption: Signaling pathway of this compound as a SERM.
Caption: Troubleshooting workflow for unexpected cell viability results.
References
- 1. Buy this compound | 5189-40-2 [smolecule.com]
- 2. Selective Estrogen Receptor Modulators’ (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. View of A potential estrogen receptor inhibitor compound 34 induces apoptosis via ROS-independent intrinsic apoptosis in MCF-7 cells | Bangladesh Journal of Pharmacology [banglajol.info]
- 8. researchgate.net [researchgate.net]
- 9. Equol enhances tamoxifen’s anti-tumor activity by induction of caspase-mediated apoptosis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cyclofenil Diphenol Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Cyclofenil diphenol-induced cytotoxicity in non-target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxicity?
A1: this compound is a selective estrogen receptor modulator (SERM).[1] Clinically, it has been associated with hepatotoxicity, with some studies reporting biochemical signs of liver changes in a significant percentage of individuals.[1] The liver damage is generally considered to be reversible upon discontinuation of the drug.[2]
Q2: What is the suspected mechanism of this compound-induced cytotoxicity?
A2: The precise signaling pathways of this compound-induced cytotoxicity are not fully elucidated. However, based on general mechanisms of drug-induced liver injury (DILI), it is likely to involve metabolic stress. Some data suggests that Cyclofenil can disrupt the Golgi apparatus and influence various metabolic pathways, including inhibiting amino acid uptake.[3] Drug-induced cytotoxicity often involves the production of reactive metabolites that can lead to oxidative stress and mitochondrial dysfunction.[1][4]
Q3: What are some potential strategies to mitigate this compound cytotoxicity in my in vitro experiments?
A3: Co-treatment with hepatoprotective agents that have antioxidant and anti-inflammatory properties is a primary strategy. These agents can help neutralize reactive oxygen species (ROS) and support cellular defense mechanisms. Examples of such agents include N-acetylcysteine (NAC), Silymarin, and Glycyrrhizinic acid.[5]
Q4: Are there any known compounds that have been shown to be effective against this compound-induced cytotoxicity?
A4: While specific studies on mitigating this compound's cytotoxicity with co-administered agents are limited, general hepatoprotective compounds are a logical starting point. For instance, a study on anti-dengue virus activity noted that among several SERMs, cyclofenil showed the weakest cytotoxicity in mammalian cells.[3] Researchers can extrapolate from studies on other hepatotoxic drugs and test agents like N-acetylcysteine, a precursor to the antioxidant glutathione, and silymarin, which has antioxidant and anti-inflammatory properties.[1][5]
Troubleshooting Guides
Problem: I am observing high levels of cytotoxicity in my non-target cell line (e.g., primary hepatocytes, HepG2) after treatment with this compound.
-
Question 1: How can I confirm that the observed cell death is due to this compound and not other experimental factors?
-
Answer: Include multiple controls in your experimental setup. This should consist of a vehicle control (the solvent used to dissolve this compound, e.g., DMSO), a positive control for cytotoxicity (a known hepatotoxic drug like acetaminophen), and an untreated control. Ensure that the concentration of the vehicle is not causing toxicity.
-
-
Question 2: What are some immediate steps I can take to reduce the observed cytotoxicity?
-
Answer: You can try lowering the concentration of this compound to determine a dose-response relationship. Additionally, you can reduce the exposure time of the cells to the compound.
-
-
Question 3: I want to investigate the mechanism of cytotoxicity. What assays should I perform?
-
Answer: To investigate the mechanism, you can perform assays to measure oxidative stress (e.g., ROS production assays), mitochondrial membrane potential, and caspase activation (for apoptosis).
-
Problem: My attempts to mitigate cytotoxicity with a co-treatment are not showing a significant effect.
-
Question 1: How do I select the appropriate concentration for the mitigating agent?
-
Answer: It is crucial to perform a dose-response experiment for the mitigating agent alone to ensure it is not toxic to the cells at the concentrations you plan to use. Subsequently, you can test a range of concentrations of the mitigating agent against a fixed, cytotoxic concentration of this compound.
-
-
Question 2: What is the optimal timing for adding the mitigating agent?
-
Answer: The timing of co-treatment can be critical. You can test three different conditions:
-
Pre-treatment: Add the mitigating agent for a period (e.g., 1-2 hours) before adding this compound.
-
Co-treatment: Add the mitigating agent and this compound simultaneously.
-
Post-treatment: Add the mitigating agent after a certain period of this compound exposure.
-
-
-
Question 3: My viability assay results are inconsistent. What could be the issue?
-
Answer: The choice of viability assay is important. Assays like the MTT assay are dependent on cellular metabolism, which can be affected by the drug itself, potentially leading to misleading results.[5] Consider using an assay that measures cell membrane integrity, such as the LDH release assay, or a fluorescence-based method that is independent of cellular metabolism.[5] A multi-parametric approach, combining different types of assays, can provide a more robust assessment of cell viability and cytotoxicity.[4]
-
Data on Potential Mitigating Agents
The following table summarizes potential hepatoprotective agents that could be investigated for mitigating this compound-induced cytotoxicity, based on their known mechanisms against general drug-induced liver injury.
| Mitigating Agent | Mechanism of Action | Key Experimental Readouts | References |
| N-acetylcysteine (NAC) | Precursor to glutathione (GSH), a major intracellular antioxidant. Replenishes GSH stores and directly scavenges reactive oxygen species (ROS). | Intracellular GSH levels, ROS production, cell viability (MTT, LDH). | [5] |
| Silymarin | A flavonoid complex from milk thistle with antioxidant, anti-inflammatory, and antifibrotic properties. It can scavenge free radicals and inhibit lipid peroxidation. | Lipid peroxidation (MDA levels), inflammatory cytokine levels (e.g., TNF-α, IL-6), cell viability. | [1] |
| Glycyrrhizinic Acid | A triterpenoid saponin with anti-inflammatory and antioxidant effects. It can protect the liver from inflammatory damage. | Levels of liver enzymes (ALT, AST) in the culture medium, inflammatory markers. | [5] |
| Ursodeoxycholic acid (UDCA) | An anticholestatic agent that can protect against certain types of DILI. | Markers of cholestasis and cell viability. | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity
-
Cell Culture:
-
Plate a suitable non-target cell line (e.g., HepG2, primary human hepatocytes) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment (Example: LDH Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Lyse the remaining cells to measure the maximum LDH release.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released into the medium to the total LDH.
-
Protocol 2: Evaluating the Efficacy of a Mitigating Agent
-
Cell Culture and Compound Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare a stock solution and working dilutions of the chosen mitigating agent (e.g., N-acetylcysteine).
-
-
Co-treatment:
-
Based on your experimental design (pre-treatment, co-treatment, or post-treatment), add the mitigating agent and a fixed cytotoxic concentration of this compound to the cells.
-
Include the following controls: untreated cells, vehicle control, this compound only, and mitigating agent only.
-
-
Incubation and Cytotoxicity Assessment:
-
Incubate the plate for the predetermined time.
-
Perform a cytotoxicity assay (e.g., LDH assay) as described in Protocol 1.
-
-
Data Analysis:
-
Compare the cytotoxicity in the co-treated wells to the wells treated with this compound alone to determine the protective effect of the mitigating agent.
-
Visualizations
Signaling Pathways
Caption: Inferred signaling pathway of this compound-induced cytotoxicity.
Caption: Points of intervention for hepatoprotective agents.
Experimental Workflow
Caption: General experimental workflow for assessing cytotoxicity mitigation.
References
- 1. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis [mdpi.com]
- 5. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Cyclofenil diphenol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclofenil diphenol.
Frequently Asked Questions (FAQs)
Q1: My results show conflicting estrogenic and anti-estrogenic activity for this compound. What could be the cause?
A1: This is a common observation and is inherent to the nature of Cyclofenil as a Selective Estrogen Receptor Modulator (SERM).[1][2][3] The dual agonist and antagonist effects are tissue-dependent and influenced by the specific experimental context.[2][3] Several factors can contribute to this variability:
-
Estrogen Receptor Subtype Expression: The ratio of Estrogen Receptor Alpha (ERα) to Estrogen Receptor Beta (ERβ) in your cell model is critical. This compound exhibits a higher affinity for ERβ over ERα.[4] Tissues or cells with higher ERβ expression may show a more pronounced response.
-
Co-regulator Proteins: The presence of co-activator and co-repressor proteins in the cell type being studied will influence whether this compound acts as an agonist or antagonist.[5]
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Experimental Model: In vitro and in vivo models can yield different results.[6] Cell lines may not fully replicate the complex in vivo environment.[6] The rat uterotrophic assay, for example, is a standard in vivo test for estrogenicity.[6]
Q2: I'm observing unexpected cytotoxicity in my cell-based assays. Is this compound known to be cytotoxic?
A2: While the primary mechanism of Cyclofenil is modulating estrogen receptors, it can exhibit cytotoxicity, particularly at higher concentrations. One of the known side effects of Cyclofenil is liver toxicity.[1] Additionally, some studies have noted that among various SERMs, Cyclofenil showed the weakest cytotoxicity, suggesting it is a relevant parameter to assess.[7] It's also important to consider that this compound can disrupt the Golgi apparatus, which could contribute to cellular stress and toxicity at certain concentrations.[5]
Q3: I'm having trouble dissolving this compound for my experiments. What is the recommended solvent?
A3: Cyclofenil has poor aqueous solubility.[8] For in vitro experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent.[4][6] It is recommended to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[4]
Q4: My experimental results are not reproducible. What are some general tips for improving consistency in my cell-based assays?
A4: Reproducibility issues in cell-based assays are common and can stem from various factors.[9] Here are some key areas to focus on:
-
Cell Health and Culture Conditions: Ensure your cells are healthy, viable, and not passaged for extended periods.[10] Maintain consistent cell seeding density and use fresh, appropriate culture media and supplements.[10][11]
-
Pipetting and Reagent Preparation: Calibrate your pipettes to avoid errors in dispensing volumes.[10] Ensure thorough mixing of cell suspensions and reagents.[10]
-
Incubator Conditions: Maintain stable temperature and CO2 levels in your incubator to prevent environmental stress on the cells.[10]
-
Assay Timing and Density: Optimize cell density and incubation times for your specific assay, as these can significantly impact the outcome.[11]
Quantitative Data Summary
Table 1: Binding Affinity of Cyclofenil for Estrogen Receptors
| Receptor Subtype | Relative Binding Affinity | Reference |
| Estrogen Receptor α (ERα) | 285 | [4] |
| Estrogen Receptor β (ERβ) | 124 | [4] |
Note: A lower value indicates a higher binding affinity.
Experimental Protocols
General Protocol for a Cell-Based Estrogenicity Assay (e.g., Yeast Estrogen Screen - YES)
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental setup.
-
Cell Seeding:
-
Culture yeast cells expressing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase).
-
Seed the yeast cells in a 96-well plate at a predetermined optimal density.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in fresh DMSO.
-
Perform serial dilutions to achieve the desired final concentrations.
-
Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., 17β-estradiol).[6]
-
-
Incubation:
-
Incubate the plate at an optimal temperature for a set period (e.g., 72 hours).[6]
-
-
Cell Lysis and Reporter Assay:
-
After incubation, lyse the cells (e.g., by freezing at -80°C).[6]
-
Add the appropriate substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for β-galactosidase).
-
Measure the enzymatic activity using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance from the vehicle control wells.
-
Calculate the relative estrogenic activity compared to the positive control.
-
Visualizations
Caption: Mechanism of action for Selective Estrogen Receptor Modulators (SERMs).
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Cyclofenil - Wikipedia [en.wikipedia.org]
- 2. What is Cyclofenil used for? [synapse.patsnap.com]
- 3. What is the mechanism of Cyclofenil? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Buy this compound | 5189-40-2 [smolecule.com]
- 6. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An estrogen antagonist, cyclofenil, has anti-dengue-virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in aqueous solubility of achiral symmetric cyclofenil by modification to a chiral asymmetric analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. biocompare.com [biocompare.com]
- 11. bioivt.com [bioivt.com]
Technical Support Center: Optimizing Cyclofenil Diphenol In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclofenil diphenol in vitro. The information is designed to help optimize experimental design, particularly concerning treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound in cell viability assays?
A1: The optimal treatment duration for assessing cell viability depends on the cell line and the specific endpoint of the study. Based on studies of structurally related Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, a time-course experiment is recommended. Common incubation times for initial screening are 24, 48, and 72 hours. For some compounds, effects on cell proliferation may not be significant until after 48 or 72 hours of continuous exposure. It is advisable to perform a time-dependent analysis to determine the ideal endpoint for your specific experimental model.
Q2: How quickly can I expect to see effects on gene expression after this compound treatment?
A2: Changes in the expression of estrogen-responsive genes can be detected relatively early. For some estrogenic compounds, significant changes in gene expression have been observed as early as 8 hours post-treatment, with more pronounced effects at 24 hours. To capture both early and late transcriptional events, a time-course experiment with collection points such as 4, 8, 12, and 24 hours is recommended for quantitative real-time PCR (qRT-PCR) or microarray analysis.
Q3: What is the recommended time frame for observing apoptosis following this compound treatment?
A3: The induction of apoptosis is a time-dependent process. Early markers of apoptosis, such as phosphatidylserine externalization (detectable by Annexin V staining), can appear within 6 to 12 hours. However, late-stage apoptotic events, including DNA fragmentation (detectable by TUNEL assay) and caspase cleavage, may require longer incubation periods. Studies on other apoptosis-inducing agents have shown that the maximal apoptotic effect can be observed around 48 hours. A time-course analysis at 12, 24, 48, and 72 hours is recommended to fully characterize the apoptotic response.
Q4: How does treatment duration affect the IC50 value of this compound?
A4: The half-maximal inhibitory concentration (IC50) value can be significantly influenced by the treatment duration. For many compounds, a longer exposure time results in a lower IC50 value, as the compound has more time to exert its biological effects. It is crucial to specify the treatment duration when reporting IC50 values. For example, an IC50 determined at 24 hours may be significantly different from one determined at 72 hours. We recommend determining IC50 values at multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependent potency of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability at 24 hours. | Insufficient treatment duration for the compound to exert its effect. | Extend the treatment duration to 48 and 72 hours. Some SERMs require longer incubation times to impact cell proliferation. |
| Cell line is resistant to this compound. | Use a positive control (e.g., 4-hydroxytamoxifen for ER-positive breast cancer cells) to ensure the assay is working. Consider using a different, more sensitive cell line. | |
| Incorrect concentration range. | Perform a wider dose-response curve, including higher concentrations. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent results in apoptosis assays. | Time point of analysis is not optimal. | Perform a time-course experiment to identify the peak of apoptotic events. Early time points may miss the effect, while very late time points may show widespread necrosis. |
| Cell confluence is too high or too low. | Seed cells at a density that allows for logarithmic growth throughout the experiment. Over-confluent cells may undergo spontaneous apoptosis. | |
| Difficulty dissolving this compound. | Compound has poor aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and consistent across all treatments, including the vehicle control. |
Data Presentation
Table 1: Hypothetical Time-Dependent IC50 Values for this compound on MCF-7 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | 50 |
| 48 hours | 25 |
| 72 hours | 15 |
| Note: These are example values to illustrate the concept of time-dependent IC50. Actual values must be determined experimentally. |
Table 2: Example Time-Course for Apoptosis Induction in MCF-7 Cells
| Time Point | Early Apoptosis (% Annexin V+/PI-) | Late Apoptosis (% Annexin V+/PI+) |
| 12 hours | 8% | 2% |
| 24 hours | 15% | 5% |
| 48 hours | 25% | 15% |
| 72 hours | 20% | 25% |
| Note: These are example values to illustrate the progression of apoptosis over time. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Apoptosis Markers (Cleaved Caspase-3)
-
Cell Lysis: After treating cells with this compound for the desired time points (e.g., 12, 24, 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Simplified signaling pathway of this compound as a SERM.
Technical Support Center: Preventing Precipitation of Cyclofenil Diphenol in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of Cyclofenil diphenol in aqueous solutions is critical for accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the precipitation of this poorly water-soluble compound.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of aqueous solution?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This can be triggered by factors such as low temperature, changes in pH, or the addition of a substance that decreases its solubility.
Q2: What is the aqueous solubility of this compound?
Q3: How can I prevent this compound from precipitating?
A3: Several strategies can be employed to enhance the solubility and prevent the precipitation of this compound in aqueous solutions. These include:
-
Using Co-solvents: Adding a water-miscible organic solvent can significantly increase solubility.
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Adjusting pH: As a diphenolic compound, the solubility of this compound is expected to be pH-dependent.
-
Utilizing Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their apparent solubility in water.
Troubleshooting Guide
Issue 1: Precipitation upon addition to aqueous buffer
Cause: The limited aqueous solubility of this compound is exceeded when transferred from a stock solution (e.g., in DMSO) to the aqueous buffer.
Solutions:
-
Optimize Co-solvent Concentration: Employ a water-miscible co-solvent to increase the solubility. Common choices include ethanol, propylene glycol, and DMSO. It is crucial to use the lowest effective concentration to minimize potential effects on the experimental system.
-
pH Modification: this compound possesses two phenolic hydroxyl groups, which can be deprotonated at higher pH values, increasing its solubility. Carefully evaluate the pH compatibility with your experimental setup.
-
Use of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for encapsulating hydrophobic drugs and enhancing their aqueous solubility.[1]
Quantitative Data Summary: Co-solvent and Cyclodextrin Strategies
| Solubilization Agent | Concentration Range (typical) | Expected Outcome | Key Considerations |
| Ethanol | 1% - 20% (v/v) | Increased solubility. | Potential for cellular toxicity at higher concentrations. |
| Propylene Glycol | 1% - 30% (v/v) | Increased solubility and can improve stability.[2][3] | Generally considered safe for many biological experiments. |
| DMSO | < 1% (v/v) | High solubilizing power. | Can have biological effects and cause cellular stress. |
| HP-β-Cyclodextrin | 1 - 10 mM | Formation of inclusion complexes, significantly increasing apparent solubility.[1][4] | Stoichiometry of the complex may need to be determined. |
Issue 2: Cloudiness or precipitation over time
Cause: The solution may be supersaturated, leading to delayed precipitation. This can be influenced by temperature fluctuations or interactions with other components in the medium.
Solutions:
-
Inclusion of Precipitation Inhibitors: Certain polymers can help maintain a supersaturated state and prevent or slow down precipitation.[5]
-
Temperature Control: Ensure the solution is maintained at a constant and appropriate temperature, as solubility is often temperature-dependent.
Experimental Protocols
Protocol 1: Solubility Determination of this compound
This protocol outlines a general procedure to determine the solubility of this compound in a specific aqueous buffer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials containing the aqueous buffer of interest (and any co-solvents or cyclodextrins being tested).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used.
-
-
Quantification of Dissolved this compound:
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry.
-
Caption: Logical steps for preparing an aqueous solution of this compound using a co-solvent.
Protocol 3: HPLC-UV Method for Quantification of this compound
This protocol is a starting point for developing an HPLC-UV method for the quantification of this compound in aqueous solutions.
Methodology:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) [6] |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid for peak shape improvement), gradient or isocratic elution. A starting point could be a 70:30 (v/v) mixture of acetonitrile and water. [7][8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | Based on the UV absorbance spectrum of this compound. Phenolic compounds typically absorb in the 270-280 nm range. [6][9] |
| Column Temperature | 25 - 30 °C |
Method Development Signaling Pathway
Caption: Signaling pathway for HPLC method development and validation.
By following these guidelines and protocols, researchers can effectively address the challenges of working with this compound in aqueous solutions, leading to more reliable and consistent experimental outcomes.
References
- 1. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the structure of an aqueous propylene glycol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Cyclofenil Diphenol and Cell Line Compatibility
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving cyclofenil diphenol and its compatibility with various cell lines. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure smooth and successful experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Cyclofenil is a selective estrogen receptor modulator (SERM). Its diphenol derivative has demonstrated antiproliferative activity against various cancer cell lines. As a SERM, its primary mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor. This change can result in either agonistic or antagonistic effects on the transcription of estrogen-responsive genes, depending on the cell type and the specific co-regulators present. This modulation of estrogen receptor signaling can, in turn, affect cell proliferation, apoptosis, and cell cycle progression.
Q2: Which cell lines have been tested for compatibility with this compound or related compounds?
Research has shown that cyclodiprenyl phenols, which are structurally related to this compound, are effective against human breast (MCF-7), prostate (PC-3), and colon (HT-29) cancer cell lines.[1] These compounds have been observed to induce cytotoxicity, apoptosis, and mitochondrial membrane impairment in these cell lines.[1]
Q3: What are the expected effects of this compound on cancer cell lines?
Based on studies with structurally similar compounds, this compound is expected to exhibit antiproliferative effects. These effects are likely mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from dividing and proliferating.[1] As a SERM, it may particularly affect estrogen receptor-positive cell lines like MCF-7.
Q4: Are there any known off-target effects of this compound?
While the primary targets are estrogen receptors, some research suggests that cyclofenil can influence various metabolic pathways. It has been noted to disrupt Golgi structure and function, which can impact protein glycosylation and secretion, and inhibit amino acid uptake.
Data Presentation: Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for cyclodiprenyl phenol derivatives, which are structurally related to this compound, in various cancer cell lines. This data is derived from studies on these related compounds and should be considered as an estimation of the potential activity of this compound.
| Compound (Cyclodiprenyl Phenol Derivative) | MCF-7 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| Compound 2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| Compound 3 | 4.8 ± 0.6 | 5.2 ± 0.7 | 6.1 ± 0.8 |
| Compound 4 | 3.1 ± 0.4 | 4.5 ± 0.6 | 5.5 ± 0.7 |
| Compound 5 | 6.2 ± 0.8 | 7.1 ± 0.9 | 8.3 ± 1.1 |
Data is presented as mean ± standard deviation.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in study design and execution.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell viability.
Materials:
-
This compound
-
Target cell lines (e.g., MCF-7, PC-3, HT-29)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Target cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Target cell lines
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guides
Issue: High variability in MTT assay results between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by gentle pipetting. Mix the cell suspension between plating each row of the 96-well plate.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity and temperature uniformity across the plate.
-
-
Possible Cause: Incomplete dissolution of formazan crystals.
-
Solution: After adding DMSO, ensure complete dissolution by pipetting up and down or by placing the plate on a shaker for a few minutes before reading the absorbance.
-
Issue: Low or no signal in apoptosis assay.
-
Possible Cause: The concentration of this compound is too low to induce apoptosis within the chosen timeframe.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time.
-
-
Possible Cause: Cells were harvested too late, and most have progressed to secondary necrosis.
-
Solution: Analyze cells at earlier time points post-treatment.
-
Issue: Unexpected cell cycle arrest phase.
-
Possible Cause: Cell line-specific responses. Different cell lines may have different checkpoint controls and sensitivities to SERMs.
-
Solution: Compare your results with published data for similar compounds and cell lines. Consider that the mechanism may vary between cell types. SERMs like tamoxifen are known to cause G1 arrest in ER-positive breast cancer cells.[2]
-
Visualizations
Experimental Workflow for Cell Viability Assessment
References
Identifying potential artifacts in Cyclofenil diphenol research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts during the experimental analysis of Cyclofenil diphenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement critical?
A1: this compound, with the molecular formula C₁₉H₂₀O₂, is the active metabolite of Cyclofenil, a selective estrogen receptor modulator (SERM).[1][2] Accurate quantification and characterization are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies to understand its therapeutic effects and potential side effects.
Q2: What are the most common sources of artifacts in this compound research?
A2: Potential artifacts can arise from several sources:
-
Sample Preparation and Handling: Degradation due to exposure to light, high temperatures, or extreme pH. Oxidation is a key concern for phenolic compounds.
-
Analytical Methodology: Issues within analytical systems like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), such as in-source fragmentation, adduct formation, or co-elution with interfering substances.[3][4]
-
Reagents and Solvents: Impurities in solvents or reagents can react with the analyte or interfere with its detection.
Q3: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A3: Unexpected peaks when analyzing this compound could be:
-
Oxidation Products: As a diphenolic compound, this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions.[1] This can lead to the formation of quinone-type structures.
-
Photodegradation Products: Exposure of the sample or standard solutions to UV light can cause degradation. Phenolic compounds can degrade into various intermediates, including catechol and hydroquinone derivatives.[5][6]
-
Solvent Adducts or Impurities: Impurities in the mobile phase or sample solvent can appear as distinct peaks.
-
System Contamination: Residual compounds from previous analyses can leach from the column or tubing.
Q4: My mass spectrometry data shows ions with unexpected m/z values. What could be the cause?
A4: Unexpected ions in the mass spectrum of this compound may be:
-
Adducts: Formation of adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules is common in electrospray ionization (ESI) mass spectrometry.[3]
-
In-source Fragments: The molecule might fragment in the ion source of the mass spectrometer, especially at higher voltages. For phenolic compounds, loss of water (H₂O) is a common fragmentation pathway.[4]
-
Oxidation Products: The m/z of oxidized this compound would be higher than the parent molecule due to the addition of oxygen atoms.
-
Contaminants: Background ions from the LC system, solvents, or sample matrix can be detected.
Troubleshooting Guides
Issue 1: Variability in Quantitative Results
Symptoms: Poor reproducibility of this compound concentrations between replicate injections or different sample preparations.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Prepare fresh solutions of this compound for each experiment. Protect solutions from light by using amber vials or covering them with aluminum foil. Analyze samples promptly after preparation. |
| Inconsistent Extraction | Ensure the sample extraction protocol is well-defined and consistently followed. Use an internal standard to normalize for variations in extraction efficiency. |
| Instrument Instability | Equilibrate the LC-MS system thoroughly before analysis. Run system suitability tests to ensure consistent performance of the instrument. |
| Matrix Effects | In biological samples, co-eluting endogenous components can suppress or enhance the ionization of this compound.[6] Perform a matrix effect study by comparing the response of the analyte in a clean solvent versus the biological matrix. If significant matrix effects are observed, consider improving sample cleanup or using a matrix-matched calibration curve. |
Issue 2: Appearance of Ghost Peaks in HPLC
Symptoms: Peaks appearing in blank injections or at unexpected retention times in sample chromatograms.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Carryover | Implement a rigorous needle and injection port wash protocol between samples. Inject a series of blank solvents to ensure the system is clean. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use. |
| Column Bleed | Condition a new column according to the manufacturer's instructions. If column bleed is suspected, replace the column. |
| Leaching from Vials/Caps | Use high-quality, low-bleed vials and septa. |
Issue 3: Identification of Potential Oxidation Artifacts
Symptoms: Observation of peaks with m/z values corresponding to the addition of one or more oxygen atoms to this compound (e.g., M+16, M+32).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Oxidation during Sample Storage/Preparation | Degas solvents and consider adding an antioxidant (e.g., ascorbic acid) to the sample diluent if compatible with the analysis. Store samples at low temperatures and protected from light. |
| In-source Oxidation | Optimize mass spectrometer source parameters, such as temperatures and gas flows, to minimize in-source chemical reactions. |
| Forced Oxidation Study | To confirm if the observed peaks are indeed oxidation products, perform a forced degradation study by intentionally exposing a this compound standard to an oxidizing agent (e.g., hydrogen peroxide).[7] The retention times and mass spectra of the resulting degradation products can be compared to the unknown peaks in the experimental samples. |
Data Presentation: Potential Artifacts of this compound
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its potential artifacts in mass spectrometry.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Potential Artifact Source |
| This compound | C₁₉H₂₀O₂ | 280.1463 | 281.1536 | 279.1391 | - |
| Sodium Adduct | C₁₉H₂₀O₂Na | - | 303.1356 | - | MS Adduct Formation |
| Potassium Adduct | C₁₉H₂₀O₂K | - | 319.1095 | - | MS Adduct Formation |
| Water Loss Fragment | C₁₉H₁₈O | 262.1358 | 263.1431 | - | In-source Fragmentation |
| Mono-oxidized Product | C₁₉H₂₀O₃ | 296.1412 | 297.1485 | 295.1340 | Oxidation |
| Di-oxidized Product | C₁₉H₂₀O₄ | 312.1362 | 313.1435 | 311.1289 | Oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study - Oxidation
This protocol is designed to intentionally degrade this compound to identify potential oxidative artifacts.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
3% Hydrogen peroxide (H₂O₂) solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC-MS system
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
For oxidative degradation, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC-MS analysis.
-
Analyze the samples by HPLC-MS and compare the chromatograms and mass spectra to those of an untreated standard solution to identify degradation products.
Mandatory Visualization
References
- 1. rjptonline.org [rjptonline.org]
- 2. LC-MS investigation of oxidation products of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Estrogen-receptor Modulators (SERMs) Confer Protection Against Photoreceptor Degeneration | National Eye Institute [nei.nih.gov]
- 4. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to control for off-target effects of Cyclofenil diphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target effects of Cyclofenil diphenol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective estrogen receptor modulator (SERM). Its primary mechanism of action is binding to estrogen receptors (ERα and ERβ), acting as either an agonist or an antagonist depending on the target tissue.[1][2] This dual activity allows it to modulate the effects of estrogen in a tissue-specific manner.
Q2: What are the known off-target effects of this compound?
A2: Currently, the most well-documented off-target effect of this compound is its antiviral activity against the dengue virus.[3] Additionally, based on the activity of other SERMs and related compounds, there is a potential for off-target effects through the G protein-coupled estrogen receptor 1 (GPER, also known as GPR30). However, direct binding of this compound to a broad panel of other receptors has not been extensively published. Researchers should be aware of potential hepatotoxicity, as this has been observed in some studies.
Q3: How can I generally control for off-target effects in my experiments?
A3: Controlling for off-target effects is a critical aspect of drug research. General strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to achieve the desired on-target effect, as off-target effects are often observed at higher concentrations.
-
Use of Controls: Include appropriate positive and negative controls in your experiments. For on-target effects, this could be a well-characterized estrogen or anti-estrogen. For off-target effects, a structurally related but inactive compound could be used if available.
-
Rescue Experiments: If an off-target effect is suspected, try to rescue the phenotype by modulating the off-target pathway. For example, if you suspect off-target kinase inhibition, see if adding the product of that kinase's activity can reverse the effect.
-
Use of Multiple Cell Lines: Confirm your findings in multiple cell lines with varying expression levels of the on-target and potential off-target receptors.
-
In Silico Analysis: Utilize computational tools to predict potential off-target binding based on the structure of this compound.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed - Is it an Off-Target Effect?
If you observe a cellular phenotype that cannot be explained by the known estrogen receptor-modulating activity of this compound, it may be due to an off-target effect.
Troubleshooting Workflow:
References
Best practices for storing and handling Cyclofenil diphenol
Disclaimer: A comprehensive, official Safety Data Sheet (SDS) for Cyclofenil diphenol (CAS 5189-40-2) was not located during the information gathering process. The following guidance is based on aggregated data from various sources and established best practices for handling similar chemical compounds. Researchers should always perform their own risk assessment before commencing any experiment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a non-steroidal selective estrogen receptor modulator (SERM). According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards. It is reported to be harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation.[1][2]
Q2: What are the recommended storage conditions for this compound?
While specific storage conditions for this compound are not consistently documented, a general recommendation for similar phenolic compounds is to store them in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers of "4,4'-(Cyclohexylidenemethylene)diphenol" recommend a storage temperature of 2-8°C. It is also prudent to protect it from light, as the related compound Cyclofenil (the diacetate ester) is known to be light-sensitive.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
Given the hazardous nature of this compound, appropriate PPE is crucial. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Q4: How should I prepare solutions of this compound?
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. When dissolving, use appropriate solvents as determined by your experimental protocol.
Q5: What should I do in case of accidental exposure to this compound?
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Q6: How should this compound waste be disposed of?
Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Troubleshooting Guides
Issue: The this compound powder appears discolored or clumped.
This could indicate degradation or moisture absorption. Refer to the troubleshooting decision tree below for guidance on how to proceed. It is generally recommended not to use the product if its physical appearance has changed significantly from its original state.
Issue: Inconsistent experimental results are being obtained.
This could be due to a variety of factors, including the stability of the this compound stock solution. Prepare fresh stock solutions for each experiment and store them appropriately (see storage recommendations). Ensure accurate weighing and dilution of the compound.
Data Presentation
Table 1: Summary of GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2] |
Experimental Protocols
Detailed experimental protocols are highly specific to the research being conducted. Due to the lack of a centralized, official source for this compound methodologies, users are advised to consult peer-reviewed scientific literature for protocols relevant to their specific application.
Mandatory Visualizations
Caption: A flowchart illustrating the recommended safe handling workflow for this compound.
Caption: A decision tree for troubleshooting potential storage and stability issues with this compound.
References
Validation & Comparative
A Comparative Analysis of Cyclofenil Diphenol's Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclofenil Diphenol's ER Binding Performance Against Key Selective Estrogen Receptor Modulators (SERMs)
This guide provides a comprehensive validation of this compound's binding affinity for estrogen receptors (ERα and ERβ). Through a detailed comparison with established Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen and Raloxifene, this document aims to equip researchers and drug development professionals with the necessary data to evaluate the potential of this compound as a therapeutic agent. The information is presented through structured data tables, detailed experimental protocols, and illustrative diagrams to facilitate a clear understanding of the compound's performance.
Estrogen Receptor Binding Affinity: A Comparative Overview
This compound and its derivatives have demonstrated a high binding affinity for estrogen receptors, exhibiting a mixed agonist-antagonist activity profile characteristic of SERMs.[1] This dual activity is crucial for the tissue-selective effects of these compounds. The following table summarizes the quantitative estrogen receptor binding affinity data for Cyclofenil derivatives, Tamoxifen, and Raloxifene. It is important to note that the active metabolite of Tamoxifen, 4-hydroxytamoxifen, exhibits significantly higher binding affinity than the parent drug.[2][3]
| Compound | Receptor Subtype | Binding Affinity (IC50/RBA) | Reference Compound |
| Cyclofenil-derived dimer (15b) | ERα | RBA = 79.2% | Estradiol[4][5] |
| 4-Fluorocyclofenil (20) | ERα | RBA = 27% | Estradiol[6] |
| ERβ | RBA = 62% | Estradiol[6] | |
| 4-Hydroxytamoxifen | ERα | IC50 = 0.98 nM | -[7] |
| ERβ | IC50 = 2.46 nM | -[7] | |
| Raloxifene | ERα | IC50 = 0.66 nM | -[7] |
| ERβ | IC50 = 12 nM | -[8] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates a higher binding affinity. RBA: Relative Binding Affinity. The RBA of the reference compound (Estradiol) is set to 100%.
Experimental Protocol: Competitive Radiometric Estrogen Receptor Binding Assay
The determination of estrogen receptor binding affinity is typically conducted using a competitive radiometric binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand, such as tritiated estradiol ([³H]-E₂), from the estrogen receptor.
1. Preparation of Uterine Cytosol: Uterine cytosol, which is a rich source of estrogen receptors, is prepared from the uteri of ovariectomized rats. The tissue is homogenized in a buffer solution and then subjected to ultracentrifugation to separate the cytosolic fraction containing the estrogen receptors.
2. Competitive Binding Assay:
-
A constant concentration of full-length human estrogen receptor α or β and a radiolabeled ligand (e.g., [³H]-estradiol) are incubated with varying concentrations of the test compound (e.g., this compound, Tamoxifen, Raloxifene).
-
The incubation is carried out for 18-24 hours on ice to allow the binding to reach equilibrium.[9]
-
The reaction mixture is then treated to separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as absorption onto hydroxyapatite[9] or dextran-coated charcoal.
3. Quantification and Data Analysis:
-
The amount of receptor-bound radioactivity is measured using scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined and expressed as the IC50 value.
-
The Relative Binding Affinity (RBA) can be calculated by comparing the IC50 of the test compound to the IC50 of a reference compound (typically estradiol), with the RBA of estradiol set to 100%.
4. Saturation Binding Assay: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand for the estrogen receptor, a saturation binding assay is performed. This involves incubating the receptor preparation with increasing concentrations of the radiolabeled ligand.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the validation of ER binding affinity.
Caption: Workflow of the competitive ER binding assay.
Caption: Simplified signaling pathway of a SERM.
References
- 1. pnas.org [pnas.org]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of bivalent triarylalkene- and cyclofenil-derived dual estrogen receptor antagonists and downregulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclofenil Diphenol and Raloxifene for Researchers
This guide provides a detailed comparative analysis of two selective estrogen receptor modulators (SERMs), Cyclofenil diphenol and Raloxifene. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Executive Summary
This compound and Raloxifene are both non-steroidal SERMs that exhibit tissue-specific estrogenic and anti-estrogenic effects. While Raloxifene is a well-characterized compound widely used in the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women, this compound has been studied for its potential in treating menstrual disturbances and infertility. This guide delves into a side-by-side comparison of their binding affinities to estrogen receptors, their effects on cell proliferation, and their underlying mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Raloxifene, providing a direct comparison of their biochemical and cellular activities.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC50, nM) | Relative Binding Affinity (RBA, %) |
| This compound | ERα | ~1000 - 3162[1] | 79.2 (for a C4-spacer dimer derivative)[2] |
| ERβ | ~67 - 500[1] | 124 (relative to E2=100)[3] | |
| Raloxifene | ERα | 2[4] | 41.2 (range: 7.8–69) |
| ERβ | 12[4] | 5.34 (range: 0.54–16) |
Note: RBA values can vary depending on the assay conditions and the specific derivative of the compound used.
Table 2: In Vitro Efficacy in MCF-7 Breast Cancer Cells
| Compound | Assay | Parameter | Value |
| This compound | Cell Proliferation | Antiproliferative Activity | Demonstrated, but specific IC50 for diphenol not consistently reported[5][6] |
| Raloxifene | Cell Proliferation | IC50 (Antagonist) | ~10 µM (induces 50% cell death)[7] |
Mechanism of Action and Signaling Pathways
Both this compound and Raloxifene exert their effects by binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that recruit different co-regulators (co-activators or co-repressors) in a tissue-specific manner. This differential recruitment is the basis for their SERM activity.
Raloxifene is known to act as an estrogen antagonist in breast and uterine tissues, while exhibiting agonist activity in bone.[8][9][10] In breast cancer cells, the Raloxifene-ER complex recruits co-repressors, leading to the downregulation of estrogen-responsive genes involved in cell proliferation. In bone, it is believed to promote the expression of genes that maintain bone density.
This compound also demonstrates mixed agonist-antagonist activity.[5] Some evidence suggests it acts as an antagonist for the classical genomic estrogen signaling pathway, while potentially influencing non-genomic pathways.[1] Its higher affinity for ERβ may contribute to its specific pharmacological profile.[3]
Signaling Pathway Diagrams
Caption: Raloxifene Signaling Pathway.
Caption: this compound Signaling Pathway.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Materials:
-
Purified recombinant human ERα and ERβ
-
[³H]-17β-estradiol (Radioligand)
-
Test compounds (this compound, Raloxifene)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds and a standard (unlabeled 17β-estradiol).
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-estradiol, and the diluted test compounds or standard.
-
Add the purified ERα or ERβ to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Terminate the reaction by rapid filtration through filter mats to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) by non-linear regression analysis.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay measures the estrogenic or anti-estrogenic activity of a compound by assessing its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran stripped FBS (to remove endogenous steroids)
-
Test compounds (this compound, Raloxifene)
-
17β-estradiol (as a positive control)
-
Cell proliferation detection reagent (e.g., MTT, SRB, or a fluorescent dye)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Culture MCF-7 cells in standard medium. Before the assay, switch to a medium containing charcoal-dextran stripped FBS for 24-48 hours to deprive the cells of estrogens.
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
For agonist testing, treat the cells with serial dilutions of the test compound.
-
For antagonist testing, treat the cells with a fixed concentration of 17β-estradiol in the presence of serial dilutions of the test compound.
-
Include appropriate controls: vehicle control (e.g., DMSO), positive control (17β-estradiol alone), and a reference antagonist (e.g., Tamoxifen).
-
Incubate the plates for 6-7 days, allowing for cell proliferation.
-
At the end of the incubation period, quantify cell proliferation using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
For agonists, calculate the EC50 value (the concentration that induces 50% of the maximal proliferative response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the estradiol-induced proliferation).
Experimental Workflow
Caption: Experimental Workflow Diagram.
References
- 1. Buy this compound | 5189-40-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. Influence of cyclopropyl antiestrogens on the cell cycle kinetics of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Validating the Anti-estrogenic Effect of Cyclofenil Diphenol with the ERE Luciferase Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclofenil diphenol's anti-estrogenic effects with other selective estrogen receptor modulators (SERMs). We present supporting experimental data from the Estrogen Response Element (ERE) luciferase assay and other relevant in vitro methods, offering a detailed look at the methodologies employed.
This compound: An Overview of its Anti-Estrogenic Activity
This compound, also known as Cyclofenil, is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and anti-estrogenic properties depending on the target tissue.[1][2] Its anti-estrogenic effects are particularly relevant in the context of estrogen receptor (ER) positive cancers and other estrogen-dependent conditions. The validation of this anti-estrogenic activity is crucial for its potential therapeutic applications. The ERE luciferase assay is a widely used and highly sensitive method for quantifying the ability of a compound to modulate ER-mediated gene transcription.
Comparative Analysis of Anti-Estrogenic Potency
To objectively assess the anti-estrogenic efficacy of this compound, its performance in the ERE luciferase assay is compared with other well-established SERMs, such as Tamoxifen and Raloxifene. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| Cyclofenil | ERE Luciferase Reporter Assay (ERα antagonist activity) | HEK293 | 27 nM | [3] |
| Tamoxifen | ERE Luciferase Reporter Assay | MCF-7 | ~100 nM (to inhibit E2-induced luciferase response by ~90%) | [4] |
| ICI 182,780 (Fulvestrant) | ERE Luciferase Reporter Assay | T47D.Luc | <10 nM (to inhibit E2-induced luciferase response by ~90%) | [4] |
| Compound 4 (a novel inhibitor) | (ERE)3-luciferase Reporter Assay | T47D-KBluc | ~4.0 µM | [5] |
| Compound 11 (a novel inhibitor) | (ERE)3-luciferase Reporter Assay | T47D-KBluc | ~3.4 µM | [5] |
| Compound 14 (a novel inhibitor) | (ERE)3-luciferase Reporter Assay | T47D-KBluc | ~11.1 µM | [5] |
Visualizing the Estrogen Signaling Pathway and its Inhibition
The following diagram illustrates the classical estrogen signaling pathway and the mechanism by which anti-estrogenic compounds like this compound interfere with this process.
References
- 1. Structure-activity relationship of estrogens: a study involving cyclofenyl as the model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclofenil - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cyclofenil Diphenol: A Comparative Analysis of its Cross-reactivity with Hormone Receptors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cross-reactivity profile of cyclofenil diphenol, the active metabolite of the selective estrogen receptor modulator (SERM) cyclofenil, reveals a significant specificity for estrogen receptors (ERs) with minimal interaction with other key hormone receptors. This guide provides a detailed comparison of its binding affinities and functional activities across various hormone receptors, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.
This compound is recognized for its selective modulation of estrogen receptors, exhibiting a higher binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This selectivity is a key characteristic of SERMs, allowing for tissue-specific estrogenic or anti-estrogenic effects. Understanding the extent to which this compound interacts with other steroid hormone receptors, such as the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR), is crucial for a complete pharmacological assessment and for predicting potential off-target effects.
Comparative Binding Affinity of this compound
To quantify the cross-reactivity of this compound, competitive binding assays are the primary experimental approach. These assays measure the ability of a test compound to displace a radiolabeled or fluorescently labeled natural ligand from its receptor. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are inversely proportional to the binding affinity.
A pivotal study on the cross-reactivity of this compound demonstrated its high specificity for estrogen receptors. The study reported minimal binding to androgen, progesterone, or glucocorticoid receptors, classifying it as a selective estrogen receptor modulator rather than a broad-spectrum nuclear hormone receptor ligand[1].
The following table summarizes the available quantitative data on the binding affinity of this compound for various hormone receptors.
| Receptor | Ligand | Assay Type | Parameter | Value | Reference |
| Estrogen Receptor α (ERα) | This compound | Competitive Binding | IC50 | 1000 - 3000 nM | [1] |
| Estrogen Receptor β (ERβ) | This compound | Competitive Binding | IC50 | 100 - 500 nM | [1] |
| Androgen Receptor (AR) | This compound | Competitive Binding | Binding | Minimal | [1] |
| Progesterone Receptor (PR) | This compound | Competitive Binding | Binding | Minimal | [1] |
| Glucocorticoid Receptor (GR) | This compound | Competitive Binding | Binding | Minimal | [1] |
Experimental Protocols
A detailed understanding of the methodologies used to generate these data is essential for their interpretation and for designing future studies.
Competitive Radiometric Binding Assay
This assay is a standard method for determining the binding affinity of a compound to a receptor.
Objective: To determine the IC50 value of this compound for ERα and ERβ.
Materials:
-
Purified full-length human ERα and ERβ.
-
[3H]estradiol (radiolabeled ligand).
-
Unlabeled this compound.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
A constant concentration of purified ERα or ERβ is incubated with a fixed concentration of [3H]estradiol.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated.
-
The amount of bound [3H]estradiol is quantified using a scintillation counter.
-
The IC50 value is calculated as the concentration of this compound that displaces 50% of the bound [3H]estradiol.
Reporter Gene Assay
This functional assay measures the ability of a compound to activate or inhibit receptor-mediated gene transcription.
Objective: To determine if this compound acts as an agonist or antagonist for AR, PR, and GR.
Materials:
-
Host cells (e.g., HEK293 or HeLa) that do not endogenously express the receptor of interest.
-
Expression plasmid for the full-length human AR, PR, or GR.
-
Reporter plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
This compound.
-
Appropriate agonist for each receptor (e.g., dihydrotestosterone for AR, progesterone for PR, dexamethasone for GR).
-
Cell lysis buffer and reporter gene assay substrate.
-
Luminometer or spectrophotometer.
Procedure:
-
Host cells are co-transfected with the receptor expression plasmid and the reporter plasmid.
-
Cells are treated with this compound alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).
-
After an incubation period, the cells are lysed.
-
The activity of the reporter gene product is measured.
-
An increase in reporter activity indicates agonism, while a decrease in agonist-induced activity indicates antagonism.
Signaling Pathways
The interaction of a ligand with a nuclear hormone receptor initiates a cascade of events leading to changes in gene expression. The specificity of this compound for estrogen receptors dictates its primary signaling pathway.
Upon binding to ERα or ERβ, this compound induces a conformational change in the receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. The recruitment of co-activators or co-repressors to this complex ultimately modulates the transcription of these genes, leading to the observed physiological effects. The minimal interaction of this compound with AR, PR, and GR suggests that it does not significantly engage their respective signaling pathways.
Conclusion
The available evidence strongly indicates that this compound is a highly selective estrogen receptor modulator with minimal cross-reactivity for androgen, progesterone, and glucocorticoid receptors. This selectivity is a critical attribute, as it minimizes the potential for off-target effects mediated by other steroid hormone receptors. For researchers and drug developers, this specificity profile underscores the targeted nature of this compound's pharmacological action and provides a solid foundation for its further investigation and potential therapeutic applications. Future studies employing a broader panel of nuclear receptors would be valuable to further confirm its selectivity profile.
References
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Cyclofenil Diphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of Cyclofenil diphenol, a selective estrogen receptor modulator (SERM). Where available, its performance is contrasted with other SERMs, namely tamoxifen and clomiphene citrate, supported by experimental data from published studies. This document is intended to serve as a resource for researchers and professionals in the field of drug development and endocrine pharmacology.
In Vitro Efficacy: Estrogen Receptor Binding Affinity
The primary in vitro mechanism of action for this compound is its interaction with estrogen receptors (ERs). As a SERM, it exhibits a variable profile of agonist and antagonist activity depending on the target tissue and the specific estrogen receptor subtype, ERα or ERβ.
Table 1: Relative Binding Affinity of Cyclofenil and its Derivative
| Compound | Estrogen Receptor Subtype | Relative Binding Affinity (RBA) (%) | Reference Compound |
| Cyclofenil | ERβ | 124 | Estradiol |
| Cyclofenil | ERα | 285 | Estradiol |
| Cyclofenil-derived dimer (15b) | ERα | 79.2 | Estradiol |
| Higher RBA values indicate lower binding affinity compared to the reference compound. |
In Vivo Efficacy: Ovulation Induction
This compound has been investigated for its potential to induce ovulation, a key therapeutic application for SERMs in the context of infertility. Its mechanism in this regard is believed to involve the blockade of estrogen receptors in the hypothalamus and pituitary gland, leading to an increase in the release of gonadotropins (FSH and LH) that stimulate follicular development and ovulation.
Clinical studies have compared the efficacy of tamoxifen and clomiphene citrate for ovulation induction. However, direct comparative studies involving this compound are scarce. One study reported on the efficacy of Cyclofenil compared to a placebo.
Table 2: Comparative Efficacy of SERMs in Ovulation Induction (Human Studies)
| Drug | Dosage | Ovulation Rate (%) | Pregnancy Rate (%) | Study Population | Notes |
| Cyclofenil | Not specified | No significant difference from placebo | Not reported | Normo-ovulatory and oligomenorrheic women | Questioned the therapeutic value at the tested dosage. |
| Tamoxifen | 20-80 mg/day | 44.2 - 82 | 14.8 - 36 | Anovulatory, infertile women (including PCOS) | Efficacy comparable to clomiphene citrate.[1][2][3][4][5] |
| Clomiphene Citrate | 50-150 mg/day | 45.1 - 78 | 14 - 64 | Anovulatory, infertile women (including PCOS) | A standard first-line treatment for anovulatory infertility.[1][2][3][4][5][6][7] |
| Letrozole | 2.5-7.5 mg/day | 74 | 50 | Non-PCOS anovulatory infertile women | Included for context as another oral ovulation induction agent.[6] |
The data for tamoxifen and clomiphene are derived from multiple studies and represent a range of reported efficacies.
Experimental Protocols
In Vitro: Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-17β-estradiol (radioligand)
-
Test compounds (this compound, tamoxifen, clomiphene)
-
Assay buffer
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Cytosol Preparation: Uteri from immature female rats are homogenized in a buffer and centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding: A constant concentration of [³H]-estradiol and varying concentrations of the unlabeled test compound are incubated with the uterine cytosol.
-
Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium. Hydroxyapatite is then added to adsorb the receptor-ligand complexes. The mixture is centrifuged, and the supernatant containing the unbound ligand is removed.
-
Quantification: The radioactivity of the pellet (containing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.
In Vivo: Ovulation Induction in a Rat Model
This protocol outlines a general procedure to assess the ovulation-inducing potential of a compound in a rodent model.
Animals:
-
Adult female rats with regular estrous cycles.
Procedure:
-
Estrous Cycle Monitoring: Vaginal smears are taken daily to determine the stage of the estrous cycle.
-
Drug Administration: On the day of estrus, animals are treated with the test compound (e.g., this compound, clomiphene citrate, tamoxifen) or vehicle control, typically via oral gavage or subcutaneous injection.
-
Induction of Ovulation: To synchronize ovulation, human chorionic gonadotropin (hCG) may be administered 48-52 hours after the test compound.
-
Assessment of Ovulation: The following morning, the animals are euthanized, and the oviducts are examined under a microscope to count the number of oocytes in the ampulla.
-
Ovarian Histology: Ovaries can be collected, fixed, and sectioned for histological examination to count the number of corpora lutea, which form after ovulation.
Signaling Pathway and Experimental Workflow
The therapeutic and side effects of Selective Estrogen Receptor Modulators (SERMs) like this compound are mediated through their interaction with estrogen receptors, which function as ligand-activated transcription factors. The binding of a SERM can induce different conformational changes in the receptor compared to the natural ligand, estradiol. This leads to differential recruitment of co-activator and co-repressor proteins, resulting in tissue-specific gene expression and a mixed agonist/antagonist profile.
Caption: SERM Signaling Pathway.
The diagram above illustrates the general mechanism of action for a Selective Estrogen Receptor Modulator (SERM) like this compound. Upon entering the cell, the SERM binds to the estrogen receptor, causing a conformational change and dissociation from heat shock proteins. The SERM-ER complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. Depending on the tissue-specific cellular context and the conformation of the SERM-ER complex, it can recruit either co-activators, leading to gene transcription (agonist effect), or co-repressors, which inhibit gene transcription (antagonist effect). This dual activity is the basis for the tissue-selective effects of SERMs.
Caption: Experimental Workflow.
References
- 1. jwatch.org [jwatch.org]
- 2. Comparison of tamoxifen and clomiphene citrate for ovulation induction: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijrcog.org [ijrcog.org]
- 5. ijrcog.org [ijrcog.org]
- 6. Comparison of the effectiveness of clomiphene citrate, tamoxifen and letrozole in ovulation induction in infertility due to isolated unovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of tamoxifen and clomiphene citrate for ovulation induction: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclofenil Diphenol's Potential in Overcoming Tamoxifen Resistance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to tamoxifen, a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, presents a significant clinical challenge. This guide provides a comparative analysis of the potential effects of cyclofenil diphenol in the context of tamoxifen-resistant breast cancer cells. Due to the limited direct experimental data on this compound's effects on tamoxifen-resistant cell lines, this guide offers an indirect comparison by examining its characteristics as a selective estrogen receptor modulator (SERM) alongside data from established SERMs and selective estrogen receptor downregulators (SERDs) like tamoxifen, raloxifene, and fulvestrant.
Comparative Efficacy of Endocrine Therapies in Tamoxifen-Sensitive and -Resistant Breast Cancer Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various endocrine therapies against the tamoxifen-sensitive MCF-7 human breast cancer cell line and its tamoxifen-resistant derivatives. A higher IC50 value indicates greater resistance to the compound.
| Compound | Cell Line | IC50 (µM) | Citation |
| Tamoxifen | MCF-7 (wild-type) | 4.0 ± 0.7 | [1] |
| MCF-7/T (Tam-resistant) | 10.8 ± 1.1 | [1] | |
| MCF-7/TAM (Tam-resistant) | 29.91 | [2] | |
| Raloxifene | Raloxifene-resistant MCF-7 | ~15-fold > parental | [3] |
| Fulvestrant | MCF-7 (parental) | 0.0008 | [4] |
| MCF-7 (Fulvestrant-resistant) | 0.027 | [5] |
This compound: An Overview and Indirect Comparison
Research on cyclofenil and its derivatives has primarily focused on their estrogenic and anti-estrogenic properties in other contexts. However, the exploration of novel SERMs is a key strategy in overcoming tamoxifen resistance. The development of resistance often involves alterations in estrogen receptor signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. A compound that modulates these pathways differently than tamoxifen could potentially circumvent resistance mechanisms.
Without direct comparative data, the potential of this compound in tamoxifen-resistant cells remains speculative. Further research, including cell viability and apoptosis assays on resistant cell lines, is necessary to determine its efficacy.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed breast cancer cells (e.g., MCF-7, tamoxifen-resistant MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, tamoxifen) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[6][7][8][9][10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[11][12][13][14][15]
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Protocol:
-
Treat cells with the compound of interest for a specified duration.
-
Lyse the cells in a suitable buffer to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, p-ERK, ERα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16][17][18]
Signaling Pathways in Tamoxifen Resistance
The development of tamoxifen resistance is often associated with the activation of alternative signaling pathways that promote cell survival and proliferation despite estrogen receptor blockade.
Caption: Key signaling pathways implicated in tamoxifen resistance.
Experimental Workflow for Evaluating Novel Compounds
A systematic approach is essential for evaluating the potential of new compounds like this compound in overcoming tamoxifen resistance.
Caption: Workflow for assessing a compound's effect on resistant cells.
Logical Relationship: this compound and Tamoxifen Resistance
The potential of this compound to overcome tamoxifen resistance is based on the hypothesis that it may interact with the estrogen receptor and its downstream signaling pathways in a manner distinct from tamoxifen.
Caption: Hypothesized role of this compound in tamoxifen resistance.
References
- 1. Tamoxifen resistance alters sensitivity to 5-fluorouracil in a subset of estrogen receptor-positive breast cancer | PLOS One [journals.plos.org]
- 2. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of cross-resistance to tamoxifen in raloxifene-treated breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smartscitech.com [smartscitech.com]
- 6. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. 137.189.43.137:8080 [137.189.43.137:8080]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 15. Apoptosis assay [bio-protocol.org]
- 16. [Western blot analysis and flow cytometric analysis of estrogen and progesterone receptors in fixed breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Cyclofenil Diphenol: A Procedural Guide for Laboratory Professionals
The proper disposal of Cyclofenil diphenol is a critical component of laboratory safety and environmental responsibility. As a synthetic compound categorized as a selective estrogen receptor modulator and identified as a potential endocrine disruptor, it necessitates handling and disposal as a hazardous chemical waste.[1] Adherence to established protocols is essential to ensure the safety of personnel and prevent environmental contamination.
Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce estrogenic compounds into aquatic ecosystems, potentially causing reproductive and developmental abnormalities in wildlife.[2][3] Regulatory frameworks established by the Environmental Protection Agency (EPA), primarily under the Resource Conservation and Recovery Act (RCRA), govern the management of hazardous pharmaceutical waste.[4][5]
Hazard Profile of this compound
Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its classification based on the Globally Harmonized System (GHS).
| Identifier | Value | Source |
| PubChem CID | 21260 | [1] |
| CAS Number | 5189-40-2 | [1] |
| Primary Hazard | Irritant | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1][6] |
| H312: Harmful in contact with skin | [1][6] | |
| H315: Causes skin irritation | [1][6] | |
| H319: Causes serious eye irritation | [1][6] | |
| H332: Harmful if inhaled | [1][6] | |
| H335: May cause respiratory irritation | [1] | |
| Chemical Class | Potential Endocrine Disruptor | [1] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
2. Waste Segregation and Containment:
-
Do not dispose of this compound in standard trash or down the drain.[7]
-
Designate a specific, leak-proof, and sealable container for this compound waste. This container must be compatible with the chemical.
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".
3. Management of Empty Containers:
-
An "empty" container that held a hazardous substance may still contain trace residues and must be managed carefully.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on decontaminating or disposing of empty containers. Rinsate from cleaning should be collected and treated as hazardous waste.
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure, away from incompatible materials, and clearly marked.
5. Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8] They are responsible for ensuring compliant disposal.
-
The EHS department will work with a licensed hazardous waste management vendor for proper transportation and final disposal.
6. Final Disposal Method:
-
The required method for disposing of hazardous pharmaceutical waste is typically high-temperature incineration at a permitted treatment facility.[5][7][8] This process ensures the complete destruction of the chemical, preventing its release into the environment.
7. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the EHS office.
-
Your institution's EHS office will retain official disposal records, such as manifests and certificates of destruction, as required by RCRA regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. This compound | C19H20O2 | CID 21260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Environmental effects of pharmaceutical substances | Umweltbundesamt [umweltbundesamt.de]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Buy this compound | 5189-40-2 [smolecule.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistics for Handling Cyclofenil Diphenol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Cyclofenil diphenol, a synthetic selective estrogen receptor modulator. Due to the limited specific data available for this compound, a precautionary approach based on its known hazards and analogy to similar phenolic compounds is recommended.
Hazard Summary and Occupational Exposure
This compound is classified as a hazardous substance. According to available safety data, it is harmful if inhaled, swallowed, or absorbed through the skin, and it is a skin and eye irritant[1]. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements further underscore these risks.
Quantitative Hazard Data Summary
Given the absence of a specific Occupational Exposure Limit (OEL) for this compound, an approach known as occupational exposure banding (OEB) is recommended to establish safe handling procedures. OEB categorizes chemicals into bands based on their toxicological potency and associated health effects, which then correspond to specific control strategies[2][3]. Based on its acute toxicity and irritant properties, this compound can be provisionally assigned to a moderate hazard band, requiring stringent control measures.
| Hazard Classification | GHS Hazard Statements | Occupational Exposure Band (Provisional) | Recommended Control Approach |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Band 2-3: Moderate to High Hazard | Engineering controls and comprehensive Personal Protective Equipment (PPE) are necessary to minimize exposure. |
| Skin and Eye Irritation | H315, H319: Causes skin irritation and serious eye irritation. | Direct contact must be avoided through the use of appropriate gloves and eye/face protection. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following recommendations are based on general best practices for hazardous chemicals and phenolic compounds[4].
PPE Selection Table
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Double-gloving with chemically resistant gloves. | Inner Glove: Nitrile examination glove. Outer Glove: Neoprene or butyl rubber gloves are recommended for extended contact or when handling concentrated solutions, as they offer good resistance to a range of chemicals.[5][6] For incidental contact with dilute solutions, thicker nitrile gloves (e.g., 8mil) may be sufficient[4]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available. |
| Eyes/Face | Safety goggles and a face shield. | Safety glasses alone are insufficient. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face[4][7]. |
| Body | A fully buttoned lab coat and a chemically resistant apron. | A lab coat protects personal clothing. For tasks with a higher risk of splashing, a neoprene or butyl rubber apron should be worn over the lab coat[4]. |
| Respiratory | A NIOSH-approved respirator. | For handling powders or creating solutions where aerosols may be generated, a half-mask or full-facepiece air-purifying respirator with a high-efficiency particulate air (HEPA) filter is recommended. In situations with the potential for higher concentrations or poor ventilation, a supplied-air respirator may be necessary. A formal respiratory protection program, including fit testing, is required when respirators are used[8][9][10]. |
Logical Flow for PPE Selection
Caption: PPE selection workflow based on task-specific risks.
Operational Plan for Handling
A systematic approach to handling this compound will further enhance safety.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary materials and equipment before starting work to minimize movement in and out of the designated area.
-
Prepare a spill kit appropriate for hazardous chemicals.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling:
-
Perform all manipulations of this compound, especially weighing of powders and preparation of solutions, within a chemical fume hood to minimize inhalation exposure.
-
Use disposable equipment whenever possible to reduce the need for decontamination.
-
Keep containers of this compound sealed when not in use.
-
-
Decontamination:
-
After handling, decontaminate all non-disposable equipment and work surfaces with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, wipes, disposable labware) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
Operational and Disposal Workflow
Caption: Workflow from preparation to final disposal.
References
- 1. Buy this compound | 5189-40-2 [smolecule.com]
- 2. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 3. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. solusgrp.com [solusgrp.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. queensu.ca [queensu.ca]
- 9. www2.lbl.gov [www2.lbl.gov]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 14. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
